Nickel(III) oxide
Description
Properties
IUPAC Name |
nickel(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ni.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMQOUGYKPVJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ni+3].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893854 | |
| Record name | Nickel oxide (Ni2O3) | |
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Molecular Weight |
165.385 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Gray-black solid, soluble in water; [Merck Index] Insoluble in water; [Hawley] | |
| Record name | Nickel oxide (Ni2O3) | |
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| Record name | Nickel(III) oxide | |
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CAS No. |
1314-06-3 | |
| Record name | Nickel sesquioxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel oxide (Ni2O3) | |
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| Record name | Nickel oxide (Ni2O3) | |
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| Record name | Dinickel trioxide | |
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| Record name | NICKEL SESQUIOXIDE | |
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Foundational & Exploratory
Determining the Crystal Structure of Nickel(III) Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure determination of Nickel(III) oxide (Ni₂O₃). The information presented herein is intended to support research and development efforts where the structural properties of this material are of interest.
Introduction to this compound Crystal Structure
This compound, a compound with the formula Ni₂O₃, is a material of significant interest in various applications, including catalysis and energy storage.[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for the rational design of new materials. The determination of the crystal structure of Ni₂O₃ has been approached through various synthesis methods and analytical techniques, with X-ray diffraction (XRD) being the primary tool for structural elucidation.
The literature predominantly reports a hexagonal crystal structure for Ni₂O₃, frequently referenced by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 14-0481.[2][3][4][5][6][7][8][9] However, theoretical calculations have also predicted a stable monoclinic structure . This guide will present the crystallographic data available for both phases.
Crystallographic Data of this compound
The quantitative data for the two primary reported crystal structures of this compound are summarized below for comparative analysis.
Hexagonal Crystal Structure (Experimental)
The hexagonal phase is the most commonly reported experimental structure for Ni₂O₃. There is some variance in the reported lattice parameters in the literature.
| Parameter | Value (Reference 1) | Value (Reference 2) |
| Crystal System | Hexagonal | Hexagonal |
| Space Group | P6₃mc (No. 186) | - |
| Lattice Constant (a) | 3.26 Å | 4.61 Å |
| Lattice Constant (c) | 5.61 Å | 5.61 Å |
Table 1: Crystallographic Data for Hexagonal Ni₂O₃.
The following table lists the observed X-ray diffraction peaks for hexagonal Ni₂O₃ corresponding to JCPDS card number 14-0481.
| 2θ (degrees) | Miller Indices (hkl) |
| 31.82 | (002) |
| 39.52 | (102) |
| 53.05 | (112) |
| 60.23 | (202) |
| 63.76 | (004) |
Table 2: X-ray Diffraction Peaks for Hexagonal Ni₂O₃.
Monoclinic Crystal Structure (Theoretical)
The Materials Project has reported a theoretically calculated monoclinic structure for Ni₂O₃. This provides a complete set of atomic coordinates and bond information.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc (No. 9) |
| Lattice Constant (a) | 9.47 Å |
| Lattice Constant (b) | 5.57 Å |
| Lattice Constant (c) | 5.99 Å |
| Lattice Angle (β) | 123.09° |
Reference:[10]
Table 3: Crystallographic Data for Monoclinic Ni₂O₃.
Atomic Positions for Monoclinic Ni₂O₃:
| Atom | Wyckoff Symbol | x | y | z |
| Ni | 4a | 0.911625 | 0.906562 | 0.500077 |
| Ni | 4a | 0.754592 | 0.416294 | 0.509206 |
| O | 4a | 0.809102 | 0.902297 | 0.12866 |
| O | 4a | 0.126624 | 0.954487 | 0.134383 |
| O | 4a | 0.439699 | 0.90301 | 0.102675 |
Reference:[10]
Table 4: Atomic Coordinates for Monoclinic Ni₂O₃.
Selected Bond Lengths in Monoclinic Ni₂O₃:
| Bond | Length (Å) |
| Ni-O | 1.80 - 1.90 |
Reference:
Table 5: Ni-O Bond Distances in Monoclinic Ni₂O₃.
Experimental Protocols
The successful determination of the crystal structure of Ni₂O₃ is critically dependent on the synthesis of high-quality material and the precise application of characterization techniques.
Synthesis of this compound
Several methods have been employed for the synthesis of Ni₂O₃, each with its own advantages.
3.1.1. Simple Chemical Precipitation
This method is valued for its simplicity and cost-effectiveness.
-
Precursor Preparation: Dissolve Nickel Chloride Hexahydrate (NiCl₂·6H₂O) in distilled water at room temperature.
-
Precipitation: Add a solution of Potassium Hydroxide (KOH) dropwise to the nickel chloride solution while stirring until a pH of 8 is achieved.
-
Reaction: Heat the mixture on a hot plate with magnetic stirring at 250°C for 2 hours. A green solution indicates the formation of Ni₂O₃.[3]
-
Product Recovery: Allow the solution to cool to room temperature. The final product can be collected and stored for further analysis.
3.1.2. Sol-Gel Method
The sol-gel technique allows for the synthesis of nanostructured materials.
-
Sol Formation: Dissolve a nickel precursor, such as Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in a suitable solvent like ethanol.
-
Gelation: Add a gelling agent, for example, a solution of NaOH in ethanol, dropwise to the nickel solution with continuous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a gel.
-
Aging: The gel is typically aged for a period to allow for the completion of the condensation process.
-
Drying and Calcination: The gel is filtered, washed, and dried. Subsequently, it is calcined at a specific temperature (e.g., 290°C) to yield the final Ni₂O₃ powder.
3.1.3. Spray Pyrolysis
This technique is suitable for depositing thin films of Ni₂O₃.
-
Precursor Solution: Prepare a solution containing a soluble nickel salt, such as nickel nitrate, in a suitable solvent (e.g., deionized water).
-
Deposition: The solution is atomized into fine droplets and sprayed onto a pre-heated substrate (e.g., glass).
-
Pyrolysis: Upon contact with the hot substrate, the droplets undergo pyrolysis, where the solvent evaporates and the precursor decomposes to form a thin film of Ni₂O₃.
-
Annealing: The deposited film is often annealed at a specific temperature to improve its crystallinity and adhesion to the substrate.
X-ray Diffraction (XRD) Analysis
XRD is the cornerstone technique for crystal structure determination.
-
Sample Preparation: The synthesized Ni₂O₃ powder is finely ground to ensure random orientation of the crystallites. For thin films, the sample is mounted directly.
-
Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used. Typical operating parameters are 40 kV and 30 mA.[3]
-
Data Collection: The sample is scanned over a 2θ range (e.g., 20° to 80°) with a specific step size and dwell time.
-
Data Analysis:
-
Phase Identification: The positions and relative intensities of the diffraction peaks in the obtained pattern are compared with standard diffraction patterns from a database, such as the JCPDS database, to identify the crystalline phases present.
-
Lattice Parameter Refinement: The precise lattice parameters of the identified phase are determined by refining the positions of the diffraction peaks.
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model, allowing for the refinement of atomic positions, site occupancies, and other structural parameters.
-
Visualizations
The following diagrams illustrate the workflow for the crystal structure determination of this compound and the logical relationship between its reported crystal structures.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. orientjchem.org [orientjchem.org]
- 4. cdmf.org.br [cdmf.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Facile synthesis of polypyrrole nanofiber (PPyNF)/NiO x composites by a microwave method and application in supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09666J [pubs.rsc.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Materials Data on Ni2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
Theoretical Insights into the Electronic Properties of Nickel (III) Oxide (Ni₂O₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel (III) oxide (Ni₂O₃), a less characterized nickel oxide compared to its Ni(II) counterpart (NiO), presents a compelling subject for theoretical investigation due to the formal +3 oxidation state of nickel, which implies a d⁷ electronic configuration and the potential for interesting electronic and magnetic phenomena. Theoretical studies, primarily employing first-principles calculations based on Density Functional Theory (DFT), are crucial for elucidating the intrinsic electronic properties of Ni₂O₃, predicting its behavior, and guiding the synthesis of novel materials for applications ranging from catalysis to energy storage. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of Ni₂O₃, summarizing key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow.
Electronic Properties of Ni₂O₃: A Summary of Theoretical Findings
Theoretical investigations into the electronic properties of Ni₂O₃ are complicated by the compound's structural diversity and the strong electronic correlations associated with nickel's 3d orbitals. The Materials Project, a key database for computed materials properties, provides theoretical data for different crystallographic structures of Ni₂O₃. Below is a summary of the calculated electronic and magnetic properties for two such structures.
| Property | Monoclinic (Cc, mp-1220143)[1][2] | Orthorhombic (Cmcm, mvc-894)[3] |
| Band Gap | 0.00 eV | 0.000 eV |
| Magnetic Ordering | Ferromagnetic | Ferrimagnetic (FiM) |
| Total Magnetization | 6.00 µB/f.u. | 0.228 µB/f.u. |
| Formation Energy/Atom | -0.586 eV | -0.499 eV |
| Energy Above Hull | 0.391 eV/atom | 0.336 eV/atom |
The calculated band gap of 0.00 eV for both the monoclinic and orthorhombic structures suggests that, at this level of theory, Ni₂O₃ is predicted to be metallic. It is important to note that standard DFT calculations are known to often underestimate the band gap of materials, especially for strongly correlated systems like transition metal oxides[4][5]. The prediction of a metallic state highlights the critical role of advanced computational methods to accurately capture the electronic structure of Ni₂O₃.
The magnetic properties are also highly dependent on the crystal structure. The monoclinic phase is predicted to be ferromagnetic with a significant total magnetization, while the orthorhombic phase is predicted to be ferrimagnetic with a much smaller net magnetic moment[1][3]. The positive energy above the convex hull for both structures indicates that they are metastable with respect to other nickel oxides and oxygen, posing a challenge for experimental synthesis.
Experimental Protocols: Computational Methodologies
The theoretical investigation of the electronic properties of Ni₂O₃ necessitates the use of robust first-principles computational methods. While specific studies focused solely on Ni₂O₃ are limited, the well-established methodologies for the closely related and extensively studied NiO provide a clear blueprint for accurate calculations.
Density Functional Theory (DFT) and the Hubbard U Correction (DFT+U)
Standard DFT approximations, such as the Generalized Gradient Approximation (GGA), often fail to accurately describe the electronic structure of strongly correlated materials like nickel oxides[5][6]. This is primarily due to the self-interaction error, which leads to an underestimation of the localization of d-electrons and often incorrectly predicts a metallic state for known insulators.
To overcome this limitation, a common approach is the DFT+U method, which introduces a Hubbard U term to account for the strong on-site Coulomb repulsion of the localized d-electrons[5][7]. The choice of the U value is crucial and can be determined empirically by fitting to experimental data or calculated from first principles. For nickel oxides, the DFT+U method has been shown to significantly improve the prediction of the band gap and magnetic moments[8].
A typical computational workflow for determining the electronic properties of Ni₂O₃ would involve the following steps:
-
Structural Optimization: The crystal structure of a chosen Ni₂O₃ polymorph is fully relaxed to find the minimum energy configuration.
-
Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electronic density. For magnetic systems like Ni₂O₃, this is a spin-polarized calculation.
-
Electronic Structure Analysis: Based on the self-consistent electron density, the band structure and density of states (DOS) are calculated to determine the band gap, the nature of the electronic states at the band edges, and the magnetic properties.
Advanced Functionals
Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional (e.g., HSE06), can also provide a more accurate description of the electronic structure of strongly correlated systems without the need for an empirical U parameter. However, these calculations are computationally more demanding.
Visualizing the Theoretical Workflow
The following diagrams illustrate the logical flow of a theoretical study on the electronic properties of Ni₂O₃.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Materials Data on Ni2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 3. mvc-894: Ni2O3 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
A Comprehensive Technical Guide to the Synthesis of Pure Nickel(III) Oxide (Ni₂O₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanisms for pure nickel(III) oxide (Ni₂O₃), a material of significant interest in catalysis, battery technologies, and electrochromic applications. The following sections detail various synthesis methodologies, offering a comparative analysis of experimental protocols and the resulting material properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of advanced inorganic materials.
Introduction to this compound
This compound, or Ni₂O₃, is a p-type semiconductor with a wide bandgap that has garnered considerable attention for its unique electronic and catalytic properties. The synthesis of pure, phase-stable Ni₂O₃ nanoparticles presents a challenge due to the thermodynamic preference for the nickel(II) oxide (NiO) phase. However, various synthesis strategies have been developed to overcome this, enabling the production of Ni₂O₃ with controlled morphology and properties. This guide focuses on three prominent synthesis routes: chemical precipitation, sol-gel synthesis, and the hydrothermal method.
Synthesis Methodologies and Mechanisms
Chemical Precipitation
Chemical precipitation is a widely employed, facile, and cost-effective method for synthesizing Ni₂O₃ nanoparticles. This bottom-up approach involves the precipitation of a nickel precursor from a solution, followed by oxidation and thermal treatment.
Reaction Mechanism:
The synthesis of pure Ni₂O₃ via chemical precipitation involves a rapid and competitive oxidation of a nickel precursor. The overall process can be conceptualized in two primary stages:
-
Formation of Hydrated this compound: Initially, a nickel salt precursor, such as nickel nitrate (Ni(NO₃)₂) or nickel chloride (NiCl₂), is dissolved in an aqueous solution. The addition of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of a potent oxidizing agent, such as sodium hypochlorite (NaClO), leads to the active chlorination of the nickel precursor. This facilitates the preferential attachment of active oxygen species to the nickel ions, resulting in the formation of hydrated this compound in an alkaline medium.
-
Formation of Anhydrous Ni₂O₃: The subsequent step involves a forced and prolonged oxidation of the hydrated this compound. This process converts the Ni-OH bonds to Ni=O bonds, leading to the formation of anhydrous Ni₂O₃ nanoparticles.
Experimental Protocol:
A typical experimental procedure for the chemical precipitation of Ni₂O₃ nanoparticles is as follows:
-
Precursor Solution Preparation: Dissolve a specific amount of a nickel salt (e.g., 1.00 g of Ni(NO₃)₂·6H₂O) in deionized water (e.g., 20 ml) with constant stirring.
-
Oxidizing Solution Preparation: In a separate beaker, dissolve a base (e.g., 1.60 g of NaOH) in a solution of an oxidizing agent (e.g., 15 ml of sodium hypochlorite with 4% active chlorine).
-
Precipitation: Add the alkaline hypochlorite solution dropwise to the nickel precursor solution under vigorous and constant stirring.
-
Reaction Conditions: The reaction can be carried out at various temperatures (e.g., 0°C, 25°C, 50°C, 70°C) to control the particle size.[1]
-
Washing and Drying: The resulting precipitate is then washed multiple times with deionized water and ethanol to remove any unreacted ions and byproducts, followed by drying in an oven.
Sol-Gel Synthesis
The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of nanomaterials with high purity and homogeneity at relatively low temperatures. The process involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Reaction Mechanism:
The sol-gel synthesis of Ni₂O₃ typically involves two main chemical reactions: hydrolysis and condensation.
-
Hydrolysis: A nickel precursor, often a metal alkoxide or salt, undergoes hydrolysis to form nickel hydroxide species.
-
Condensation: The nickel hydroxide molecules then undergo condensation reactions to form a three-dimensional network of Ni-O-Ni bonds, resulting in the formation of a gel. Subsequent drying and calcination of the gel lead to the formation of Ni₂O₃.
Experimental Protocol:
A representative sol-gel synthesis protocol for Ni₂O₃ thin films is as follows[2]:
-
Sol Preparation: A sol is prepared using nickel chloride (NiCl₂·6H₂O), de-ionized water, and ammonium hydroxide (NH₄OH).
-
Aging: The sol is aged for one day to allow for hydrolysis and initial condensation.
-
Dip-Coating: The aged sol is deposited onto a substrate (e.g., glass) using a dip-coating technique at a controlled withdrawal speed.
-
Drying: The coated substrate is dried on a hot plate (e.g., at 60°C for 20 minutes) to remove the solvent and promote gelation.
-
Calcination: A final heat treatment is typically required to crystallize the Ni₂O₃ phase, although in some cases, the as-dried material may already exhibit the desired phase.
Hydrothermal Method
The hydrothermal method utilizes high-temperature and high-pressure water as a reaction medium to synthesize crystalline materials. This technique can produce well-defined nanostructures with high crystallinity.
Reaction Mechanism:
In a typical hydrothermal synthesis of nickel oxides, a nickel precursor is dissolved in water or a solvent mixture, often with a mineralizer or a structure-directing agent. The solution is then sealed in an autoclave and heated above the boiling point of water. Under these conditions, the solubility of the precursors and the reaction kinetics are significantly altered, leading to the nucleation and growth of crystalline nickel oxide phases. For Ni₂O₃, specific precursors and oxidizing conditions are necessary to favor the +3 oxidation state of nickel. A proposed route involves the in-situ formation of a Ni-Ni₂O₃ nanocomposite.[3]
Experimental Protocol:
A one-step hydrothermal synthesis for a Ni-Ni₂O₃ nanocomposite has been reported as follows[3]:
-
Precursor Solution: Dissolve nickel chloride (NiCl₂·6H₂O) in ethanol.
-
Additive: Add sodium hydroxide (NaOH) to the solution and stir to ensure homogeneity.
-
Reducing Agent: Introduce hydrazine hydrate as a reducing agent.
-
Hydrothermal Treatment: Transfer the mixed solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature for a set duration.
-
Product Recovery: After the reaction, the autoclave is cooled, and the product is collected, washed, and dried.
Comparative Analysis of Synthesis Methods
The choice of synthesis method significantly impacts the physicochemical properties of the resulting Ni₂O₃. A summary of key parameters and outcomes for each method is presented below.
| Parameter | Chemical Precipitation | Sol-Gel | Hydrothermal |
| Precursors | Nickel salts (e.g., Ni(NO₃)₂, NiCl₂) | Nickel salts, alkoxides | Nickel salts |
| Reagents | Strong base (NaOH, KOH), Oxidizing agent (NaClO) | Water, pH modifier (NH₄OH) | Mineralizer, Reducing/Oxidizing agent |
| Temperature | 0 - 70 °C (reaction), higher for calcination | Room temp (coating), 60 °C (drying) | High temperature (e.g., >100 °C) |
| Pressure | Atmospheric | Atmospheric | High pressure |
| Particle Size | ~25 - 50 nm[1] | ~8 - 10 nm (thin films)[2] | Variable, depends on conditions |
| Advantages | Simple, cost-effective, rapid | High purity, homogeneity, good for thin films | High crystallinity, good control over morphology |
| Disadvantages | Potential for impurities, broader size distribution | Can be time-consuming (aging), precursor cost | Requires specialized equipment (autoclave) |
Characterization of Synthesized Ni₂O₃
The synthesized Ni₂O₃ is typically characterized using a suite of analytical techniques to determine its structural, morphological, and optical properties. These include:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the crystallite size. The XRD pattern of Ni₂O₃ typically shows a distinct peak corresponding to the hexagonal crystal structure.[4][5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the optical band gap of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of Ni-O bonds.
Conclusion
The synthesis of pure Ni₂O₃ can be achieved through various methods, each with its own set of advantages and challenges. Chemical precipitation offers a simple and economical route, while the sol-gel method provides excellent control over purity and is well-suited for thin film deposition. The hydrothermal method is advantageous for producing highly crystalline nanoparticles with controlled morphologies. The selection of a specific synthesis route should be guided by the desired material properties and the intended application. This guide provides the fundamental knowledge and experimental protocols to aid researchers in the successful synthesis and application of pure Ni₂O₃.
References
A Comprehensive Technical Guide to the Basic Chemical and Physical Properties of Nickel(III) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(III) oxide (Ni₂O₃), also known as nickel sesquioxide or black nickel oxide, is an inorganic compound of significant interest in various fields of research and development, including catalysis, energy storage, and materials science.[1][2] Despite its potential applications, Ni₂O₃ is not as well-characterized as its more stable counterpart, nickel(II) oxide (NiO).[1] This guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, drawing from available scientific literature. It aims to serve as a valuable resource for professionals requiring a detailed understanding of this compound.
Chemical Properties
This compound is a black or dark-gray solid that is generally stable under ambient conditions.[1][3][4] It is practically insoluble in water but exhibits reactivity towards acids.[2][5]
Solubility and Reactivity
Detailed information on the solubility and reactivity of this compound is summarized in the table below.
| Property | Description |
| Solubility | Insoluble in water.[2][5] Soluble in hot acids, such as sulfuric acid and nitric acid, with the evolution of oxygen.[2] It also dissolves in hot hydrochloric acid, releasing chlorine gas.[2] |
| Reactivity | Acts as an oxidizing agent.[3] It can be reduced to Nickel(II) oxide or elemental nickel under certain conditions. |
| Thermal Stability | Decomposes at approximately 600 °C (873 K).[3][5] |
Physical Properties
The physical properties of this compound are compiled below, providing key data for material characterization.
| Property | Value |
| Chemical Formula | Ni₂O₃[1] |
| Molar Mass | 165.39 g/mol [1][3] |
| Appearance | Black to dark-gray solid.[1][3] |
| Density | 4.84 g/cm³[1][3][5] |
| Melting Point | Decomposes at 600 °C (873 K).[3][5] |
| Crystal Structure | The crystal structure of Ni₂O₃ is not definitively established and appears to depend on the synthesis method and form (e.g., bulk, thin film, nanoparticle). Some studies on nanomaterials suggest a hexagonal or cubic structure based on X-ray diffraction (XRD) data.[6] In contrast, computational predictions from the Materials Project suggest a monoclinic crystal system with the space group Cc.[7] This ambiguity highlights the need for further experimental characterization of well-defined Ni₂O₃ single crystals. |
| Electrical Properties | This compound is considered a p-type semiconductor.[8] However, specific quantitative data on its electrical resistivity and Seebeck coefficient are not widely available in the literature, with most detailed transport studies focusing on NiO. |
| Magnetic Properties | It is generally considered to be an antiferromagnetic material at room temperature.[9] However, computational predictions for a specific monoclinic structure suggest ferromagnetic ordering.[7] Definitive experimental data on the magnetic susceptibility of pure, bulk Ni₂O₃ is limited. |
Experimental Protocols
Synthesis of this compound Nanoparticles via Chemical Precipitation
A common and facile method for synthesizing this compound nanoparticles is through chemical precipitation. The following protocol is a representative example:
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of a nickel(II) salt, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in deionized water.
-
Precipitation: Slowly add a precipitating agent, like a solution of sodium hydroxide (NaOH), to the nickel salt solution under constant stirring. This will form nickel(II) hydroxide (Ni(OH)₂) as a precipitate.
-
Oxidation: Introduce an oxidizing agent, such as sodium hypochlorite (NaClO), to the suspension containing the Ni(OH)₂ precipitate. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the oxidation of Ni(II) to Ni(III).[10]
-
Washing and Drying: The resulting black precipitate of Ni₂O₃ is then collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a moderate temperature.[11]
Characterization Methods
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized Ni₂O₃, powder X-ray diffraction is employed. The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is then compared with standard diffraction patterns to identify the crystalline phases present.
-
Four-Point Probe Method for Electrical Resistivity: The electrical resistivity of Ni₂O₃, typically in the form of a thin film or a pressed pellet, can be measured using a four-point probe setup. This method involves passing a constant current through two outer probes and measuring the voltage across two inner probes. This technique minimizes the influence of contact resistance on the measurement.
-
Gouy Balance for Magnetic Susceptibility: The magnetic susceptibility of a powdered Ni₂O₃ sample can be determined using a Gouy balance. The method involves measuring the apparent change in the mass of the sample when it is placed in a magnetic field. The force exerted on the sample by the magnetic field is proportional to its magnetic susceptibility.
Logical Relationships in Ni₂O₃ Characterization
The following diagram illustrates the logical workflow from synthesis to the characterization of the fundamental properties of this compound.
Caption: Workflow for Ni₂O₃ synthesis and property characterization.
Conclusion
This technical guide has provided a detailed summary of the basic chemical and physical properties of this compound. While fundamental data on its composition, structure, and reactivity are available, there remains a notable ambiguity and lack of comprehensive quantitative data, particularly concerning its crystal structure and its electrical and magnetic properties. Further experimental investigation on well-defined, high-purity Ni₂O₃ is essential to fully elucidate its properties and unlock its potential for various technological applications.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. [PDF] Synthesis and characterization of Ni2O3 Thin Films | Semantic Scholar [semanticscholar.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Seebeck coefficient - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. docs.sadrn.com [docs.sadrn.com]
An In-depth Technical Guide to the Solubility of Nickel(III) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(III) oxide (Ni₂O₃), a black solid, is a compound of significant interest in various fields, including catalysis, energy storage, and materials science. A thorough understanding of its solubility characteristics in different solvent systems is crucial for its application and for assessing its environmental and biological impact. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in aqueous and non-aqueous media, and outlines experimental protocols for its determination.
Qualitative Solubility Profile
This compound is generally characterized as an inorganic compound with low solubility in aqueous solutions at ambient temperature.[1][2][3][4][5][6][7][8] Its dissolution is favored in acidic environments, particularly at elevated temperatures.
-
Water: this compound is practically insoluble in water.[1][2][3][4][5][6][7][8]
-
Acids: It is soluble in hot mineral acids such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and hydrochloric acid (HCl).[1][9] The dissolution process in these acids is often accompanied by the release of gases. For instance, in hot sulfuric and nitric acids, oxygen is evolved, while in hot hydrochloric acid, chlorine gas is released.[1] The dissolution in acids is a chemical reaction where the oxide is converted into the corresponding nickel salt.
-
Alkaline Solutions: Information on the solubility of this compound in alkaline solutions is scarce in the reviewed literature, suggesting it is likely insoluble or has very limited solubility in common alkaline media.
-
Deep Eutectic Solvents (DESs): Some studies have explored the dissolution of metal oxides, including nickel oxides, in deep eutectic solvents.[7][10][11][12] These designer solvents have shown potential for dissolving metal oxides that are insoluble in conventional solvents. The solubility in DESs is highly dependent on the specific composition of the solvent.
Quantitative Solubility Data
Despite the qualitative understanding of its solubility, specific quantitative data for this compound (e.g., in g/L or mol/L at various temperatures) is not widely reported in the scientific literature. This is a significant data gap for researchers and professionals working with this compound. The available literature primarily focuses on the dissolution kinetics of nickel oxides rather than their equilibrium solubility.[9] For practical applications, it is recommended that experimental determination of solubility be performed under the specific conditions of interest.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent System | Temperature | Solubility | Observations |
| Water | Ambient | Insoluble | [1][2][3][4][5][6][7][8] |
| Sulfuric Acid (H₂SO₄) | Hot | Soluble | Oxygen gas is evolved.[1][9] |
| Nitric Acid (HNO₃) | Hot | Soluble | Oxygen gas is evolved.[1][9] |
| Hydrochloric Acid (HCl) | Hot | Soluble | Chlorine gas is evolved.[1] |
| Deep Eutectic Solvents | Variable | Potentially Soluble | Highly dependent on DES composition.[7][10] |
Experimental Protocols for Solubility Determination
The following protocols are adapted from standard methods for determining the solubility of inorganic compounds and can be applied to this compound.
General Experimental Workflow
The determination of this compound solubility follows a general workflow, which can be visualized in the diagram below.
Caption: General workflow for the experimental determination of this compound solubility.
Protocol 1: Gravimetric Method for Solubility in Acids
This method is suitable for determining solubility when the dissolved nickel salt can be quantitatively precipitated.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of finely powdered this compound.
-
Dissolution: Add the weighed Ni₂O₃ to a known volume of the desired acidic solvent (e.g., hot sulfuric acid of a specific concentration) in a sealed, temperature-controlled vessel.
-
Equilibration: Stir the mixture vigorously at a constant, elevated temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, carefully filter the solution while hot to remove any undissolved Ni₂O₃.
-
Precipitation: Treat the clear filtrate with a suitable precipitating agent to quantitatively precipitate a known nickel compound (e.g., nickel dimethylglyoximate).
-
Isolation and Weighing: Filter, wash, dry, and weigh the precipitate.
-
Calculation: From the mass of the precipitate, calculate the mass of dissolved nickel and, subsequently, the solubility of Ni₂O₃ in the solvent.
Protocol 2: Instrumental Analysis Method (AAS/ICP-MS)
This is a more common and sensitive method for determining the concentration of dissolved nickel.
Methodology:
-
Sample Preparation and Equilibration: Follow steps 1-3 from the Gravimetric Method.
-
Phase Separation: After equilibration, separate the solid and liquid phases by filtration (using a filter resistant to the solvent) or centrifugation.
-
Sample Dilution: Accurately dilute an aliquot of the clear supernatant to a concentration within the linear range of the analytical instrument.
-
Instrumental Analysis: Analyze the diluted sample for its nickel concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calibration: Prepare a series of standard nickel solutions of known concentrations and generate a calibration curve.
-
Calculation: Determine the nickel concentration in the original saturated solution from the calibration curve and the dilution factor. This concentration represents the solubility of this compound.
Logical Relationships in Solubility Testing
The decision-making process and influencing factors in solubility testing can be represented as follows:
Caption: Logical relationships and influencing factors in solubility testing of this compound.
Conclusion
The solubility of this compound is a critical parameter for its various applications. While it is established that it is insoluble in water and soluble in hot mineral acids, there is a notable absence of specific quantitative solubility data in the publicly available literature. The experimental protocols provided in this guide offer a framework for researchers to determine the solubility of Ni₂O₃ under their specific conditions of interest. Further research to quantify the solubility of this compound in a range of solvents and temperatures is highly encouraged to fill the existing data gap and facilitate its broader application and risk assessment.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress on Deep Eutectic Solvents and Recent Applications [mdpi.com]
- 12. Investigation on drug solubility enhancement using deep eutectic solvents and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Nickel(III) Oxide Under Ambient Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(III) oxide (Ni₂O₃), also known as nickel sesquioxide, is a higher-valence oxide of nickel that has garnered interest for various applications, including catalysis, energy storage, and as a precursor in the synthesis of other nickel compounds. However, its practical application is often limited by its inherent instability. This technical guide provides a comprehensive overview of the current understanding of the stability of Ni₂O₃ under ambient conditions, detailing its synthesis, characterization, and decomposition pathways. While Ni₂O₃ is known to be thermally unstable, it can be synthesized and handled at room temperature, suggesting a degree of kinetic stability over shorter timescales.[1][2][3][4][5] This document consolidates available data to provide a clear understanding of the material's properties for research and development purposes.
Data on the Properties and Synthesis of this compound
The following tables summarize key quantitative data related to the physical properties and synthesis of this compound.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Notes |
| Chemical Formula | Ni₂O₃ | |
| Molar Mass | 165.39 g/mol | |
| Appearance | Black to dark gray solid | |
| Density | 4.84 g/cm³ | |
| Decomposition Temperature | 600 °C (873 K) | Decomposes into Nickel(II) oxide (NiO) and oxygen. |
Table 2: Synthesis of this compound Nanoparticles via Facile Oxidation
| Synthesis Temperature (°C) | Resulting Particle Size (nm) |
| 0 | ~25.8 |
| 25 (Room Temperature) | Not specified, but successfully synthesized |
| 50 | Not specified, but successfully synthesized |
| 70 | ~49.7 |
Data extracted from Dey et al. (2015).[1][2][3][4]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide protocols based on published literature.
Protocol 1: Synthesis of this compound Nanoparticles at Room Temperature
This protocol is adapted from the work of Dey et al. (2015)[1][2][3][4] and describes a chemical precipitation method.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaClO) solution (4% active chlorine)
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Dissolve 1.00 g of Ni(NO₃)₂·6H₂O in 20 ml of deionized water with constant stirring.
-
Prepare Oxidizing Solution: In a separate beaker, dissolve 1.60 g of NaOH in 15 ml of sodium hypochlorite solution.
-
Precipitation: Add the alkaline hypochlorite solution dropwise to the nickel precursor solution under constant stirring. A black precipitate of hydrated this compound (Ni₂O₃·xH₂O) will form almost immediately. Continue stirring for 30 minutes.
-
Collection and Washing: Collect the precipitate by filtration. Wash the collected solid multiple times with deionized water to remove any unreacted precursors or byproducts.
-
Final Oxidation and Drying: Resuspend the washed precipitate in 20 ml of sodium hypochlorite solution and stir for one hour. This step ensures the complete conversion to anhydrous Ni₂O₃.
-
Final Collection: Collect the final product by filtration, wash thoroughly with deionized water, and dry to obtain a grayish-black powder of Ni₂O₃.
Protocol 2: Characterization of this compound
1. X-ray Diffraction (XRD) for Phase Identification and Crystallite Size:
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the dried Ni₂O₃ powder is mounted on a sample holder.
-
Data Collection: The diffraction pattern is typically recorded over a 2θ range of 20-80°.
-
Analysis: The resulting diffraction peaks are compared with standard reference patterns (e.g., from the JCPDS database) to confirm the crystalline phase of Ni₂O₃. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
2. Scanning Electron Microscopy (SEM) for Morphological Analysis:
-
Instrument: A field emission scanning electron microscope (FESEM).
-
Sample Preparation: The Ni₂O₃ powder is dispersed on a conductive carbon tape mounted on an SEM stub. A thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.
-
Imaging: The sample is imaged at various magnifications to observe the particle size, shape, and surface morphology.
Stability of this compound
Thermal Stability
This compound is fundamentally a thermally unstable compound. Upon heating, it undergoes decomposition to the more stable Nickel(II) oxide (NiO) and oxygen gas. The generally accepted decomposition temperature is around 600 °C.
The decomposition reaction is as follows: 2Ni₂O₃(s) → 4NiO(s) + O₂(g)
Stability Under Ambient Conditions
While thermally unstable, the successful synthesis and handling of Ni₂O₃ at room temperature indicate that it possesses a degree of kinetic stability.[1][2][3][4][5] However, there is a notable lack of quantitative, long-term stability data in the published literature. It is generally understood that Ni₂O₃ is susceptible to slow decomposition over time, even at ambient temperatures, likely accelerated by factors such as humidity and exposure to light. For practical purposes, it is recommended that Ni₂O₃ be stored in a cool, dry, and dark environment in a tightly sealed container to minimize degradation.
Visualizing Chemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.
Caption: A flowchart illustrating the chemical precipitation synthesis of this compound nanoparticles.
Caption: The thermal decomposition pathway of this compound into Nickel(II) oxide and oxygen.
Conclusion
This compound is a material of significant interest, but its application is tempered by its inherent instability. While it readily decomposes at elevated temperatures, it can be synthesized and handled at ambient conditions, suggesting a kinetic barrier to decomposition. The lack of long-term stability studies at room temperature represents a knowledge gap in the current literature. For researchers and professionals working with this material, it is crucial to employ proper storage conditions to mitigate degradation and to be aware of its potential to convert to the more stable NiO phase. Future research should focus on quantifying the decomposition kinetics of Ni₂O₃ under various ambient conditions to better predict its shelf-life and performance in practical applications.
References
- 1. Synthesis of pure nickel( iii ) oxide nanoparticles at room temperature for Cr( vi ) ion removal - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05810D [pubs.rsc.org]
- 2. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nickel(III) Oxide: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical identifier and safety profile of Nickel(III) oxide. The data herein is compiled to assist researchers, scientists, and professionals in drug development in the safe handling and application of this compound.
Chemical Identification
This compound, also known as nickel sesquioxide or nickel trioxide, is an inorganic compound with the chemical formula Ni₂O₃.[1][2] It is typically a black or dark gray solid.[1][2]
| Identifier | Value |
| CAS Number | 1314-06-3[1][2][3][4] |
| Molecular Formula | Ni₂O₃[1][3] |
| Molar Mass | 165.39 g/mol [1][2] |
| Synonyms | Nickelic oxide, Nickel sesquioxide, Nickel trioxide[2][3] |
Physical and Chemical Properties
This compound is insoluble in water.[2][3] It decomposes at approximately 600°C.[1][2][3]
| Property | Value |
| Appearance | Black-dark gray solid[1][2] |
| Density | 4.84 g/cm³[1][2] |
| Melting Point | 600 °C (decomposes)[1][2][5] |
| Solubility in water | Insoluble[2][3] |
| Solubility in other solvents | Soluble in hot acid solutions[3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).
GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed.[3] |
| H317 | May cause an allergic skin reaction.[6][7] |
| H319 | Causes serious eye irritation.[4] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7] |
| H335 | May cause respiratory irritation.[4] |
| H350 | May cause cancer.[6][7] |
| H372 | Causes damage to organs through prolonged or repeated exposure.[6][7] |
| H413 | May cause long lasting harmful effects to aquatic life.[6][7] |
GHS Precautionary Statements
| Code | Statement |
| P202 | Do not handle until all safety precautions have been read and understood.[6] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[8] |
| P261 | Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.[4] |
| P270 | Do not eat, drink or smoke when using this product.[8] |
| P273 | Avoid release to the environment.[6][8] |
| P280 | Wear protective gloves/ eye protection/ face protection.[4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[8] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P405 | Store locked up.[4][8] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |
Toxicological Data
The toxicological properties of this compound are not extensively documented, but the available data indicates potential for harm.
| Route of Exposure | Species | Value | Reference |
| Subcutaneous | Mouse | LD50: 50 mg/kg | [3] |
Experimental Protocols: Safety and Handling
The following protocols are derived from safety data sheets and are intended to ensure the safe handling of this compound in a laboratory setting.
5.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4][8]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for dusts should be worn.[8]
5.3. Handling and Storage
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[4]
-
Keep container tightly closed in a dry and well-ventilated place.[4]
5.4. First-Aid Measures
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[4][5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4][5]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4][5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]
5.5. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Special Hazards: Not flammable.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
5.6. Disposal Considerations
-
Dispose of as unused product in accordance with local, state, and federal regulations.[4]
-
Do not let product enter drains.[4]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for this compound safety.
References
Initial Characterization of As-Synthesized Ni₂O₃ Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of as-synthesized nickel(III) oxide (Ni₂O₃) nanoparticles. It details the standard experimental protocols for key analytical techniques and presents a summary of expected quantitative data for researchers in materials science and drug development.
Introduction
This compound (Ni₂O₃), a p-type semiconductor, has garnered significant interest for its potential applications in various fields, including catalysis, energy storage, and biomedical applications. The unique properties of Ni₂O₃ nanoparticles are highly dependent on their structural, morphological, and optical characteristics. Therefore, a thorough initial characterization of as-synthesized nanoparticles is crucial for ensuring their quality, reproducibility, and suitability for downstream applications. This guide outlines the fundamental techniques employed for this purpose.
Core Characterization Techniques
A multi-faceted approach is essential for a comprehensive understanding of the physicochemical properties of as-synthesized Ni₂O₃ nanoparticles. The most common and informative techniques include X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Workflow
The logical flow of these characterization techniques is crucial for an efficient and thorough analysis. A typical experimental workflow is illustrated in the diagram below.
Experimental Protocols & Data Presentation
This section details the methodologies for each characterization technique and presents the expected quantitative data in a structured format for easy comparison.
X-ray Diffraction (XRD)
Purpose: To determine the crystal structure, phase purity, and average crystallite size of the Ni₂O₃ nanoparticles.
Experimental Protocol: The as-synthesized Ni₂O₃ nanoparticle powder is deposited onto a sample holder (typically a zero-background silicon wafer or a glass slide). The sample is then analyzed using an X-ray diffractometer. A common setup utilizes Cu Kα radiation (λ = 1.5440 Å) with the X-ray generator operating at 40 kV and 30 mA.[1][2] The diffraction pattern is typically recorded over a 2θ range of 20° to 80°. The resulting diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to identify the crystalline phase. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:
D = (Kλ) / (β cosθ)
where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle.
Quantitative Data Summary:
| Parameter | Typical Value | JCPDS Card No. | Reference |
| Crystal Structure | Hexagonal | 14-0481 | [1][2][3] |
| Prominent 2θ Peak (hkl) | 31.82° (002) | 14-0481 | [1][2][3][4] |
| Other 2θ Peaks | 31.51°, 56.26°, 66.02° | 14-0481 | [5] |
| Average Crystallite Size | 57.083 nm | - | [1][2][3][6] |
Electron Microscopy (TEM & SEM)
Purpose: To visualize the morphology, size, and size distribution of the nanoparticles. TEM provides high-resolution images of individual particles, while SEM is useful for observing the surface morphology and agglomeration of the nanoparticle powder.
Experimental Protocol:
-
TEM: A small amount of the nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to create a dilute and uniform suspension. A drop of this suspension is then placed onto a carbon-coated copper grid and allowed to dry completely before being loaded into the transmission electron microscope.
-
SEM: The as-synthesized nanoparticle powder is mounted onto an aluminum stub using double-sided carbon tape. To prevent charging effects and improve image quality, the sample is typically sputter-coated with a thin layer of a conductive material, such as gold or platinum, before being imaged in the scanning electron microscope.
Quantitative Data Summary:
| Parameter | Technique | Typical Value Range | Reference |
| Particle Shape | TEM/SEM | Spherical/Irregular | [7][8] |
| Average Particle Size | TEM | 25.8 - 49.7 nm | [9][10] |
| Average Grain Size | AFM | 20 - 45 nm | [1][2][3] |
UV-Visible (UV-Vis) Spectroscopy
Purpose: To investigate the optical properties of the Ni₂O₃ nanoparticles, specifically their light absorption characteristics and to estimate the optical band gap.
Experimental Protocol: A dilute suspension of the Ni₂O₃ nanoparticles is prepared in a suitable solvent (e.g., deionized water or ethanol). The UV-Vis absorption spectrum of the suspension is then recorded using a spectrophotometer, typically over a wavelength range of 190 to 1100 nm.[1][2][3] A reference cuvette containing only the solvent is used for baseline correction. The optical band gap (Eg) can be estimated from the absorption spectrum using a Tauc plot.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Absorption Peak | ~775 nm | [1][2][3][11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the chemical bonds and functional groups present on the surface of the as-synthesized Ni₂O₃ nanoparticles.
Experimental Protocol: A small amount of the dried Ni₂O₃ nanoparticle powder is mixed with potassium bromide (KBr) powder and ground to a fine, homogeneous mixture. This mixture is then pressed into a thin, transparent pellet. The FTIR spectrum of the pellet is recorded over a wavenumber range of 400 to 4000 cm⁻¹.
Quantitative Data Summary:
| Wavenumber Range (cm⁻¹) | Bond Vibration | Reference |
| ~400 - 700 | Ni-O stretching and bending vibrations | [12][13] |
| ~3400 (broad) | O-H stretching of adsorbed water | [13] |
Conclusion
The initial characterization of as-synthesized Ni₂O₃ nanoparticles through a combination of XRD, TEM, SEM, UV-Vis, and FTIR spectroscopy provides a robust foundation for understanding their fundamental properties. The detailed protocols and summarized quantitative data presented in this guide serve as a valuable resource for researchers and scientists, enabling consistent and reliable characterization, which is paramount for the successful application of these nanomaterials in drug development and other advanced fields.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Magnetic Properties of Nickel(III) Oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(III) oxide (Ni₂O₃), often referred to as black nickel oxide, is an inorganic compound that, despite theoretical interest, remains a material with largely uncharacterized magnetic properties.[1] While its more common counterpart, Nickel(II) oxide (NiO), is a well-studied antiferromagnetic material, Ni₂O₃ has proven to be unstable under standard conditions, hindering comprehensive experimental investigation.[1] Recent advances in nanomaterial synthesis have allowed for the creation and stabilization of nanostructured Ni₂O₃, opening avenues for its characterization.[1] This technical guide provides a summary of the current, albeit limited, understanding of the magnetic properties of this compound, including theoretical predictions and available synthesis protocols. Due to the nascent stage of experimental research on pure Ni₂O₃, this document also outlines general experimental methodologies for magnetic characterization applicable to nickel oxides, primarily derived from studies on NiO.
Synthesis of this compound Nanoparticles
The synthesis of stable, pure-phase this compound is a critical first step for the experimental investigation of its magnetic properties. Several methods for the synthesis of Ni₂O₃ nanoparticles and thin films have been reported.
Chemical Precipitation
A common method for synthesizing Ni₂O₃ nanoparticles is through chemical precipitation. This technique involves the reaction of a nickel salt with an oxidizing agent in an alkaline solution.
Experimental Protocol:
-
Precursor Solution: Dissolve Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.
-
Precipitation: Add a solution of sodium hydroxide (NaOH) to the nickel nitrate solution while stirring to precipitate nickel hydroxide.
-
Oxidation: Introduce an oxidizing agent, such as sodium hypochlorite (NaClO), to the suspension to oxidize Ni(II) to Ni(III).
-
Washing and Drying: The resulting precipitate is then washed thoroughly with deionized water to remove any unreacted precursors and byproducts, followed by drying at a controlled temperature.
Sol-Gel Method for Thin Films
This compound thin films can be prepared using a sol-gel dip-coating technique.[2]
Experimental Protocol:
-
Sol Preparation: A sol is prepared using nickel chloride (NiCl₂·6H₂O) dissolved in deionized water, with the addition of a complexing agent like ammonium hydroxide (NH₄OH).
-
Aging: The sol is aged for a day to ensure homogeneity.
-
Dip-Coating: A substrate, such as a glass slide, is dipped into the sol and withdrawn at a controlled speed.
-
Drying and Annealing: The coated substrate is dried on a hot plate and subsequently annealed at a higher temperature to form the crystalline Ni₂O₃ thin film.[2]
Theoretical Predictions of Magnetic Properties
Due to the challenges in synthesizing and characterizing bulk Ni₂O₃, theoretical studies provide the primary insights into its potential magnetic behavior. Computational models based on density functional theory (DFT) have been used to predict the crystal structure and magnetic ordering of Ni₂O₃.
The Materials Project, a computational materials science database, has predicted two possible crystal structures for Ni₂O₃ with distinct magnetic properties:
-
Monoclinic (Cc space group): This structure is predicted to exhibit ferromagnetic (FM) ordering with a calculated total magnetization of 6.00 µB per formula unit .[3]
-
Orthorhombic (Cmcm space group): This structure is predicted to be ferrimagnetic (FiM) .
It is crucial to note that these are theoretical predictions and have not yet been experimentally confirmed.[3]
Experimental Characterization of Magnetic Properties
While specific experimental data for pure Ni₂O₃ is scarce, the magnetic properties of nickel oxides are typically investigated using techniques such as Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry.[4][5]
General Experimental Protocol for Magnetic Measurements
The following is a generalized protocol for measuring the magnetic properties of nickel oxide nanoparticles, which can be adapted for the study of Ni₂O₃.
-
Sample Preparation: The synthesized Ni₂O₃ powder is carefully weighed and packed into a sample holder suitable for the magnetometer.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.
-
A small magnetic field is then applied, and the magnetization is measured as the temperature is increased. This is the ZFC curve.
-
The sample is then cooled again in the presence of the same magnetic field, and the magnetization is measured as the temperature is increased. This is the FC curve.[6] The divergence of the ZFC and FC curves can indicate the blocking temperature in superparamagnetic nanoparticles.
-
-
Magnetic Hysteresis (M-H) Loop:
-
At a fixed temperature (e.g., room temperature and a low temperature), the applied magnetic field is swept from a large positive value to a large negative value and back, while the magnetization of the sample is measured.[7][8]
-
The resulting M-H loop provides information about the saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) of the material.[7][8]
-
Data Presentation
Quantitative data from these measurements would typically be summarized in tables for comparison. Due to the lack of available experimental data for Ni₂O₃, a representative table structure is provided below.
| Magnetic Property | Measurement Condition | Predicted/Expected Value |
| Magnetic Ordering | Theoretical (Monoclinic) | Ferromagnetic[3] |
| Total Magnetization | Theoretical (Monoclinic) | 6.00 µB/f.u.[3] |
| Magnetic Ordering | Theoretical (Orthorhombic) | Ferrimagnetic |
| Curie/Néel Temperature | Experimental | To be determined |
| Saturation Magnetization (Ms) | Experimental (e.g., 300 K) | To be determined |
| Remanent Magnetization (Mr) | Experimental (e.g., 300 K) | To be determined |
| Coercivity (Hc) | Experimental (e.g., 300 K) | To be determined |
Conclusion and Future Outlook
The investigation into the magnetic properties of this compound is still in its early stages. While theoretical studies predict interesting ferromagnetic or ferrimagnetic behavior, a significant gap exists in the experimental verification of these properties. The instability of bulk Ni₂O₃ has been a major roadblock, but the successful synthesis of nanostructured forms offers a promising path forward.
Future research should focus on:
-
Reproducible Synthesis: Developing robust and reproducible synthesis methods for high-purity, crystalline Ni₂O₃ nanoparticles and thin films.
-
Detailed Magnetic Characterization: Performing comprehensive magnetic measurements, including temperature-dependent susceptibility and magnetic hysteresis, to experimentally determine the magnetic ordering and properties of Ni₂O₃.
-
Structural-Magnetic Correlation: Correlating the observed magnetic properties with the crystal structure and morphology of the synthesized materials using techniques like X-ray diffraction and transmission electron microscopy.
-
Neutron Diffraction: Employing neutron diffraction studies to definitively determine the magnetic structure of Ni₂O₃, which is crucial for understanding the nature of its magnetic ordering.[9]
A thorough understanding of the magnetic properties of this compound could have implications for the development of new magnetic materials for applications in data storage, spintronics, and catalysis. Continued research in this area is essential to unlock the potential of this lesser-known nickel oxide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. i-asem.org [i-asem.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. measurlabs.com [measurlabs.com]
- 6. Unraveling the Magnetic Properties of NiO Nanoparticles: From Synthesis to Nanostructure | MDPI [mdpi.com]
- 7. birmingham.ac.uk [birmingham.ac.uk]
- 8. Magnetic hysteresis - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Room-Temperature Synthesis of Nickel(III) Oxide (Ni2O3) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(III) oxide (Ni2O3) nanoparticles are of significant interest due to their unique electronic and catalytic properties, which make them promising candidates for applications in various fields, including energy storage, catalysis, and biomedical applications. The synthesis of these nanoparticles at room temperature presents a cost-effective, energy-efficient, and environmentally friendly alternative to high-temperature methods. This document provides a detailed protocol for the facile chemical precipitation synthesis of Ni2O3 nanoparticles at ambient temperature, along with relevant characterization data and a workflow diagram.
Experimental Protocols
Facile Chemical Precipitation Method
This protocol outlines the synthesis of Ni2O3 nanoparticles at room temperature (25 °C) through a chemical precipitation method involving the oxidation of a nickel(II) salt in an alkaline solution.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) or Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sodium hypochlorite (NaClO) solution (4% active chlorine)
-
Deionized water
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers
-
Pipettes or burettes
-
Centrifuge and centrifuge tubes
-
Hot air oven or vacuum oven
Procedure:
-
Precursor Solution Preparation: Dissolve 1.00 g of Ni(NO3)2·6H2O in 20 mL of deionized water in a beaker and stir until the salt is completely dissolved.[1]
-
Alkaline Hypochlorite Solution Preparation: In a separate beaker, dissolve 1.60 g of NaOH in 15 mL of sodium hypochlorite solution (4% active chlorine).[1]
-
Precipitation: While constantly stirring the nickel precursor solution, add the alkaline hypochlorite solution dropwise. A precipitate will begin to form.
-
Reaction: Continue stirring the mixture for a designated period (e.g., 3 hours) at room temperature to ensure the completion of the reaction.
-
Washing: After the reaction, wash the precipitate with a small amount of sodium hypochlorite solution.
-
Separation: Centrifuge the mixture at high speed (e.g., 20,000 rpm) to separate the nanoparticle precipitate from the supernatant.[1]
-
Drying: Carefully collect the precipitate and dry it in a hot air oven to obtain the final Ni2O3 nanoparticle powder.[1]
Data Presentation
The synthesis of Ni2O3 nanoparticles is influenced by various experimental parameters. The following tables summarize the quantitative data from relevant studies.
Table 1: Reagent Quantities for Ni2O3 Nanoparticle Synthesis
| Nickel Precursor | Mass of Nickel Precursor (g) | Base | Mass of Base (g) | Oxidizing Agent | Volume of Oxidizing Agent (mL) | Solvent | Volume of Solvent (mL) | Reference |
| Ni(NO3)2·6H2O | 1.00 | NaOH | 1.60 | Sodium hypochlorite (4% active chlorine) | 15 | Deionized Water | 20 | [1] |
| NiCl2·6H2O | 5.34 | KOH | 1.97 | - | - | Distilled Water | 250 | [2] |
Table 2: Effect of Synthesis Temperature on Ni2O3 Nanoparticle Size
| Synthesis Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| 0 | ~25.8 | [3][4] |
| 25 (Room Temperature) | - | [3][4] |
| 50 | - | [3][4] |
| 70 | ~49.7 | [3][4] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the room-temperature synthesis of Ni2O3 nanoparticles.
Caption: Experimental workflow for Ni2O3 nanoparticle synthesis.
Characterization
To confirm the successful synthesis and determine the properties of the Ni2O3 nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and structure of the synthesized material. The hexagonal phase of Ni2O3 is expected.[5][6]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized sample and confirm the presence of nickel and oxygen.
-
Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles in a colloidal suspension.
The successful synthesis of pure Ni2O3 nanoparticles at room temperature by this facile chemical precipitation method provides a valuable material for further research and development in various scientific and technological domains.
References
- 1. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel(III) Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nickel(III) oxide (Ni₂O₃) and related Ni(III) species as catalysts in key organic transformations. This document includes detailed experimental protocols, quantitative data summaries for comparative analysis, and visualizations of reaction mechanisms and workflows to support research and development in synthetic organic chemistry.
Introduction to Nickel(III) Catalysis
Nickel, as an earth-abundant and cost-effective transition metal, has garnered significant attention in catalysis. While Ni(0) and Ni(II) oxidation states are more common in cross-coupling reactions, the higher oxidation state of Ni(III) has been identified as a key intermediate in a variety of catalytic cycles, including C-H activation, cross-coupling, and oxidation reactions. This compound, or its hydrated form nickel(III) oxyhydroxide (NiOOH), serves as a source of these catalytically active Ni(III) species. The unique reactivity of Ni(III) enables challenging transformations under milder conditions and offers alternative mechanistic pathways to those of other transition metals like palladium.
Synthesis of this compound Nanoparticles
For researchers interested in preparing their own Ni₂O₃ catalyst, the following protocol describes a simple chemical precipitation method.[1]
Protocol 1: Synthesis of Ni₂O₃ Nanoparticles
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Potassium hydroxide (KOH)
-
Distilled water
Procedure:
-
Dissolve 5.34 g of NiCl₂·6H₂O in 250 mL of distilled water in a beaker with magnetic stirring.
-
Slowly add a solution of 1.97 g of KOH in distilled water to the nickel chloride solution while stirring continuously until a pH of 8 is reached.
-
Heat the resulting solution to 250°C and maintain this temperature for 2 hours.
-
Allow the solution to cool to room temperature. The formation of a green precipitate indicates the synthesis of Ni₂O₃.
-
Collect the precipitate by filtration, wash thoroughly with distilled water to remove any remaining ions, and dry in an oven at 60-80°C.
-
The final product can be stored in a tightly sealed container.
Characterization: The synthesized Ni₂O₃ nanoparticles can be characterized by X-ray diffraction (XRD) to confirm the crystal structure and estimate the crystallite size.[1]
Applications in Organic Synthesis
Oxidation of Alcohols and Aldehydes
Nickel(III) oxyhydroxide (NiOOH), the hydrated form of Ni₂O₃, is an effective heterogeneous catalyst for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[2][3][4][5][6] It can also be used for the oxidation of aldehydes to carboxylic acids.[2][7]
Protocol 2: Nickel-Catalyzed Aerobic Oxidation of Alcohols
This protocol is adapted from studies on the oxidation of alcohols using a reusable nickel catalyst in the presence of molecular oxygen.[8]
Materials:
-
Benzylic or allylic alcohol (substrate)
-
Ni(OH)₂ or NiOOH catalyst (prepared or commercial)
-
Toluene (solvent)
-
Molecular oxygen (O₂) or air
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1 mmol), the Ni(OH)₂ or NiOOH catalyst (5 mol %), and toluene (5 mL).
-
Flush the flask with oxygen or pass a gentle stream of air through the reaction mixture.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with an organic solvent, dried, and reused.
-
The filtrate can be concentrated under reduced pressure, and the product can be purified by column chromatography on silica gel.
Quantitative Data for Alcohol Oxidation
| Substrate | Product | Catalyst | Time (h) | Conversion (%) | Selectivity (%) |
| Benzyl alcohol | Benzaldehyde | Ni(OH)₂ | 2 | >99 | >99 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | Ni(OH)₂ | 2 | >99 | >99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Ni(OH)₂ | 2 | >99 | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | Ni(OH)₂ | 3 | >99 | >99 |
| 1-Phenylethanol | Acetophenone | Ni(OH)₂ | 2 | >99 | >99 |
Data compiled from representative literature on nickel-catalyzed alcohol oxidation.[8]
Proposed Mechanism for Alcohol Oxidation
The oxidation of alcohols by NiOOH is proposed to proceed through a hydrogen atom transfer mechanism.
Caption: Proposed mechanism for alcohol oxidation by NiOOH.
C-H Bond Functionalization
Nickel catalysis has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. While most protocols utilize Ni(II) precursors, the active catalytic species is often proposed to be a high-valent Ni(III) or Ni(IV) intermediate.[9][10][11]
Protocol 3: Nickel-Catalyzed C-H Arylation of Heteroarenes
This protocol is a representative example of a nickel-catalyzed C-H arylation, adapted from literature procedures.[12][13]
Materials:
-
Heteroarene (e.g., imidazole, thiazole)
-
Aryl halide (e.g., chlorobenzene)
-
Ni(OTf)₂ (catalyst precursor)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
tert-Amyl alcohol (solvent)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the heteroarene (1.0 mmol), aryl halide (1.2 mmol), Ni(OTf)₂ (10 mol %), dcype (12 mol %), and K₃PO₄ (2.0 mmol).
-
Add tert-amyl alcohol (2.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120°C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data for C-H Arylation of Imidazoles
| Imidazole Derivative | Aryl Halide | Product | Yield (%) |
| 1-Methylimidazole | 4-Chlorotoluene | 1-Methyl-2-(p-tolyl)imidazole | 85 |
| 1-Benzylimidazole | 4-Chloroanisole | 1-Benzyl-2-(4-methoxyphenyl)imidazole | 78 |
| 1-Phenylimidazole | Chlorobenzene | 1,2-Diphenylimidazole | 92 |
| 1-Butylimidazole | 3-Chloropyridine | 1-Butyl-2-(pyridin-3-yl)imidazole | 65 |
Data compiled from representative literature on nickel-catalyzed C-H arylation.[12]
Proposed Catalytic Cycle for C-H Arylation (Ni(I)/Ni(III) Cycle)
A plausible catalytic cycle involves the oxidative addition of the aryl halide to a Ni(I) species, followed by C-H activation and reductive elimination.
Caption: Proposed Ni(I)/Ni(III) catalytic cycle for C-H arylation.
Cross-Coupling Reactions
Nickel catalysis is widely employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling. While Ni(0)/Ni(II) cycles are often invoked, Ni(I)/Ni(III) pathways are also proposed, especially in reactions involving radical intermediates.
Protocol 4: Nickel-Catalyzed Suzuki-Miyaura Coupling
This is a general protocol for a nickel-catalyzed Suzuki-Miyaura coupling reaction.[14][15][16]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
NiCl₂(PPh₃)₂ (catalyst)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), NiCl₂(PPh₃)₂ (5 mol %), and K₃PO₄ (3.0 mmol) to a Schlenk tube.
-
Add degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 4-Bromoanisole | 4-Tolylboronic acid | 4-Methoxy-4'-methyl-1,1'-biphenyl | 92 |
| 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 88 |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 75 |
Data compiled from representative literature on nickel-catalyzed Suzuki-Miyaura coupling.[14][16]
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling (Involving Ni(III))
While a Ni(0)/Ni(II) cycle is common, a Ni(I)/Ni(III) pathway can also be operative.
Caption: Proposed Ni(I)/Ni(III) catalytic cycle for Suzuki-Miyaura coupling.
Synthesis of Heterocycles
Nickel catalysis provides efficient routes for the synthesis of various heterocyclic compounds. For instance, quinoxalines can be synthesized via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, a reaction that can be catalyzed by nickel.[17][18]
Protocol 5: Nickel-Catalyzed Synthesis of Quinoxalines
This protocol is based on literature methods for the synthesis of quinoxalines using a nickel catalyst.[17]
Materials:
-
o-Phenylenediamine
-
1,2-Dicarbonyl compound (e.g., benzil)
-
NiBr₂ (catalyst)
-
1,10-Phenanthroline (ligand)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), NiBr₂ (5 mol %), and 1,10-phenanthroline (10 mol %).
-
Add ethanol (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinoxaline product.
Quantitative Data for Quinoxaline Synthesis
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1,2-Diaminobenzene | Benzil | 2,3-Diphenylquinoxaline | 98 |
| 4,5-Dimethyl-1,2-diaminobenzene | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | 95 |
| 1,2-Diaminobenzene | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 92 |
| 1,2-Diaminobenzene | 1-Phenyl-1,2-propanedione | 2-Methyl-3-phenylquinoxaline | 90 |
Data compiled from representative literature on the synthesis of quinoxalines.[17]
Workflow for Nickel-Catalyzed Quinoxaline Synthesis
Caption: Experimental workflow for quinoxaline synthesis.
Safety and Handling
-
Nickel compounds should be handled with care as they are potential carcinogens and skin sensitizers. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Manipulations of nickel catalysts, especially powders, should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound and its related Ni(III) species are versatile and powerful catalysts in organic synthesis. They enable a range of important transformations, including oxidations, C-H functionalizations, cross-coupling reactions, and the synthesis of heterocycles. The protocols and data presented in these application notes provide a valuable resource for researchers looking to explore the utility of nickel(III) catalysis in their synthetic endeavors. The continued development of nickel-based catalytic systems promises more efficient, selective, and sustainable methods for the construction of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient and practical system for the catalytic oxidation of alcohols, aldehydes, and alpha,beta-unsaturated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Oxidative Properties of Nickel Oxyhydroxide in Alcohol Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.arcnl.nl [ir.arcnl.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent development of Ni-catalyzed C-H activation | Journal of Environmental, Pharmaceutical and Sustainability Science [jepss.in]
- 11. jepss.in [jepss.in]
- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Nickel-catalyzed direct C-H arylation and alkenylation of heteroarenes with organosilicon reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 16. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoxaline synthesis [organic-chemistry.org]
- 18. Ni-nanoparticles: An efficient catalyst for the synthesis of quinoxalines | Semantic Scholar [semanticscholar.org]
Application of Nickel(III) Oxide (Ni₂O₃) in Wastewater Treatment for Hexavalent Chromium [Cr(VI)] Removal
Introduction
Hexavalent chromium [Cr(VI)] is a highly toxic and carcinogenic environmental pollutant originating from various industrial activities, including electroplating, leather tanning, and pigment production. Its removal from wastewater is a critical environmental challenge. Nickel(III) oxide (Ni₂O₃) nanoparticles have emerged as a promising adsorbent for the efficient removal of Cr(VI) from aqueous solutions. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of Ni₂O₃ for Cr(VI) remediation.
Mechanism of Cr(VI) Removal
The removal of Cr(VI) by Ni₂O₃ nanoparticles is understood to be a multifaceted process primarily involving:
-
Electrostatic Adsorption: In acidic to near-neutral conditions (pH < 7), the surface of Ni₂O₃ is protonated, acquiring a positive charge. Cr(VI) exists predominantly as anionic species such as HCrO₄⁻ and Cr₂O₇²⁻ in this pH range. The electrostatic attraction between the positively charged Ni₂O₃ surface and the anionic Cr(VI) species facilitates adsorption.
-
Reduction: Ni₂O₃ can facilitate the reduction of the highly toxic Cr(VI) to the less toxic trivalent chromium (Cr(III)). This redox reaction is a key aspect of the detoxification process.
-
Co-precipitation: The newly formed Cr(III) can then co-precipitate with nickel hydroxides on the surface of the nanoparticles, further removing chromium from the solution.
The overall mechanism is influenced by several factors, including pH, temperature, initial Cr(VI) concentration, and the dose of the Ni₂O₃ adsorbent.
Data Presentation: Performance of Ni₂O₃ in Cr(VI) Removal
The efficiency of Cr(VI) removal by Ni₂O₃ nanoparticles is dependent on various experimental parameters. The following tables summarize the quantitative data from relevant studies.
Table 1: Effect of Synthesis Temperature of Ni₂O₃ Nanoparticles on Cr(VI) Removal
| Synthesis Temperature (°C) | Nanoparticle Size (nm) | Cr(VI) Removal Efficiency (%) | Adsorption Capacity (mg/g) |
| 0 | ~25.8 | - | - |
| 25 | - | - | - |
| 50 | - | - | - |
| 70 | ~49.7 | 60 | 20.768 (calculated), 20.408 (predicted) |
Data extracted from a study by Dey et al.[1]
Table 2: Influence of pH on Cr(VI) Adsorption by Ni₂O₃ Nanoparticles
| pH | Cr(VI) Removal Efficiency | Notes |
| < 3 | - | Ni₂O₃ is unstable in highly acidic conditions.[2] |
| 6 | Maximum Adsorption | Optimal pH for Cr(VI) removal.[1][2] |
| > 7 | Decreased Adsorption | Increased electrostatic repulsion between the adsorbent and Cr(VI) anions.[2] |
Table 3: Adsorption Kinetics and Isotherm Model Parameters for Cr(VI) Removal by Ni₂O₃
| Kinetic Model | R² Value | Adsorption Isotherm | R² Value |
| Pseudo-first-order | - | Langmuir | Fits well |
| Pseudo-second-order | > 0.99 | Freundlich | - |
The adsorption process is best described by the pseudo-second-order kinetic model and the Langmuir isotherm model, indicating a chemisorption process on a monolayer surface.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Ni₂O₃ Nanoparticles
This protocol describes a facile oxidation process for the synthesis of Ni₂O₃ nanoparticles.[1]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaClO)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of Ni(NO₃)₂·6H₂O and NaOH.
-
Under constant stirring, add the NaOH solution to the nickel nitrate solution.
-
Subsequently, add the sodium hypochlorite solution to the mixture.
-
Carry out the reaction at a controlled temperature (e.g., 0°C, 25°C, 50°C, or 70°C) to obtain nanoparticles of varying sizes.[1]
-
After the reaction is complete, centrifuge the mixture to separate the Ni₂O₃ nanoparticles.
-
Wash the precipitate multiple times with deionized water and then with a solvent like methanol.
-
Dry the resulting powder to obtain the Ni₂O₃ nanoparticles.
Protocol 2: Batch Adsorption Experiments for Cr(VI) Removal
This protocol outlines the procedure for conducting batch adsorption studies to evaluate the Cr(VI) removal efficiency of the synthesized Ni₂O₃ nanoparticles.
Materials:
-
Synthesized Ni₂O₃ nanoparticles
-
Potassium dichromate (K₂Cr₂O₇) stock solution of a known concentration
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Orbital shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Cr(VI) solutions: Prepare a series of Cr(VI) solutions of varying initial concentrations by diluting the K₂Cr₂O₇ stock solution with deionized water.
-
Adsorption experiment:
-
In a series of flasks, add a fixed amount of Ni₂O₃ nanoparticles (adsorbent dose, e.g., 0.02 g) to a specific volume of Cr(VI) solution (e.g., 20 mL).[2]
-
Adjust the pH of the solutions to the desired value (e.g., pH 6) using HCl or NaOH.[1][2]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 600 rpm) for a specified contact time (e.g., 1.5 to 3 hours).[1][2]
-
Control the temperature of the experiment as required.
-
-
Analysis:
-
After the desired contact time, centrifuge the samples to separate the Ni₂O₃ nanoparticles.
-
Measure the final concentration of Cr(VI) in the supernatant using a UV-Vis spectrophotometer with 1,5-diphenylcarbazide as a complexing agent.
-
-
Data Calculation:
-
Calculate the percentage of Cr(VI) removal using the following equation:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
-
Calculate the adsorption capacity at equilibrium (qₑ, in mg/g) using the following equation:
-
qₑ = [(C₀ - Cₑ) * V] / m
-
Where:
-
C₀ = Initial Cr(VI) concentration (mg/L)
-
Cₑ = Equilibrium Cr(VI) concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Electrochemical Deposition of Nickel(III) Oxide for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of Nickel(III) oxide (NiO), a promising material for high-performance supercapacitors. The methodologies outlined below are based on established research and are intended to serve as a practical guide for fabricating efficient energy storage devices.
Introduction to Nickel Oxide in Supercapacitors
Nickel oxide has garnered significant attention as an electrode material for pseudocapacitors due to its high theoretical specific capacitance, excellent redox activity, and cost-effectiveness. The electrochemical performance of NiO is intrinsically linked to its nanostructure, which dictates the available surface area for Faradaic reactions. Electrochemical deposition offers a versatile and scalable method to synthesize various NiO nanostructures directly onto conductive substrates. The fundamental charge storage mechanism in NiO involves the reversible Faradaic transition between Ni(II) and Ni(III) states, primarily occurring in an alkaline electrolyte.[1][2][3]
Quantitative Performance Data of Electrodeposited NiO
The performance of electrochemically deposited NiO electrodes can vary significantly based on the deposition technique and experimental parameters. The following tables summarize key performance metrics from various studies to provide a comparative overview.
Table 1: Performance of NiO-Based Supercapacitors
| Deposition Method | Electrolyte | Specific Capacitance (F/g) | Current Density / Scan Rate | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability |
| Anodization | Hybrid (1 M KOH: 1 M Na2SO4) | 1748 | 2 A/g | 34.4 | - | - |
| Electrochemical Deposition (unspecified) | 0.5 M Na2SO4 | 458 | 5 mV/s | 10.90 | 0.89 | 98% Coulomb Efficiency |
| Pulse Potentiostatic | 1 M KOH | 1000 | 0.5 A/g | - | - | 90.1% retention after 800 cycles |
| Galvanostatic | 1 M Na2SO4 | 667.24 | - | 2.55 | 6.23 | Excellent after 1000 cycles |
| Chemical Bath Deposition | 6 M KOH | 654.85 | 1 A/g | - | - | - |
Table 2: Performance of NiO Composite Supercapacitors
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Current Density / Scan Rate | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability |
| NiO@graphene | - | 1258 | 5 A/g | - | - | - |
| NiO-Fe-CNT | 2 M KOH | 1360 | 5 mV/s | 1180 | - | 96% retention after 1000 cycles |
| NiO-CNT | 2 M KOH | 1250 | 5 mV/s | 1000 | - | - |
| AC-NiO/Ni(OH)2 | Three-electrode system | 748.8 C/g | 1 A/g | 30.0 (ASC) | 0.145 (ASC) | 87.6% retention after 5000 cycles |
| RGO-NiO | 2 M KOH-PVA | 749 | 5 mV/s | - | - | 91.23% retention after 5000 cycles |
| NiO/G | - | 240 | 5 A/g | - | - | 100-120% retention after 1500 cycles |
Experimental Workflows and Protocols
The following sections detail the protocols for various electrochemical deposition techniques used to synthesize NiO nanostructures.
General Experimental Setup
A standard three-electrode electrochemical cell is typically employed for the deposition process.
-
Working Electrode: A conductive substrate (e.g., stainless steel, nickel foam, ITO glass).
-
Counter Electrode: A platinum wire or graphite rod.[4]
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.[4]
The electrochemical deposition is carried out using a potentiostat/galvanostat.
Anodization Method
Anodization is a straightforward method to grow NiO nanostructures directly on a nickel substrate.
Caption: Workflow for NiO nanoparticle synthesis via anodization.
Protocol:
-
Substrate Preparation: Use a nickel sheet as the anode and a platinum plate as the cathode.[5]
-
Electrolyte Preparation: Prepare a 1 M aqueous solution of sodium chloride (NaCl).[5]
-
Anodization: Immerse the electrodes in the electrolyte and apply a constant DC voltage of 10 V at room temperature. The solution will turn light green as Ni(OH)2 precipitates.[5]
-
Post-Treatment: After deposition, rinse the electrode with deionized water and dry it.
-
Annealing: Anneal the electrode to convert the Ni(OH)2 nanoflowers into NiO nanoparticles.[5]
Potentiodynamic Deposition (Cyclic Voltammetry)
Cyclic voltammetry (CV) allows for the controlled deposition of NiO films.
Caption: Workflow for potentiodynamic deposition of MnO2-NiO composite.
Protocol:
-
Electrolyte Preparation: Prepare a homogeneous solution containing 0.01 M Manganese acetate tetrahydrate, 0.25 M Nickel acetate tetrahydrate, and 0.8 M Sulfuric acid.[4]
-
Electrochemical Setup: Use a three-electrode system with a stainless steel substrate as the working electrode, a carbon rod as the counter electrode, and Ag/AgCl as the reference electrode.[4]
-
Deposition: Perform cyclic voltammetry sweeps within a defined potential window to deposit the MnO2-NiO composite film onto the substrate.[4]
-
Post-Treatment: After deposition, subject the electrode to heat treatment at 300°C for metal oxide conversion.[4]
Chronoamperometry
Chronoamperometry involves applying a constant potential to the working electrode for a specific duration.
Caption: Workflow for chronoamperometric deposition of NiO thin films.
Protocol:
-
Electrolyte Preparation: Prepare an aqueous solution containing 0.05 M nickel sulfate, 0.1 M potassium chloride, and 0.5 M ethylenediaminetetraacetic acid. Adjust the pH to 12 and maintain the temperature at 70°C.[6]
-
Electrochemical Setup: Use an ITO substrate as the working electrode in a three-electrode cell.
-
Deposition: Apply a constant cathodic potential (e.g., -1.30, -1.35, -1.40, or -1.45 V vs. SCE) to the working electrode to initiate the deposition of the NiO thin film.[6]
-
Characterization: After deposition, the film can be analyzed for its properties.
Characterization of Electrodeposited NiO
To evaluate the properties of the synthesized NiO electrodes, the following characterization techniques are recommended:
-
Structural Analysis: X-ray Diffraction (XRD) to determine the crystalline phase and structure of the deposited material.[4][7]
-
Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the surface morphology and nanostructure of the NiO film.[4][7]
-
Electrochemical Performance:
-
Cyclic Voltammetry (CV): To assess the capacitive behavior and redox activity of the electrode.[8][9][10]
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, power density, and cycling stability.[7]
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.[7]
-
By following these protocols and utilizing the appropriate characterization techniques, researchers can effectively synthesize and evaluate NiO-based electrodes for high-performance supercapacitor applications.
References
- 1. Fast fabrication of NiO@graphene composites for supercapacitor electrodes: Combination of reduction and deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast fabrication of NiO@graphene composites for supercapacitor electrodes: Combination of reduction and deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Electrodeposition Mode and Deposition Cycle on the Electrochemical Performance of MnO2-NiO Composite Electrodes for High-Energy-Density Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anodic NiO nanoparticles as high-performance asymmetric supercapacitor devices in hybrid electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercapacitor Performance of NiO, NiO-MWCNT, and NiO–Fe-MWCNT Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Characterization of Nickel(III) Oxide (Ni₂O₃): Application Notes and Protocols for XRD, SEM, and AFM Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Nickel(III) Oxide (Ni₂O₃) using X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). Detailed protocols for each analytical technique are outlined, along with data presentation in structured tables and workflow diagrams to facilitate understanding and replication of these methods in a research and development setting.
Introduction
This compound (Ni₂O₃), an important p-type semiconductor, is gaining significant attention for its applications in catalysis, battery cathodes, gas sensors, and electrochromic films. A thorough understanding of its structural, morphological, and topographical properties is crucial for optimizing its performance in these applications. This document details the standard techniques used to elucidate these characteristics.
-
X-ray Diffraction (XRD) is employed to determine the crystal structure, phase purity, and crystallite size of Ni₂O₃.
-
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, revealing details about grain size, shape, and distribution.
-
Atomic Force Microscopy (AFM) is used to quantitatively measure the nanoscale surface topography and roughness.
Experimental Protocols
Sample Preparation
The synthesis of Ni₂O₃ nanomaterials can be achieved through various methods, including simple chemical processes and sol-gel techniques.
Protocol for Chemical Synthesis: A common method involves the reaction of a nickel salt with an alkaline solution. For instance, Ni₂O₃ can be synthesized by dissolving nickel chloride hexahydrate (NiCl₂·6H₂O) in distilled water, followed by the addition of potassium hydroxide (KOH) with continuous stirring to reach a specific pH, often around 8.[1] The solution is then heated and stirred for a set duration, for example, at 250°C for 2 hours, resulting in the formation of a green solution indicative of Ni₂O₃.[1][2] The final product is then collected for analysis.
Protocol for Sol-Gel Dip-Coating (for thin films): Ni₂O₃ thin films can be prepared by dissolving nickel chloride (NiCl₂·6H₂O) in deionized water with the addition of a complexing agent like NH₄OH.[3] After aging, the sol is deposited onto a substrate (e.g., glass) using a dip-coating method at controlled withdrawal speeds (e.g., 70 and 80 mm/sec).[3] The coated substrates are then dried, for instance, on a hot plate at 60°C for 20 minutes.[3]
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase and determine the crystallite size of Ni₂O₃.
Protocol:
-
Sample Preparation: A thin layer of the powdered Ni₂O₃ sample is uniformly spread onto a sample holder (e.g., a zero-background silicon wafer or a glass slide). For thin films, the coated substrate is directly mounted.
-
Instrument Setup:
-
Instrument: A standard X-ray diffractometer (e.g., Shimadzu XRD 6000).[1]
-
X-ray Source: Cu-Kα radiation (λ = 1.5406 Å).[1]
-
Operating Voltage and Current: Typically 40 kV and 30 mA.[1]
-
Scan Range (2θ): A common range is 20° to 80°.
-
Scan Speed/Step Size: A continuous scan at a rate of 2°/min with a step size of 0.02° is often suitable.
-
-
Data Analysis:
-
The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to confirm the phase. For hexagonal Ni₂O₃, the reference card is JCPDS No. 14-0481.[4]
-
The average crystallite size (D) is calculated from the full width at half maximum (FWHM) of the most intense diffraction peak using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where:
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the FWHM of the diffraction peak in radians.
-
θ is the Bragg diffraction angle.
-
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To observe the surface morphology, including grain size, shape, and aggregation.
Protocol:
-
Sample Preparation:
-
A small amount of the Ni₂O₃ powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
-
For thin films, a small section of the coated substrate is mounted on a stub.
-
To prevent charging effects from the electron beam, the samples are sputter-coated with a thin conductive layer (e.g., gold or platinum).
-
-
Imaging:
-
Instrument: A Field Emission Scanning Electron Microscope (FESEM) is often used for high-resolution imaging.[4]
-
Accelerating Voltage: Typically in the range of 5-15 kV.
-
Working Distance: Optimized for high-resolution imaging, usually a few millimeters.
-
Magnification: Images are captured at various magnifications (e.g., from 1,000x to 100,000x) to observe the overall morphology and fine details of the nanoparticles.
-
-
Data Analysis:
-
The SEM micrographs are analyzed to determine the general shape of the particles (e.g., cubic, spherical) and the degree of agglomeration.[3]
-
Image analysis software can be used to estimate the distribution of grain sizes.
-
Atomic Force Microscopy (AFM) Analysis
Objective: To obtain three-dimensional topographical images and quantify surface roughness.
Protocol:
-
Sample Preparation:
-
For powdered samples, a dilute suspension is typically drop-casted onto a smooth substrate like mica or a silicon wafer and allowed to dry.[4]
-
Thin film samples on their substrates can often be analyzed directly.
-
-
Imaging:
-
Instrument: An atomic force microscope.
-
Mode: Tapping mode is generally preferred for nanomaterials to minimize sample damage.
-
Cantilever and Tip: A silicon cantilever with a sharp tip is used.
-
Scan Size: Typical scan areas range from 1x1 µm to 5x5 µm.
-
Scan Rate: A scan rate of 0.5-1.5 Hz is commonly used.
-
-
Data Analysis:
-
The AFM software is used to generate 3D topographical images.
-
The software is also used to calculate surface roughness parameters, such as:
-
Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface.
-
Root Mean Square Roughness (Rq or Rms): The root mean square average of the height deviations from the mean surface.
-
-
The grain size and distribution can also be analyzed from the AFM images.[1]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of Ni₂O₃.
Table 1: XRD Structural Parameters of Ni₂O₃
| Parameter | Typical Value | Reference |
| Crystal System | Hexagonal | [1][4] |
| JCPDS Card No. | 14-0481 | [4] |
| Prominent Peak (2θ) | ~31.82° | [1][2] |
| Corresponding Plane | (002) | [3] |
| Crystallite Size (D) | 8 - 60 nm | [1][2][3] |
Table 2: SEM Morphological Characteristics of Ni₂O₃
| Parameter | Description | Reference |
| Particle Shape | Cubic crystallites, generally spherical | [3] |
| Size Range | Nanoscale | [1] |
| Distribution | Homogeneous distribution, can show nucleation of grains | [1][3] |
Table 3: AFM Topographical Data for Ni₂O₃
| Parameter | Typical Value Range | Reference |
| Average Grain Size | 20 - 45 nm | [1][4] |
| Surface Morphology | Not highly uniform, highly spaced, randomly oriented | [1][4] |
| Average Roughness (Ra) | 0.173 – 0.366 µm (for thin films, varies with molarity) | [5] |
| RMS Roughness (Rms) | Undulates around 0.343 µm (for thin films, varies with molarity) | [6] |
Diagrams and Workflows
The following diagrams illustrate the logical workflow of the characterization process and the relationships between the different analytical techniques.
Caption: Overall workflow for Ni₂O₃ characterization.
Caption: Relationship between techniques and derived properties.
References
Application Notes and Protocols for UV-Vis Spectroscopy Analysis of Nickel(III) Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel oxide nanoparticles are of significant interest in various scientific and industrial fields, including catalysis, battery technology, sensors, and biomedical applications. Among the different oxidation states, Nickel(III) oxide (Ni₂O₃) nanoparticles exhibit unique electronic and optical properties that are crucial for their functional performance. UV-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive technique used to characterize these optical properties, providing insights into particle size, aggregation state, and electronic structure, such as the band gap energy.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and subsequent UV-Vis spectroscopic analysis of Ni₂O₃ nanoparticles. While the primary focus is on Ni₂O₃, comparative data for the more commonly studied Nickel(II) oxide (NiO) is also presented to offer a broader context of nickel oxide nanoparticle systems.
Key Applications of UV-Vis Spectroscopy for Ni₂O₃ Nanoparticles
-
Determination of Optical Properties: UV-Vis spectroscopy is instrumental in identifying the characteristic absorption peaks of Ni₂O₃ nanoparticles.
-
Band Gap Energy Calculation: The data obtained from UV-Vis spectra can be used to calculate the optical band gap, a critical parameter for semiconductor applications.
-
Monitoring Nanoparticle Formation and Stability: Changes in the UV-Vis spectrum can indicate the formation, growth, and aggregation of nanoparticles in a colloidal suspension.
-
Quantitative Analysis: While less common for nanoparticles, UV-Vis spectroscopy can be adapted for quantitative concentration measurements under specific conditions.
Experimental Protocols
I. Synthesis of this compound Nanoparticles (Simple Chemical Process)
This protocol is adapted from a simple and cost-effective chemical synthesis method.[1][2]
Materials:
-
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)
-
Potassium Hydroxide (KOH)
-
Distilled water
-
Hot plate with magnetic stirrer
-
Beakers and other standard laboratory glassware
-
pH meter or pH indicator strips
Procedure:
-
Precursor Solution Preparation: Dissolve 5.34 g of Nickel Chloride Hexahydrate (NiCl₂·6H₂O) in 250 ml of distilled water in a beaker at room temperature.[2]
-
Heating and Stirring: Place the beaker on a hot plate with a magnetic stirrer and heat the solution to 50°C for 15 minutes with continuous stirring.[2]
-
pH Adjustment: Gradually add a solution of Potassium Hydroxide (KOH) to the nickel chloride solution while continuously monitoring the pH. Continue adding KOH until a pH of 8 is reached.[2]
-
Reaction: Increase the temperature of the solution to 250°C and maintain vigorous stirring for 2 hours. A green solution should form, indicating the synthesis of Ni₂O₃.[2]
-
Cooling and Collection: After 2 hours, turn off the heat and allow the solution to cool down to room temperature.
-
Washing: The synthesized nanoparticles should be washed multiple times with distilled water to remove any unreacted precursors and byproducts. This can be achieved by centrifugation, decanting the supernatant, and resuspending the nanoparticle pellet in fresh distilled water.
-
Drying: Dry the washed nanoparticles in an oven at a suitable temperature (e.g., 80-100°C) to obtain a fine powder.
-
Storage: Store the final Ni₂O₃ nanoparticle powder in a tightly sealed container for further characterization.[2]
II. UV-Vis Spectroscopy Analysis Protocol
Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-900 nm.
Materials:
-
Synthesized Ni₂O₃ nanoparticle powder
-
A suitable solvent for dispersion (e.g., deionized water, ethanol). The choice of solvent should ensure a stable, non-aggregating suspension.
-
Quartz cuvettes (typically with a 1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a dilute, homogenous suspension of the Ni₂O₃ nanoparticles in the chosen solvent. The concentration should be optimized to obtain absorbance values within the linear range of the instrument (typically below 1.5 a.u.).
-
Ultrasonication for a few minutes can aid in breaking up agglomerates and achieving a stable dispersion.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the desired wavelength range for the scan (e.g., 200-900 nm).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent that was used to disperse the nanoparticles.
-
Place the cuvette in the reference beam path of the spectrophotometer.
-
Place an identical cuvette filled with the same pure solvent in the sample beam path.
-
Run a baseline correction or "zero" the instrument.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the nanoparticle suspension.
-
Fill the sample cuvette with the Ni₂O₃ nanoparticle suspension. Ensure there are no air bubbles.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan.
-
-
Data Acquisition and Analysis:
-
Save the resulting absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
The obtained data can be further used for band gap energy calculations.
-
Data Presentation
The following table summarizes the quantitative data from UV-Vis analysis of nickel oxide nanoparticles. It is important to note that the optical properties are highly dependent on the synthesis method, particle size, and post-synthesis treatments such as annealing.
| Nickel Oxide Type | Synthesis Method | Particle Size (nm) | Annealing Temperature (°C) | Absorbance Maximum (λmax) (nm) | Optical Band Gap (Eg) (eV) | Reference |
| Ni₂O₃ | Simple Chemical Process | 57.083 | 250 | ~775 | - | [1][2] |
| NiO | Co-precipitation | ~24 | 300 | 300 | 3.37 | [3][4] |
| NiO | Co-precipitation | ~24 | 400 | 305 | 2.7 | [3][4] |
| NiO | Wet Chemical | 5-15 | 300 | 290 | 3.44 | [5] |
| NiO | Thermal Decomposition | - | 210 | 327 | 3.43 | [6] |
| NiO | Thermal Decomposition | - | 450 | 409 | 2.78 | [6] |
Note: The band gap for the Ni₂O₃ sample was not explicitly calculated in the cited source.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process from synthesis to analysis.
Caption: Experimental workflow for Ni₂O₃ nanoparticle synthesis and UV-Vis analysis.
Conclusion
UV-Vis spectroscopy is an indispensable tool for the characterization of this compound nanoparticles. The protocols and data presented herein provide a solid foundation for researchers to synthesize and analyze these materials. The distinct optical properties of Ni₂O₃, as highlighted by its characteristic absorption spectrum, are key to its potential applications. Further research is encouraged to explore the relationship between the synthesis parameters of Ni₂O₃ nanoparticles and their resulting optical and electronic properties in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. cauverycollege.ac.in [cauverycollege.ac.in]
- 4. worldscientific.com [worldscientific.com]
- 5. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Nickel(III) Oxide (Ni₂O₃) in Enhancing the Oxygen Evolution Reaction (OER)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting and metal-air batteries. However, the sluggish kinetics of the OER often limit the overall efficiency of these systems. Nickel-based materials have emerged as promising, cost-effective electrocatalysts to accelerate this reaction. Among these, nickel(III) oxide (Ni₂O₃) and the in-situ formed Ni³⁺ species (often as NiOOH) are recognized as highly active centers for OER catalysis.[1][2] These application notes provide a detailed overview of the role of Ni₂O₃ in OER, experimental protocols for catalyst synthesis and evaluation, and a summary of key performance data.
The Role of Ni³⁺ in the OER Mechanism
The enhanced OER activity of many nickel-based catalysts is attributed to the presence or in-situ formation of Ni³⁺ species.[1][2] The generally accepted mechanism involves the adsorption of hydroxide ions (OH⁻) onto the catalyst surface, followed by a series of proton-coupled electron transfer steps to form an O-O bond and ultimately release O₂. The higher oxidation state of Ni³⁺ is believed to facilitate the deprotonation of adsorbed water molecules and the subsequent formation of reactive oxygen intermediates.
A simplified representation of the OER mechanism on a nickel-based catalyst surface is as follows:
-
M + OH⁻ → M-OH + e⁻
-
M-OH + OH⁻ → M-O + H₂O + e⁻
-
2 M-O → 2 M + O₂ or M-O + OH⁻ → M-OOH + e⁻
-
M-OOH + OH⁻ → M-OO⁻ + H₂O → M + O₂ + H₂O + e⁻
Where 'M' represents the active nickel site. The presence of Ni³⁺ is thought to lower the energy barrier for these steps, thus enhancing the reaction kinetics.
Quantitative Performance Data of Ni-Based OER Electrocatalysts
The performance of OER electrocatalysts is typically evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA/cm² (η@10), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.
| Catalyst | Substrate | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₂O₃ | - | 1 M KOH | - | 21 | [1] |
| NiO | - | 1 M KOH | - | 104 | [1] |
| Porous NiO | Nickel Foam | 1 M KOH | 310 | 54 | [3] |
| NiO/NiFe₂O₄ | - | - | - | - | [4] |
| Vo-NiO/NiFe₂O₄ | - | - | - | - | [4] |
| NiFeS-1 | Nickel Foam | 1 M KOH | - | 55 | [5] |
| NiFe-1 | Nickel Foam | 1 M KOH | - | 74 | [5] |
| Ni₃S₂ | Nickel Foam | 1 M KOH | - | 97 | [5] |
| RuO₂ | Nickel Foam | 1 M KOH | - | 103 | [5] |
| Ni₃S₂ | Nickel Foam | 1 M KOH | 263 (at 100 mA/cm²) | 72 | [6] |
| Ni-Fe Oxide (Ni/Fe=32/1) | Nickel Foam | Alkaline | 291 | - | [7] |
Note: Direct comparison of overpotentials can be challenging due to variations in experimental conditions. The Tafel slope provides insight into the reaction mechanism.
Experimental Protocols
This protocol describes a general method for the in-situ growth of a nickel-based catalyst on nickel foam, a common substrate for OER electrodes.
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (optional, for Fe-doping)
-
Urea (CO(NH₂)₂)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
Procedure:
-
Substrate Pre-treatment:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the NF by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol.
-
Dry the cleaned NF in an oven at 60 °C.
-
-
Hydrothermal Synthesis:
-
Prepare a precursor solution by dissolving Ni(NO₃)₂·6H₂O (e.g., 2 mmol), Fe(NO₃)₃·9H₂O (e.g., 1 mmol, if desired), and urea (e.g., 10 mmol) in a mixture of DI water and ethanol (e.g., 30 mL water and 10 mL ethanol).
-
Stir the solution until all salts are completely dissolved.
-
Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it at a specific temperature (e.g., 120 °C) for a designated time (e.g., 6-12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
Carefully remove the nickel foam, which is now coated with the catalyst precursor.
-
Rinse the catalyst-coated NF with DI water and ethanol to remove any residual reactants.
-
Dry the electrode in a vacuum oven at 60 °C overnight.
-
Anneal the dried electrode in a furnace at a specific temperature (e.g., 300-400 °C) in air for a few hours to convert the precursor into the desired nickel oxide/hydroxide phase.
-
This protocol outlines the standard three-electrode setup and electrochemical measurements for assessing OER activity.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The synthesized catalyst on nickel foam.
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE).
-
Electrolyte: 1.0 M KOH solution.
-
High-purity N₂ or Ar gas.
Procedure:
-
Electrolyte Preparation and Cell Assembly:
-
Prepare a 1.0 M KOH solution using high-purity KOH and DI water.
-
Purge the electrolyte with N₂ or Ar gas for at least 30 minutes before the measurement to remove dissolved oxygen.
-
Assemble the three-electrode cell with the WE, CE, and RE immersed in the electrolyte. Ensure the reference electrode tip is close to the working electrode surface.
-
-
Potential Conversion:
-
All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:
-
E(RHE) = E(Ag/AgCl) + 0.059 × pH + E°(Ag/AgCl)
-
In 1.0 M KOH, the pH is approximately 14.
-
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans in a potential window where no faradaic reactions occur (e.g., 0.9 to 1.1 V vs. RHE) at different scan rates (e.g., 20, 40, 60, 80, 100 mV/s) to determine the electrochemical double-layer capacitance (Cdl) and estimate the electrochemically active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a non-faradaic region to a potential where significant oxygen evolution occurs (e.g., 1.0 to 1.8 V vs. RHE) at a slow scan rate (e.g., 5 mV/s). The overpotential at a current density of 10 mA/cm² is a key performance metric.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer resistance of the catalyst.
-
Chronopotentiometry or Chronoamperometry: Conduct long-term stability tests by holding the electrode at a constant current density (chronopotentiometry) or a constant potential (chronoamperometry) for an extended period (e.g., 10-24 hours) and monitoring the potential or current change.
-
Visualizations
Simplified OER mechanism on a Ni³⁺ active site.
Workflow for OER catalyst synthesis and evaluation.
Relationship between catalyst properties and OER performance.
References
- 1. Remarkable COx tolerance of Ni3+ active species in a Ni2O3 catalyst for sustained electrochemical urea oxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fabricating Nickel(III) Oxide Electrodes for Battery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel oxides are promising electrode materials for next-generation energy storage devices, including lithium-ion batteries and supercapacitors, owing to their high theoretical specific capacity, natural abundance, and cost-effectiveness. Among the different stoichiometric forms, Nickel(III) oxide (Ni₂O₃) is of particular interest due to its unique electronic structure. However, the fabrication of high-performance Ni₂O₃ electrodes can be challenging due to the difficulty in synthesizing the pure phase and maintaining its stability during electrochemical cycling.
These application notes provide detailed protocols for the synthesis of Ni₂O₃ and other nickel oxide-based materials for battery electrode fabrication. The electrochemical performance of various nickel oxide electrodes is summarized to provide a comparative benchmark.
Data Presentation: Electrochemical Performance of Nickel Oxide-Based Electrodes
Direct and comprehensive electrochemical performance data for pure Ni₂O₃ electrodes in battery applications is limited in the readily available scientific literature. Therefore, the following table summarizes the performance of various nickel oxide-based electrodes, including Nickel(II) oxide (NiO) and Ni-rich layered oxides (NCA/NCM), to serve as a reference.
| Electrode Material | Synthesis Method | Specific Capacity | Coulombic Efficiency | Cycling Stability | Reference |
| NiO Nanowalls | Plasma-assisted oxidation | ~638 mAh/g (at 1.25C) | - | ~85% capacity retention after 85 cycles | [1] |
| Porous C@NiO@Ni foam | Thermal oxidation and carbon coating | ~678 mAh/g (at 0.1C) | - | Maintained after 100 cycles | [2] |
| Ni-rich NCA (LiNi₀.₉Co₀.₀₅Al₀.₀₅O₂) | One-step solid-state | - | - | 97.2% capacity retention after 100 cycles at 1C | [3] |
| Concentration-Gradient LiNi₀.₉Co₀.₀₈₃Mn₀.₀₁₇O₂ | Co-precipitation | 223.4 mAh/g (at 0.2C) | Low initial, ~97.8% after 5 cycles | 79.4% capacity retention after 80 cycles | [4] |
| La₂O₃-doped ZnO in Ni-Zn battery | - | 455.7 mAh/g (initial) | - | 83.5% capacity retention after 90 cycles | [3] |
| NiO/C aerogel microspheres | Sol-gel | 934 mAh/g (reversible) | - | 683 mAh/g after 1000 cycles at 1 A/g | [5] |
Note: The performance metrics are highly dependent on the specific testing conditions (e.g., current rate, voltage window, electrolyte).
Experimental Protocols
Chemical Precipitation Synthesis of this compound (Ni₂O₃) Nanoparticles
This protocol describes a simple chemical process for the synthesis of Ni₂O₃ nanomaterial.[1]
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Potassium hydroxide (KOH)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Burette
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: Dissolve 5.34 g of NiCl₂·6H₂O in 250 ml of distilled water in a beaker at room temperature with continuous stirring to form a homogeneous solution.
-
Precipitation: While stirring the nickel chloride solution, slowly add 1.97 g of KOH. Continue stirring until a pH of 8 is reached.
-
Heating and Aging: Heat the resulting solution to 250°C and maintain this temperature for 2 hours. A green precipitate of Ni₂O₃ will form.
-
Cooling and Washing: Allow the solution to cool down to room temperature. The precipitate is then collected and washed several times with distilled water to remove any impurities.
-
Drying: Dry the obtained Ni₂O₃ powder in an oven.
-
Storage: Store the final Ni₂O₃ product in an airtight container for further use in electrode fabrication.
Electrode Preparation (General Procedure):
-
Mix the synthesized Ni₂O₃ powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10.
-
Add a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., copper foil for an anode or aluminum foil for a cathode).
-
Dry the coated electrode in a vacuum oven to remove the solvent.
-
Press the electrode to ensure good contact between the particles and the current collector.
Sol-Gel Synthesis of Nickel Oxide (NiO) Nanoparticles
This method allows for the synthesis of nanosized nickel oxide powder.[6]
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Burette
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution: Prepare a solution of nickel nitrate by dissolving it in distilled water.
-
Gel Formation: While stirring the nickel nitrate solution, add a 0.5M NaOH solution dropwise using a burette. Continue stirring until a gel is formed.
-
Washing and Drying: Wash the resulting precipitates 4-5 times with de-ionized water and then dry them at 95°C to remove moisture.
-
Calcination: Calcine the dried precipitates at 550°C for three hours in a muffle furnace to obtain NiO nanoparticles.
Hydrothermal Synthesis of Nickel Oxide (NiO) on a Substrate
This protocol describes the in-situ growth of NiO nanostructures directly onto a substrate like nickel foam, which can then be used as a binder-free electrode.
Materials:
-
Nickel chloride (NiCl₂) or other nickel salts
-
Urea (CO(NH₂)₂) or another precipitating agent
-
Nickel foam or other desired substrate
-
Deionized water
Equipment:
-
Beaker
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the nickel foam substrate by sonicating in acetone, ethanol, and deionized water to remove any surface impurities.
-
Precursor Solution: Prepare a precursor solution by dissolving the nickel salt and urea in deionized water.
-
Hydrothermal Reaction: Place the cleaned nickel foam and the precursor solution into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a set duration (e.g., 6-24 hours).
-
Post-Treatment: After the autoclave has cooled down, remove the nickel foam, rinse it with deionized water and ethanol, and dry it. A subsequent annealing step in air may be performed to convert any nickel hydroxide to nickel oxide.
Conclusion
The fabrication of high-performance nickel oxide electrodes is a critical area of research for advancing battery technology. While the synthesis of pure Ni₂O₃ for battery applications requires further investigation to establish robust performance metrics, the protocols provided for chemical precipitation, sol-gel, and hydrothermal methods offer viable pathways for producing nickel oxide-based materials. The comparative data on the electrochemical performance of various nickel oxide electrodes highlights the potential of these materials and underscores the importance of controlling morphology and composition to achieve desired battery characteristics. Researchers are encouraged to use these notes as a foundation for developing and optimizing fabrication processes for next-generation nickel oxide battery electrodes.
References
- 1. Mechanism of cycling degradation and strategy to stabilize a nickel-rich cathode - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Three-dimensional carbon coated and high mass-loaded NiO@Ni foam anode with high specific capacity for lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Outstanding Electrochemical Performance of Ni-Rich Concentration-Gradient Cathode Material LiNi0.9Co0.083Mn0.017O2 for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting reproducibility issues in Nickel(III) oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during the synthesis of Nickel(III) oxide (Ni₂O₃). The information is tailored for researchers, scientists, and drug development professionals aiming for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining Nickel(II) oxide (NiO) instead of or alongside this compound (Ni₂O₃)?
A1: The synthesis of pure Ni₂O₃ is challenging due to its thermal instability. Ni₂O₃ can readily be reduced to the more thermodynamically stable NiO upon heating.[1] Most chemical synthesis methods for nickel oxide nanoparticles require a subsequent calcination step, which, if performed at too high a temperature (typically above 250°C), will favor the formation of NiO.[1]
Troubleshooting:
-
Lower Calcination Temperature: If your protocol involves calcination, consider lowering the temperature. Some methods achieve Ni₂O₃ at temperatures as low as 250°C.[2][3]
-
Room Temperature Synthesis: Explore synthesis routes that do not require a high-temperature calcination step. Facile oxidation processes at or near room temperature have been reported to yield pure Ni₂O₃.[4][5]
-
Characterization: Use X-ray Diffraction (XRD) to confirm the phases present in your sample. The XRD pattern for Ni₂O₃ will have characteristic peaks that differ from those of NiO.[2][3][6]
Q2: My Ni₂O₃ nanoparticles show significant agglomeration. How can I prevent this?
A2: Agglomeration is a common issue in nanoparticle synthesis, driven by high surface energy. Several factors can be controlled to minimize this.
Troubleshooting:
-
Use of Surfactants: The addition of surfactants or capping agents during synthesis can prevent particles from aggregating.[7] Various surfactants like CTAB, SLES, and Triton X-100 have been used. The choice of surfactant can also influence the particle size.
-
Solvent System: The use of certain solvents, like ethylene glycol, can also help prevent agglomeration.[8]
-
pH Control: The pH of the reaction medium can influence particle surface charge and thus inter-particle interactions. Optimizing the pH can lead to better dispersion.
Q3: The particle size of my synthesized Ni₂O₃ is inconsistent between batches. What factors should I control more carefully?
A3: Particle size is highly sensitive to several experimental parameters. Strict control over these variables is crucial for reproducibility.
Troubleshooting:
-
Reaction Temperature: The temperature at which the synthesis is carried out has a direct impact on nucleation and growth rates, thereby affecting the final particle size.[4][5]
-
Precursor Concentration: The concentration of the nickel precursor salt can influence the resulting crystallite size.[8]
-
pH of the Solution: The pH of the reaction mixture is a critical factor that affects the size and morphology of the nanoparticles.[9][10][11][12]
-
Stirring Rate: The rate of stirring affects the homogeneity of the reaction mixture and the diffusion of reactants, which can influence particle size and distribution.
Q4: How does the choice of precursor material affect the synthesis of Ni₂O₃?
A4: The nickel precursor salt used can influence the reaction kinetics and the properties of the final product. Common precursors include Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O).[2][3][4][5] The choice of precursor may necessitate adjustments to other reaction parameters like the precipitating agent and pH.
Troubleshooting Guides
Problem: Low Yield of Ni₂O₃
This guide helps to identify and resolve issues leading to a lower-than-expected yield of this compound.
Caption: Troubleshooting workflow for low Ni₂O₃ yield.
Problem: Poor Crystallinity or Amorphous Product
This guide addresses issues related to the crystallinity of the synthesized this compound.
Caption: Troubleshooting guide for poor crystallinity in Ni₂O₃ synthesis.
Data Presentation
Table 1: Effect of Calcination Temperature on NiO Crystallite Size
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| 300 | 4.8 | [8] |
| 350 | 41 | [13][14] |
| 400 | 9.1 | [8] |
| 500 | 15.3 | [8] |
| 550 | >100 | [13][14] |
| 650 | >100 | [13][14] |
Table 2: Influence of pH on NiO Nanoparticle Size
| pH | Average Particle Size (nm) | Synthesis Method | Reference |
| 1 | 19-26 | Sol-gel | [9][12] |
| 7 | 21-28 | Sol-gel | [9][12] |
| 11 | 24-30 | Sol-gel | [9][12] |
| 8-13 | Decreased size with increased pH | Precipitation | [11] |
Experimental Protocols
Protocol 1: Facile Oxidation for Ni₂O₃ Nanoparticle Synthesis
This protocol is adapted from a method for synthesizing pure Ni₂O₃ at various temperatures without a high-temperature calcination step.[4][5]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaClO) solution
-
Deionized water
Procedure:
-
Prepare an aqueous solution of Ni(NO₃)₂·6H₂O.
-
Prepare a separate solution of NaOH.
-
Under constant stirring, add the NaOH solution to the nickel nitrate solution.
-
Subsequently, add the sodium hypochlorite solution to the mixture. This acts as an oxidizing agent to form the Ni(III) species.
-
Maintain the reaction at a specific temperature (e.g., 0°C, 25°C, 50°C, or 70°C) for a set duration to control particle size.[4][5]
-
The resulting precipitate is then collected, washed thoroughly with deionized water to remove any unreacted reagents and byproducts, and dried under appropriate conditions.
Protocol 2: Chemical Precipitation and Calcination for NiO Synthesis
This is a general protocol for synthesizing NiO nanoparticles, which under controlled calcination could potentially yield Ni₂O₃.
Materials:
-
Nickel salt precursor (e.g., Ni(NO₃)₂·6H₂O)
-
Precipitating agent (e.g., NaOH, NH₄OH)
-
Deionized water
Procedure:
-
Dissolve the nickel salt precursor in deionized water to form a homogeneous solution.
-
Under vigorous stirring, add the precipitating agent dropwise to the nickel salt solution. A precipitate of nickel hydroxide (Ni(OH)₂) will form.
-
The pH of the solution should be carefully monitored and controlled during the precipitation process, as it significantly affects the final product's properties.[11]
-
The precipitate is then aged for a specific period.
-
The aged precipitate is separated by filtration or centrifugation, washed multiple times with deionized water and ethanol to remove impurities.
-
The washed precipitate is dried in an oven at a low temperature (e.g., 60-90°C).
-
Finally, the dried powder is calcined in a furnace at a controlled temperature. For Ni₂O₃, a lower calcination temperature (e.g., 250°C) should be explored.[2][3] For NiO, higher temperatures (350-650°C) are common.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Effect of pH Value on the Synthesis of NiO Nanoparticles and Microstructure of NiO Based Composite Anode | Scientific.Net [scientific.net]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Optimizing Ni2O3 nanoparticle size by controlling synthesis temperature
Welcome to the technical support center for the synthesis and optimization of nickel(III) oxide (Ni₂O₃) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling nanoparticle size by manipulating synthesis temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the size of Ni₂O₃ nanoparticles during synthesis?
A1: Synthesis temperature is a critical factor that directly influences the final size of the synthesized Ni₂O₃ nanoparticles. Generally, an increase in synthesis or annealing temperature leads to an increase in nanoparticle size.[1][2][3]
Q2: What are the common methods for synthesizing Ni₂O₃ nanoparticles?
A2: Common methods for synthesizing Ni₂O₃ and other nickel oxide nanoparticles include simple chemical precipitation[2][4], hydrothermal methods[5], sol-gel routes, and green synthesis using plant extracts.[6][7]
Q3: Why is controlling the size of Ni₂O₃ nanoparticles important for drug development?
A3: The size of nanoparticles can significantly impact their biological properties, including drug loading capacity, release kinetics, cellular uptake, and biodistribution. Therefore, precise size control is crucial for developing effective and safe drug delivery systems.
Q4: Can the precursor materials affect the final nanoparticle size?
A4: Yes, the choice of nickel precursor (e.g., nickel chloride, nickel nitrate) and precipitating agent (e.g., sodium hydroxide, potassium hydroxide) can influence the reaction kinetics and, consequently, the size and morphology of the resulting nanoparticles.[8][9]
Q5: What characterization techniques are essential for verifying the size and properties of synthesized Ni₂O₃ nanoparticles?
A5: Essential characterization techniques include X-ray Diffraction (XRD) to determine crystal structure and estimate crystallite size, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for direct visualization of nanoparticle size and morphology, and UV-Vis Spectroscopy to analyze optical properties which can be size-dependent.[1][8][10]
Troubleshooting Guide
Issue 1: The synthesized nanoparticles are much larger than expected.
-
Possible Cause: The synthesis or annealing temperature was too high.
-
Solution: Carefully reduce the synthesis or calcination temperature in controlled increments. Refer to the data in Table 1 for guidance on the expected size at different temperatures.
-
-
Possible Cause: The reaction time was too long, allowing for excessive particle growth.
-
Solution: Decrease the duration of the synthesis or annealing step.
-
-
Possible Cause: High concentration of precursor materials.
-
Solution: Reduce the concentration of the nickel salt or the precipitating agent in the reaction mixture.
-
Issue 2: The nanoparticle size distribution is very broad (polydisperse).
-
Possible Cause: Inhomogeneous temperature distribution within the reaction vessel.
-
Solution: Ensure uniform heating by using an oil bath or a furnace with good temperature regulation. Vigorous and consistent stirring during a chemical precipitation reaction can also improve homogeneity.
-
-
Possible Cause: The rate of addition of the precipitating agent was too fast or inconsistent.
-
Solution: Use a syringe pump or a burette for a slow and controlled addition of the precipitating agent to the nickel salt solution.
-
-
Possible Cause: Particle agglomeration.
-
Solution: Introduce a capping agent or surfactant during synthesis to prevent nanoparticles from sticking together. Sonication after synthesis can also help to break up soft agglomerates.
-
Issue 3: The product contains impurities or a mixed phase of nickel oxides (e.g., NiO and Ni₂O₃).
-
Possible Cause: The calcination temperature and atmosphere were not optimal for the formation of pure Ni₂O₃.
-
Solution: Adjust the calcination temperature and atmosphere (e.g., air, inert gas). The formation of different nickel oxide phases is highly dependent on these parameters.
-
-
Possible Cause: The pH of the reaction mixture was not in the optimal range for Ni₂O₃ precipitation.
-
Solution: Carefully monitor and adjust the pH of the solution during the precipitation step. It has been shown that a pH of 11 is optimal in some green synthesis routes.[7]
-
Experimental Protocols
Detailed Methodology for Temperature-Controlled Synthesis of Ni₂O₃ Nanoparticles via Chemical Precipitation
This protocol is a synthesized procedure based on common chemical precipitation methods.
Materials:
-
Nickel Chloride Hexahydrate (NiCl₂·6H₂O) or Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
Thermometer or thermocouple
-
pH meter
-
Centrifuge
-
Furnace for calcination
-
Buchner funnel and filter paper
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of the nickel salt (e.g., 5.34 g of NiCl₂·6H₂O) in deionized water (e.g., 250 ml) in a beaker with continuous stirring to create a homogenous solution.[8]
-
Precipitation:
-
Prepare a solution of the precipitating agent (e.g., 1.97 g of KOH in 100 ml of deionized water).[8]
-
While stirring the nickel salt solution vigorously, slowly add the precipitating agent solution dropwise.
-
Monitor the pH of the mixture and continue adding the precipitating agent until the desired pH is reached (e.g., pH 8-11).[7][8]
-
-
Controlled Temperature Reaction:
-
Heat the reaction mixture to the desired synthesis temperature (e.g., 50 °C) and maintain this temperature for a specific duration (e.g., 1-2 hours) with continuous stirring.[8]
-
-
Washing and Separation:
-
Allow the precipitate to settle down.
-
Decant the supernatant and wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions.
-
Separate the precipitate by centrifugation or filtration.
-
-
Drying: Dry the obtained precipitate in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent.
-
Calcination (Annealing):
-
Place the dried powder in a crucible and transfer it to a furnace.
-
Heat the powder to the desired calcination temperature at a controlled rate. The final calcination temperature will significantly influence the nanoparticle size (see Table 1).
-
Maintain the temperature for a set duration (e.g., 2 hours) before allowing it to cool down to room temperature.[10]
-
Data Presentation
Table 1: Influence of Synthesis/Annealing Temperature on Nickel Oxide Nanoparticle Size
| Synthesis/Annealing Temperature (°C) | Nickel Oxide Phase | Average Nanoparticle Size (nm) | Synthesis Method | Precursor Materials | Reference |
| 0 | Ni₂O₃ | ~25.8 | Chemical Oxidation | Ni(NO₃)₂·6H₂O, NaOH, Sodium Hypochlorite | [9] |
| 25 | Ni₂O₃ | - | Chemical Oxidation | Ni(NO₃)₂·6H₂O, NaOH, Sodium Hypochlorite | [9] |
| 50 | Ni₂O₃ | - | Chemical Oxidation | Ni(NO₃)₂·6H₂O, NaOH, Sodium Hypochlorite | [9] |
| 70 | Ni₂O₃ | ~49.7 | Chemical Oxidation | Ni(NO₃)₂·6H₂O, NaOH, Sodium Hypochlorite | [9] |
| 250 | Ni₂O₃ | 57.083 | Chemical Precipitation | NiCl₂·6H₂O, KOH | [8][10] |
| 300 | NiO | 10.1 - 15.0 | Wet Chemical | Ni(Ac)₂, NH₄OH | [1] |
| 300 | NiO | 7 | Microwave Assisted Solvothermal | Nickel Acetate, Urea, Ethylene Glycol | [3] |
| 400 | NiO | 17.0 - 33.1 | Wet Chemical | Ni(Ac)₂, NH₄OH | [1] |
| 400 | NiO | 11 | Microwave Assisted Solvothermal | Nickel Acetate, Urea, Ethylene Glycol | [3] |
| 500 | NiO | 24.6 - 57.4 | Wet Chemical | Ni(Ac)₂, NH₄OH | [1] |
| 500 | NiO | 20 | Microwave Assisted Solvothermal | Nickel Acetate, Urea, Ethylene Glycol | [3] |
| 600 | NiO | 33.6 - 90.5 | Wet Chemical | Ni(Ac)₂, NH₄OH | [1] |
Note: Data for NiO is included to show the general trend of increasing particle size with temperature, which is expected to be similar for Ni₂O₃.
Visualizations
Caption: Experimental workflow for temperature-controlled synthesis of Ni₂O₃ nanoparticles.
Caption: Relationship between synthesis temperature and final nanoparticle size.
References
- 1. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annealing Effect on Nickel Oxide Nanoparticles Properties | Jordan Journal of Physics [jjp.yu.edu.jo]
- 3. jetir.org [jetir.org]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. ijastems.org [ijastems.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Optimization and Treatment Characteristics for Green Synthesis of NiO Nanomaterials from White Broccoli (Brotrytis Cauliflower) Flower Extract with Varying pH, Temperature, and Stirring Speed | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Characterization of Nickel(III) Oxide (Ni₂O₃)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Nickel(III) oxide.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
A1: The characterization of this compound (Ni₂O₃) presents several key challenges primarily due to its inherent instability. It is not a well-characterized compound and is often referred to as black nickel oxide.[1] Key difficulties include:
-
Thermal Instability: Ni₂O₃ is thermally unstable and can decompose at elevated temperatures, which can occur during analysis, leading to the formation of other nickel oxides like NiO.[2][3][4]
-
Coexistence with Other Nickel Oxides: Samples of Ni₂O₃ are often found in conjunction with other nickel species such as Nickel(II) oxide (NiO) and nickel hydroxides (e.g., Ni(OH)₂ or NiOOH). Distinguishing Ni₂O₃ from these other forms can be complex.[5][6][7][8]
-
Poor Crystallinity: Synthesized Ni₂O₃ can exhibit poor crystalline nature, leading to broad and low-intensity peaks in X-ray diffraction (XRD) analysis, making phase identification challenging.[9]
Q2: How can I distinguish Ni₂O₃ from NiO using X-ray Diffraction (XRD)?
A2: Differentiating Ni₂O₃ from NiO using XRD can be challenging due to potential peak overlap, especially in poorly crystalline or mixed-phase samples. However, they have distinct crystal structures and characteristic diffraction peaks. NiO typically exhibits a face-centered cubic structure, while Ni₂O₃ has been reported to have a hexagonal or cubic structure.[10][11][12] Careful analysis of the diffraction pattern for the presence of unique peaks corresponding to the Ni₂O₃ phase is crucial. For instance, a distinct peak around a 2θ of 31.82° has been attributed to the (002) plane of hexagonal Ni₂O₃.[13]
Q3: What are the characteristic X-ray Photoelectron Spectroscopy (XPS) signatures for Ni(III)?
A3: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the oxidation state of nickel. The Ni 2p₃/₂ spectrum is particularly informative. The binding energy for Ni³⁺ is generally observed at a higher value compared to Ni²⁺. Approximate binding energies are:
-
Ni²⁺: ~854.6 eV
-
Ni³⁺: ~856.1 eV
It is important to note that these values can shift based on the chemical environment. Furthermore, the Ni 2p spectrum of nickel oxides exhibits complex satellite features (shake-up satellites) that are also indicative of the oxidation state. A higher satellite-to-main peak ratio is often observed for Ni³⁺ species compared to Ni²⁺ species.[5][6] Deconvolution of the Ni 2p spectrum using multiplet splitting is often necessary for accurate quantification of Ni²⁺ and Ni³⁺ states.[5][14]
Q4: Can vibrational spectroscopy be used to identify Ni₂O₃?
A4: Yes, vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information for the identification of Ni₂O₃. In FTIR, characteristic peaks for Ni-O stretching vibrations can be observed. For Ni₂O₃, a prominent peak has been reported around 449 cm⁻¹, with other Ni-O stretching modes appearing at different wavenumbers.[15] Raman spectroscopy can also be used to distinguish between different nickel oxides and hydroxides based on their unique vibrational modes. For instance, β-NiOOH and γ-NiOOH, which can be present with Ni₂O₃, show distinct Raman bands.[16]
II. Troubleshooting Guides
X-ray Diffraction (XRD) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Broad, poorly defined diffraction peaks. | Poor crystallinity of the Ni₂O₃ sample. | 1. Optimize synthesis conditions to improve crystallinity (e.g., adjust annealing temperature and time).2. Use a slower scan speed and smaller step size during XRD data collection to improve signal-to-noise ratio.3. Perform Rietveld refinement for a more detailed structural analysis.[10][17][18] |
| Difficulty in distinguishing Ni₂O₃ peaks from NiO or other phases. | Peak overlap due to similar lattice spacings or the presence of multiple phases. | 1. Compare the experimental pattern with standard diffraction patterns for all potential nickel oxide and hydroxide phases (JCPDS/ICDD database).2. Utilize specialized software for peak deconvolution to separate overlapping peaks.3. Complement XRD with other characterization techniques like XPS or Raman spectroscopy for phase confirmation. |
| Inaccurate crystallite size calculated using the Scherrer equation. | Instrumental broadening, strain effects, or non-uniform particle size. | 1. Determine the instrumental broadening by measuring a standard crystalline material (e.g., silicon).2. Use the Williamson-Hall plot to separate the effects of crystallite size and microstrain.3. For a more accurate size distribution, use Transmission Electron Microscopy (TEM). |
X-ray Photoelectron Spectroscopy (XPS) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Uncertainty in assigning Ni oxidation states. | Complex multiplet splitting and satellite structures in the Ni 2p spectrum. | 1. Acquire high-resolution spectra of the Ni 2p region.2. Use appropriate multiplet splitting models for fitting the Ni 2p spectra of both Ni²⁺ and Ni³⁺.[5][14]3. Compare the obtained binding energies and satellite features with well-characterized reference samples of NiO, Ni(OH)₂, and NiOOH.[5] |
| Sample charging effects leading to shifted binding energies. | The insulating nature of nickel oxides. | 1. Use a low-energy electron flood gun for charge neutralization.[5]2. Calibrate the binding energy scale by referencing the adventitious carbon C 1s peak to 284.8 eV.[7] |
| Surface contamination obscuring the true composition. | Adventitious carbon and other atmospheric contaminants. | 1. Handle samples in an inert environment (e.g., a glovebox) to minimize surface contamination before analysis.[5]2. Perform a gentle Ar⁺ ion sputter cleaning. However, be cautious as this can potentially reduce the nickel oxide surface. |
Transmission Electron Microscopy (TEM) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Agglomeration of nanoparticles on the TEM grid. | Improper sample dispersion. | 1. Optimize the sonication time and power to disperse the nanoparticles in a suitable solvent (e.g., ethanol or isopropanol).2. Use a very dilute suspension of the nanoparticles. |
| Difficulty in obtaining clear lattice fringes in High-Resolution TEM (HRTEM). | Poor crystallinity or sample instability under the electron beam. | 1. Use a low electron dose to minimize beam damage.2. Ensure the microscope is properly aligned and corrected for astigmatism. |
| Ambiguous phase identification from Selected Area Electron Diffraction (SAED). | Overlapping diffraction rings from multiple phases or poor crystallinity. | 1. Obtain SAED patterns from individual nanoparticles if possible.2. Index the diffraction rings by comparing the calculated d-spacings with the XRD data and standard crystallographic databases. |
III. Experimental Protocols
Protocol for Powder X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Grind the Ni₂O₃ powder to a fine, homogenous consistency using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder to minimize background signal. Ensure a flat and level surface.
-
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 30 mA).[15]
-
Typical 2θ scan range: 20° to 80°.
-
Scan speed: 1-2°/min (a slower speed can improve data quality for poorly crystalline samples).
-
Step size: 0.02°.
-
-
Data Analysis:
-
Identify the phases present by comparing the peak positions with standard diffraction data from the JCPDS/ICDD database.
-
Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:
-
For quantitative phase analysis of mixtures, perform Rietveld refinement of the XRD pattern.[10][17][18]
-
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation:
-
Press the Ni₂O₃ powder onto a clean, conductive adhesive tape (e.g., copper or carbon tape) mounted on a sample holder.
-
Alternatively, press the powder into a clean indium foil.
-
Handle the sample in an inert atmosphere if possible to minimize surface contamination.[5]
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain ultra-high vacuum (UHV) conditions in the analysis chamber (<10⁻⁸ mbar).
-
Use a flood gun to counteract charging.[5]
-
Acquire a survey scan (0-1200 eV) to identify all elements present.
-
Acquire high-resolution scans of the Ni 2p, O 1s, and C 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.[7]
-
Perform peak fitting (deconvolution) of the high-resolution Ni 2p spectrum using appropriate line shapes (e.g., Gaussian-Lorentzian) and considering multiplet splitting and satellite peaks to quantify the different nickel oxidation states.[5][14]
-
Protocol for Transmission Electron Microscopy (TEM) Analysis
-
Sample Preparation:
-
Imaging and Diffraction:
-
Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).
-
Acquire bright-field images to observe the morphology and size distribution of the nanoparticles.
-
Perform High-Resolution TEM (HRTEM) to visualize the lattice fringes and assess crystallinity.
-
Obtain Selected Area Electron Diffraction (SAED) patterns from a region containing multiple nanoparticles to identify the crystal structure. The resulting ring pattern can be indexed to determine the lattice planes.[8][27][28]
-
-
Elemental Analysis (Optional):
IV. Quantitative Data Summary
Table 1: X-ray Diffraction Data for Nickel Oxides
| Compound | Crystal System | Space Group | JCPDS/ICDD Card No. | Characteristic 2θ Peaks (Cu Kα) |
| NiO | Cubic | Fm-3m | 04-0835 | 37.3° (111), 43.3° (200), 62.9° (220)[10] |
| Ni₂O₃ | Hexagonal | - | 14-0481 | 31.8° (002)[13] |
| Ni₂O₃ | Cubic | - | - | 47.4° (111), 51.3° (202)[19][31] |
Table 2: X-ray Photoelectron Spectroscopy Binding Energies for Nickel Species
| Nickel Species | Ni 2p₃/₂ Binding Energy (eV) | Reference |
| Ni⁰ (metallic) | ~852.6 | [5] |
| Ni²⁺ (in NiO) | ~854.6 | [5] |
| Ni³⁺ (in NiOOH) | ~856.1 | [5] |
| Ni²⁺ (in Ni(OH)₂) | ~855.6 - 857.4 | [20] |
V. Visualizations
Caption: Experimental workflow for Ni₂O₃ characterization.
Caption: Troubleshooting logic for Ni₂O₃ characterization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Fourier transform infrared spectroscopy study of nanostructured nickel oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. kjmr.com.pk [kjmr.com.pk]
- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. EELS Measurement of Nickel (Ni) [globalsino.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 19. arxiv.org [arxiv.org]
- 20. jetir.org [jetir.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. microscopyinnovations.com [microscopyinnovations.com]
- 24. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 25. microscopyinnovations.com [microscopyinnovations.com]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 27. researchgate.net [researchgate.net]
- 28. Selected area diffraction - Wikipedia [en.wikipedia.org]
- 29. stonybrook.edu [stonybrook.edu]
- 30. users.ox.ac.uk [users.ox.ac.uk]
- 31. i-asem.org [i-asem.org]
Technical Support Center: Addressing the Instability and Degradation of Ni₂O₃ in Electrochemical Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel(III) oxide (Ni₂O₃) in electrochemical applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of Ni₂O₃ electrodes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of Ni₂O₃ electrode degradation?
A1: Degradation of Ni₂O₃ electrodes typically manifests as:
-
Capacity Fading: A noticeable decrease in the charge/discharge capacity over repeated cycles.
-
Increased Internal Resistance: An increase in the cell's internal resistance, leading to poor rate capability and voltage drop.
-
Changes in CV Profile: Alterations in the shape, peak position, and peak intensity of cyclic voltammograms.
-
Gas Evolution: The formation of gases, such as oxygen, which can lead to cell swelling and safety concerns.[1][2]
-
Electrolyte Discoloration: Changes in the color of the electrolyte, indicating dissolution of electrode materials or side reactions.
Q2: What are the main causes of Ni₂O₃ instability in electrochemical cells?
A2: The instability of Ni₂O₃ is often attributed to several factors:
-
Phase Transformations: Ni₂O₃ can undergo irreversible phase transformations to more stable but electrochemically inactive or less active forms, such as NiO or the formation of Ni₂O₃H in alkaline environments.[3]
-
Reactions with Electrolyte: The highly oxidized Ni³⁺/Ni⁴⁺ species on the surface of Ni₂O₃ are highly reactive and can trigger electrolyte decomposition, leading to the formation of a resistive surface layer (cathode-electrolyte interphase - CEI).[4][5][6]
-
Structural Degradation: The volume changes during ion insertion/extraction can induce stress, leading to microcracks within the electrode structure.[4][7] These cracks expose fresh surfaces to the electrolyte, accelerating degradation.[4]
-
Oxygen Loss: At high states of charge, lattice oxygen can be released from the Ni₂O₃ structure, leading to structural collapse and further side reactions with the electrolyte.[1]
Q3: How does the choice of electrolyte affect Ni₂O₃ stability?
A3: The electrolyte composition plays a crucial role in the stability of Ni₂O₃ electrodes.
-
Aqueous Electrolytes: In aqueous systems, particularly alkaline electrolytes like KOH, Ni₂O₃ can be prone to the formation of various nickel oxyhydroxide phases (e.g., β-NiOOH, γ-NiOOH).[8][9] The stability of these phases is highly dependent on the electrolyte concentration and temperature.[3]
-
Organic Electrolytes: In organic electrolytes used in lithium-ion batteries, the reactivity of the Ni₂O₃ surface with carbonate-based solvents can lead to the formation of a CEI, increasing impedance and hindering ion transport.[5][10] Additives are often required to stabilize the interface.
Q4: Can Ni₂O₃ degradation be reversed?
A4: While some capacity loss due to surface passivation might be partially recoverable through specific electrochemical cycling protocols, significant structural degradation, such as irreversible phase transformations and particle cracking, is generally not reversible.[11] Therefore, preventing degradation is the most effective strategy.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments with Ni₂O₃ electrodes.
| Problem | Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Rapid Capacity Fading | 1. Irreversible Phase Transformation: Ni₂O₃ converting to inactive phases. 2. Electrolyte Decomposition: Formation of a resistive CEI layer. 3. Structural Degradation: Particle cracking and loss of electrical contact. | 1. Material Characterization: Use ex-situ XRD and Raman spectroscopy to analyze the crystal structure of the cycled electrode to identify any phase changes. 2. Electrolyte Optimization: Consider using electrolyte additives known to form a stable CEI on nickel-based cathodes. For aqueous systems, optimize the electrolyte concentration. 3. Cycling Conditions: Avoid prolonged cycling at high voltages or high temperatures, which can accelerate degradation.[1] 4. Electrode Morphology: Synthesize Ni₂O₃ with a more robust morphology (e.g., single-crystal vs. polycrystalline) to mitigate cracking.[12] |
| High and Increasing Impedance | 1. Thick CEI Formation: Continuous electrolyte decomposition on the electrode surface. 2. Poor Electrical Contact: Delamination of the active material from the current collector or cracking within the electrode. 3. Binder Degradation: Chemical or electrochemical breakdown of the binder. | 1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different cycle numbers to monitor the growth of interfacial and charge-transfer resistance. 2. Surface Analysis: Use XPS and TEM to characterize the surface of the cycled electrode for the presence and thickness of a CEI layer. 3. Electrode Formulation: Optimize the electrode composition (active material, conductive additive, and binder ratio) to ensure good electrical conductivity and adhesion. |
| Poor Rate Capability | 1. High Interfacial Resistance: A thick or poorly conductive CEI layer impeding ion transport. 2. Low Ionic/Electronic Conductivity: Intrinsic properties of the degraded Ni₂O₃ or poor electrode structure. | 1. Rate Performance Test: Systematically evaluate the capacity at different C-rates to quantify the rate capability. 2. EIS Analysis: Analyze the EIS data to separate the contributions of different resistance components. 3. Conductive Coatings: Consider applying a thin, conductive coating (e.g., carbon, conductive polymers) to the Ni₂O₃ particles to enhance surface conductivity. |
| Cell Swelling / Gas Evolution | 1. Electrolyte Oxidation: Decomposition of the electrolyte at high potentials. 2. Lattice Oxygen Release: Oxygen evolution from the Ni₂O₃ structure.[1][2] | 1. Operando Gas Analysis: Use techniques like Online Electrochemical Mass Spectrometry (OEMS) to identify the evolved gases during cycling.[5] 2. Voltage Limitation: Limit the upper cutoff voltage during charging to avoid potentials where significant electrolyte oxidation and oxygen release occur. 3. Surface Modification: Employ surface coatings or dopants to suppress the catalytic activity of the Ni₂O₃ surface towards electrolyte oxidation. |
Experimental Protocols
Cyclic Voltammetry (CV) for Ni₂O₃ Electrode Characterization
Objective: To investigate the redox behavior and electrochemical stability of Ni₂O₃ electrodes.
Methodology:
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the Ni₂O₃ electrode as the working electrode, a platinum wire or foil as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl in aqueous solution, Li/Li⁺ in organic electrolyte).
-
Electrolyte Preparation: Prepare the desired electrolyte (e.g., 0.1 M KOH for aqueous studies).[13] Ensure the electrolyte is de-aerated by bubbling with an inert gas (e.g., N₂ or Ar) before the experiment.
-
Initial Stabilization: Before running the CV, hold the working electrode at a potential where no faradaic reactions occur for a few minutes to allow the system to stabilize.
-
CV Parameters:
-
Potential Window: Select a potential window that covers the redox reactions of interest for Ni₂O₃. A typical range in alkaline media is between 0.8 and 1.7 V vs. RHE.[13]
-
Scan Rate: Start with a slow scan rate (e.g., 10 mV/s) to ensure the reaction is close to equilibrium.[13] A range of scan rates can be used to study the kinetics of the redox processes.
-
-
Data Acquisition: Record the current response as a function of the applied potential for several cycles until a stable voltammogram is obtained.
-
Data Analysis: Analyze the positions of the anodic and cathodic peaks to identify the redox potentials. The peak currents can provide information about the reaction kinetics, and the integrated charge under the peaks can be related to the electrochemical capacity. Changes in the CV profile over multiple cycles can indicate electrode degradation.
Electrochemical Impedance Spectroscopy (EIS) for Ni₂O₃ Electrode Analysis
Objective: To characterize the impedance of the Ni₂O₃ electrode and understand the different resistive and capacitive elements, which can change upon degradation.
Methodology:
-
Cell Setup: Use the same three-electrode cell configuration as for CV.
-
Potentiostatic Control: Set the working electrode to a specific DC potential (e.g., the open-circuit potential or a potential corresponding to a specific state of charge).
-
AC Perturbation: Apply a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]
-
Data Acquisition: Measure the resulting AC current and phase shift as a function of frequency.
-
Data Presentation: Plot the impedance data in a Nyquist plot (imaginary vs. real impedance) or Bode plot (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: Fit the experimental impedance data to an appropriate equivalent electrical circuit model to extract quantitative parameters such as solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). Changes in these parameters with cycling can provide insights into degradation mechanisms like CEI growth (increase in Rct) and loss of active surface area (decrease in Cdl).[14][15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes [scirp.org]
- 9. [PDF] Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes | Semantic Scholar [semanticscholar.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Air-induced Degradation and Electrochemical Regeneration for the Performance of Layered Ni-Rich Cathodes. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Regeneration of Deactivated Ni₂O₃ Catalysts
Welcome to the technical support center for the regeneration of deactivated nickel(III) oxide (Ni₂O₃) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for restoring the catalytic activity of Ni₂O₃ catalysts that have been deactivated through common mechanisms such as coking, sulfur poisoning, and sintering.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Ni₂O₃ catalyst deactivation?
A1: The primary causes of Ni₂O₃ catalyst deactivation are:
-
Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface, which blocks active sites. This is common in reactions involving hydrocarbons at elevated temperatures.
-
Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites. Sulfur compounds are a common poison for nickel catalysts.
-
Sintering (Thermal Degradation): The agglomeration of nickel particles at high temperatures, leading to a decrease in the active surface area and a loss of catalytic activity.[1]
Q2: How can I determine the cause of my catalyst's deactivation?
A2: A systematic approach is necessary to identify the cause of deactivation:
-
Characterize the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify coke deposition. X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons like sulfur. Transmission Electron Microscopy (TEM) can reveal changes in particle size, indicating sintering.[2]
-
Analyze Reaction Conditions: Review your experimental logs for any deviations in temperature, pressure, or reactant purity that might correlate with the drop in activity.
-
Perform Control Experiments: Run the reaction with highly purified reactants and solvents to rule out poisoning from the feed.
Q3: Is it possible to regenerate a deactivated Ni₂O₃ catalyst?
A3: Yes, in many cases, regeneration is possible and can be more cost-effective than replacing the catalyst. The appropriate regeneration method depends on the cause of deactivation.[2]
Q4: What are the general approaches to regenerating a Ni₂O₃ catalyst?
A4: The main regeneration strategies are:
-
For Coking: Controlled oxidation (calcination) to burn off carbon deposits, followed by reduction.
-
For Sulfur Poisoning: High-temperature treatment with steam, hydrogen, or an oxidative atmosphere to remove sulfur species.
-
For Sintering: This is often irreversible. However, in some cases, a high-temperature oxidation followed by a controlled reduction can lead to the re-dispersion of nickel particles.[3]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Significant Drop in Catalytic Activity
Possible Cause: Coking (Carbon Deposition)
Troubleshooting Steps:
-
Confirmation: Perform a Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to confirm the presence and quantity of carbon deposits.[4]
-
Regeneration Protocol:
-
Calcination: Heat the deactivated catalyst in a controlled flow of air or a dilute oxygen/inert gas mixture. A slow temperature ramp (e.g., 1-2°C/min) is recommended to avoid excessive heat that could cause sintering.[5] The target temperature should be sufficient to combust the coke but below the temperature that would cause thermal damage to the catalyst support.
-
Reduction: After calcination, the catalyst is typically in an oxidized state (NiO). To restore its catalytic activity, a reduction step is necessary. This is usually performed under a hydrogen (H₂) flow at an elevated temperature.
-
-
Post-Regeneration Analysis: Characterize the regenerated catalyst using techniques like BET surface area analysis and TEM to ensure the removal of coke and check for any changes in the catalyst morphology.
dot
Caption: Troubleshooting workflow for a catalyst deactivated by coking.
Possible Cause: Sulfur Poisoning
Troubleshooting Steps:
-
Confirmation: Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of sulfur on the catalyst surface.
-
Regeneration Protocol:
-
High-Temperature Steam Treatment: Pass steam over the catalyst bed at a high temperature (e.g., 700-900°C). This can help to remove adsorbed sulfur species.[6]
-
High-Temperature Hydrogen Treatment: Treat the catalyst with a flow of hydrogen at high temperatures. This can also be effective in removing sulfur.
-
Oxidative Regeneration: A controlled oxidation can sometimes convert strongly adsorbed sulfur species into more easily removable forms. This should be followed by a reduction step.
-
-
Important Note: Sulfur poisoning can be irreversible, especially at lower temperatures.[7] If the activity is not restored after regeneration, the catalyst may need to be replaced.
dot
Caption: Troubleshooting workflow for a catalyst deactivated by sulfur poisoning.
Issue 2: Gradual Decline in Activity Over Multiple Cycles
Possible Cause: Sintering
Troubleshooting Steps:
-
Confirmation: Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe an increase in the average nickel particle size compared to the fresh catalyst.
-
Mitigation and Regeneration:
-
Lower Reaction Temperature: If possible, operate at a lower temperature to minimize further sintering.
-
Redispersion (Advanced): In some cases, a high-temperature oxidative treatment followed by a controlled reduction can lead to the formation of a nickel-support spinel phase (e.g., NiAl₂O₄), which upon reduction can re-disperse the nickel particles.[3] This is a more complex procedure and may not always be successful.
-
Catalyst Replacement: Sintering is often an irreversible deactivation mechanism, and catalyst replacement may be the only viable option.[1]
-
dot
Caption: Troubleshooting workflow for a catalyst deactivated by sintering.
Data Presentation
Table 1: Comparison of Regeneration Strategies for Coked Ni₂O₃ Catalysts
| Regeneration Method | Typical Temperature Range (°C) | Atmosphere | Key Process | Reported Activity Recovery | Reference |
| Calcination in Air | 400 - 700 | Air or dilute O₂ | Removes coke via combustion. | Can be high, but risk of sintering at higher temperatures. | [8] |
| Steam Gasification | 700 - 900 | Steam/Inert Gas | Gasification of carbon deposits. | Effective for coke removal. | [9] |
| CO₂ Gasification | >700 | CO₂/Inert Gas | Gasification of carbon deposits. | Can also lead to redispersion of Ni particles. | [10] |
| Hydrogen Treatment | >500 | Hydrogen | Hydrogenation and removal of carbonaceous species. | Can be effective for certain types of coke. | [11] |
Table 2: Comparison of Regeneration Strategies for Sulfur-Poisoned Ni₂O₃ Catalysts
| Regeneration Method | Typical Temperature Range (°C) | Atmosphere | Key Process | Reported Activity Recovery | Reference |
| High-Temperature Steam | 700 - 900 | Steam/Inert Gas | Desorption and reaction of sulfur species. | Up to 80% activity recovery has been reported. | [6][12] |
| High-Temperature H₂ | > 350 | Hydrogen | Reductive removal of sulfur. | Can be effective, especially for surface sulfur. | [9] |
| Oxidative Treatment | High Temperature | Air or dilute O₂ | Oxidation of nickel sulfides to oxides and SO₂. | Can be effective but requires a subsequent reduction step. | [7] |
Experimental Protocols
Protocol 1: Regeneration of a Coked Ni₂O₃/Al₂O₃ Catalyst
-
Coke Removal (Calcination):
-
Place the coked catalyst in a tube furnace.
-
Heat the catalyst under a flow of dry air (or a mixture of 5% O₂ in N₂) to 500-600°C. Use a slow heating ramp of 2-5°C/min to avoid rapid temperature increases.
-
Hold at the final temperature for 2-4 hours, or until the exit gas analysis shows no more CO₂ production.
-
Cool the catalyst to room temperature under an inert gas (N₂ or Ar) flow.
-
-
Reduction:
-
Switch the gas flow to pure hydrogen (H₂) or a mixture of 5-10% H₂ in N₂.
-
Heat the catalyst to the desired reduction temperature (typically 400-500°C, but may vary depending on the catalyst formulation) at a heating rate of 5°C/min.
-
Hold at the reduction temperature for 2-4 hours.
-
Cool the catalyst to the reaction temperature or room temperature under an inert gas flow.
-
Protocol 2: Regeneration of a Sulfur-Poisoned Ni₂O₃ Catalyst via Steam Treatment
-
Inert Purge:
-
Place the sulfur-poisoned catalyst in a high-temperature reactor.
-
Purge the system with an inert gas (N₂ or Ar) at a high flow rate for 30 minutes to remove any residual reactants.
-
-
Steam Treatment:
-
Heat the catalyst to 700-800°C under the inert gas flow.
-
Once the temperature is stable, introduce steam into the reactor. The steam can be generated by passing water through a heated line using a syringe pump. A typical steam concentration is 10-50% in the inert gas.
-
Continue the steam treatment for 2-6 hours. Monitor the exit gas for H₂S using a suitable detector.
-
Stop the steam flow and cool the catalyst to the desired temperature under an inert gas flow.
-
-
Reduction (if necessary):
-
If the steam treatment resulted in oxidation of the nickel, perform a reduction step as described in Protocol 1.
-
Mandatory Visualizations
dot
Caption: Common deactivation pathways for Ni₂O₃ catalysts.
dot
References
- 1. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regeneration of Ni–Zr Methane Dry Reforming Catalysts in CO2: Reduction of Coking and Ni Redispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Effect of calcination conditions on the performance of Ni/MgO–Al2O3 catalysts in the steam reforming of biomass fast pyrolysis volatiles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Preventing agglomeration of Nickel(III) oxide nanoparticles during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Nickel(III) oxide (Ni₂O₃) nanoparticles during synthesis.
Troubleshooting Guides
Agglomeration is a common challenge in nanoparticle synthesis, leading to larger particle sizes, reduced surface area, and altered material properties. The following guide addresses common causes of agglomeration and provides corrective actions.
Issue: Observed Agglomeration of Ni₂O₃ Nanoparticles
Possible Causes and Solutions:
| Parameter | Observation | Potential Cause | Recommended Action |
| pH of the reaction mixture | Increased agglomeration and larger particle size at higher pH values (e.g., pH 7 and 11).[1][2][3] | At higher pH, the rate of hydrolysis and condensation reactions increases, leading to rapid particle formation and insufficient time for stabilization. Lower pH can also lead to agglomeration due to reduced electrostatic repulsion.[4] | Optimize the pH of the synthesis solution. For sol-gel methods, a lower pH (e.g., pH=1) has been shown to produce smaller, less agglomerated NiO nanoparticles.[1][2][3] However, the optimal pH can be method-dependent and should be determined empirically. |
| Surfactant/Capping Agent | Nanoparticles are clumping together, forming larger aggregates. | Insufficient or ineffective stabilization of the nanoparticle surface. Van der Waals forces between particles lead to aggregation.[5][6] | Introduce a suitable surfactant or capping agent into the synthesis medium. Common options include cationic surfactants like Cetyltrimethylammonium bromide (CTAB), anionic surfactants like Sodium dodecyl sulfate (SDS), and non-ionic polymers like Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG).[7][8][9][10] These molecules adsorb to the nanoparticle surface, providing electrostatic or steric hindrance to prevent agglomeration.[5][11] |
| Reaction Temperature | Higher synthesis temperatures result in larger crystallite sizes.[12] | Increased temperature can accelerate the kinetics of particle growth and coarsening, leading to larger, more aggregated particles. | Carefully control the reaction temperature. Lower temperatures generally favor the formation of smaller nanoparticles. For instance, in one study, Ni₂O₃ nanoparticles with sizes from ~25.8 to 49.7 nm were obtained at temperatures ranging from 0°C to 70°C.[12] |
| Precursor Concentration | High concentration of nickel precursors. | Higher precursor concentrations can lead to a faster nucleation rate, resulting in a larger number of small particles that are prone to aggregation. | Optimize the concentration of the nickel precursor. A lower concentration may slow down the reaction rate, allowing for better control over particle growth and stabilization. |
| Stirring/Agitation | Inadequate mixing of reactants. | Poor mixing can create localized areas of high supersaturation, leading to uncontrolled nucleation and growth, and subsequent agglomeration. | Ensure vigorous and uniform stirring throughout the synthesis process to maintain a homogeneous reaction environment. |
| Post-synthesis Washing and Drying | Agglomeration occurs after washing and during the drying process. | Capillary forces during solvent evaporation can pull nanoparticles together, causing irreversible aggregation. | After synthesis, wash the nanoparticles with appropriate solvents (e.g., ethanol) to remove residual reactants and byproducts. Employ drying techniques that minimize agglomeration, such as freeze-drying or drying in an oven at a controlled temperature.[13] |
Experimental Protocols
Protocol: Co-Precipitation Synthesis of Ni₂O₃ Nanoparticles with Agglomeration Control
This protocol describes a chemical co-precipitation method, a common and cost-effective technique for synthesizing nickel oxide nanoparticles, with integrated steps to minimize agglomeration.[8][13][14]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as precursor.[12][15][16]
-
Sodium hydroxide (NaOH) or ammonia (NH₃) as a precipitating agent.[8][12][13]
-
Deionized water as a solvent.
-
Ethanol for washing.
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of the nickel salt precursor in deionized water to achieve the desired concentration.
-
Surfactant Addition: To a separate beaker, add the chosen surfactant to deionized water and stir until fully dissolved. The concentration of the surfactant should be optimized based on the specific agent used.
-
Mixing: Slowly add the nickel precursor solution to the surfactant solution under vigorous magnetic stirring.
-
Precipitation: While continuously stirring, add the precipitating agent (e.g., NaOH solution) dropwise to the mixture. A precipitate of nickel hydroxide will form.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Washing: Separate the precipitate from the solution by centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions and excess surfactant.
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80°C) to obtain nickel hydroxide powder.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) for a defined period to convert the nickel hydroxide into this compound nanoparticles. The calcination temperature significantly influences the final particle size and crystallinity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration during nanoparticle synthesis?
A1: Nanoparticles have a very high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, nanoparticles tend to aggregate or agglomerate. This process is driven by van der Waals forces between the particles.[5][6]
Q2: How do surfactants prevent agglomeration?
A2: Surfactants are amphiphilic molecules that adsorb onto the surface of nanoparticles. They prevent agglomeration through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants create a charged layer on the nanoparticle surface, leading to electrostatic repulsion between particles.[5]
-
Steric Stabilization: Polymeric surfactants form a physical barrier around the nanoparticles, preventing them from coming into close contact.[5]
Q3: Can pH control alone prevent agglomeration?
A3: While pH is a critical parameter that influences particle size and agglomeration, relying on it alone may not be sufficient.[1][2][3] The surface charge of the nanoparticles is pH-dependent, and at the isoelectric point, the net surface charge is zero, leading to maximum agglomeration. Adjusting the pH away from the isoelectric point can induce surface charges and promote stability. However, for robust prevention of agglomeration, combining pH control with the use of surfactants is often more effective.
Q4: What are the differences between soft and hard agglomerates?
A4: Soft agglomerates are held together by weak forces like van der Waals interactions and can often be broken up by mechanical means such as sonication or stirring.[6] Hard agglomerates are formed by stronger chemical bonds between particles and are much more difficult to disperse.[6] Preventing the formation of hard agglomerates during synthesis is crucial.
Q5: Are there any synthesis methods that are less prone to agglomeration?
A5: While agglomeration can occur in any synthesis method, some techniques offer better control over particle size and dispersity. Methods like sol-gel and hydrothermal synthesis can provide more uniform nanoparticles by allowing for slower, more controlled growth kinetics compared to rapid precipitation methods.[17][18][19] However, even with these methods, the use of stabilizing agents is often necessary.
Visualizations
Caption: Workflow for synthesizing non-agglomerated Ni₂O₃ nanoparticles.
Caption: Role of surfactants in preventing nanoparticle agglomeration.
References
- 1. Effect of pH Value on the Synthesis of NiO Nanoparticles and Microstructure of NiO Based Composite Anode | Scientific.Net [scientific.net]
- 2. Effect of pH Value on the Synthesis of NiO Nanoparticles and Microstructure of NiO Based Composite Anode | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanotrun.com [nanotrun.com]
- 6. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.sadrn.com [docs.sadrn.com]
- 9. asjp.cerist.dz [asjp.cerist.dz]
- 10. [PDF] Effect of surfactants in the synthesis of NiO nanoparticles by colloidal thermal assisted reflux condensation method | Semantic Scholar [semanticscholar.org]
- 11. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of pure this compound nanoparticles at room temperature for Cr(vi) ion removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ijnrd.org [ijnrd.org]
- 14. Synthesis & Characterization Of Nickel Oxide Nanoparticles By Using Co- Precipitation Method. [journalijar.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Polyol–mediated synthesis of nickel oxide nanoparticles through aqueous sol–gel route - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of High-Purity Nickel(III) Oxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Nickel(III) oxide (Ni₂O₃), focusing on improving purity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the chemical formula Ni₂O₃, is an inorganic compound and one of the oxides of nickel. It is typically a black or dark gray solid and is less stable than the more common Nickel(II) oxide (NiO). Due to its higher oxidation state, Ni₂O₃ is a subject of interest in applications such as catalysis, battery materials, and electronics.
Q2: What are the common methods for synthesizing this compound?
A2: Common synthesis routes for Ni₂O₃ include the chemical oxidation of Nickel(II) salts and the thermal decomposition of nickel compounds. A prevalent chemical oxidation method involves the reaction of a Nickel(II) salt, such as Nickel(II) nitrate, with a strong oxidizing agent like sodium hypochlorite in an alkaline medium. Thermal decomposition typically involves the controlled heating of precursors like nickel nitrate or nickel hydroxide.
Q3: What are the common impurities in synthesized this compound?
A3: The most frequent impurity is Nickel(II) oxide (NiO), which is thermodynamically more stable. Other potential impurities include unreacted precursor materials, such as Nickel(II) hydroxide (Ni(OH)₂), or other nickel oxide phases. The presence of these impurities can significantly alter the material's properties.
Q4: How can I characterize the purity of my this compound sample?
A4: The primary technique for determining the phase purity of a crystalline solid like Ni₂O₃ is Powder X-ray Diffraction (XRD). The resulting diffraction pattern can be compared to standard patterns for Ni₂O₃, NiO, and other potential impurities. Other characterization techniques such as Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) can provide information on morphology and elemental composition.
Q5: What is the role of sodium hypochlorite in the chemical precipitation synthesis of Ni₂O₃?
A5: Sodium hypochlorite (NaOCl) serves as a strong oxidizing agent in the synthesis process. It oxidizes the Nickel(II) ions (Ni²⁺) from the precursor salt to Nickel(III) ions (Ni³⁺), which then precipitate as this compound or its hydrated form in an alkaline environment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Final product is green or light gray instead of black. | The final product is likely predominantly Nickel(II) oxide (NiO) or Nickel(II) hydroxide (Ni(OH)₂). This can be due to incomplete oxidation of the Ni²⁺ precursor, incorrect pH, or decomposition of Ni₂O₃ to NiO at high temperatures. | - Verify Oxidizing Agent: Ensure the concentration and volume of the oxidizing agent (e.g., sodium hypochlorite) are sufficient. - Control pH: Maintain a sufficiently alkaline pH (typically > 10) during precipitation to facilitate the formation of Ni₂O₃. - Temperature Control: Avoid excessive temperatures during drying or calcination, as Ni₂O₃ can decompose to NiO. For chemical precipitation, the reaction is often carried out at or below room temperature. |
| XRD pattern shows peaks corresponding to NiO. | The presence of NiO peaks in the XRD pattern indicates phase impurity. This can result from incomplete oxidation, the use of a synthesis temperature that is too high, or an inappropriate calcination atmosphere. | - Optimize Reaction Conditions: Adjust the molar ratio of the oxidizing agent to the nickel precursor. - Lower Calcination Temperature: If using a thermal decomposition method, systematically lower the calcination temperature and duration. - Control Atmosphere: For thermal decomposition, the oxygen partial pressure can be critical. Calcination in an oxygen-rich atmosphere may favor the formation of higher oxidation states. |
| XRD pattern shows broad, poorly defined peaks. | This suggests that the material is amorphous or has a very small crystallite size. While not strictly an impurity issue, it may not be the desired morphology. | - Increase Reaction Time: Allow for a longer aging time in the solution to promote crystal growth. - Annealing: A post-synthesis annealing step at a controlled temperature can improve crystallinity. However, be mindful of the potential for decomposition to NiO at higher temperatures. |
| Product yield is unexpectedly low. | This could be due to incomplete precipitation of the nickel ions, loss of material during washing and filtration steps, or the use of incorrect precursor concentrations. | - Verify pH: Ensure the pH is optimal for the precipitation of the desired nickel oxide phase. - Careful Handling: Exercise care during the washing and collection of the precipitate to minimize mechanical loss. - Accurate Precursor Measurement: Double-check the molarity of solutions and the weighed masses of solid precursors. |
Experimental Protocols
Protocol 1: Chemical Precipitation of this compound Nanoparticles
This protocol is adapted from a method for synthesizing pure Ni₂O₃ nanoparticles.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (at least 5% active chlorine)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Precursor Solution: Dissolve a specific amount of Ni(NO₃)₂·6H₂O in deionized water in a beaker with constant stirring to create a nickel precursor solution (e.g., 0.1 M).
-
Prepare Alkaline Hypochlorite Solution: In a separate beaker, dissolve NaOH in the NaOCl solution. The molar ratio of NaOH to Ni(NO₃)₂·6H₂O should be carefully controlled.
-
Precipitation: Slowly add the alkaline hypochlorite solution dropwise to the nickel precursor solution while stirring vigorously. A black precipitate should form immediately.
-
Aging: Continue stirring the mixture for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature) to ensure the reaction goes to completion.
-
Washing: Collect the precipitate by filtration. Wash the collected solid several times with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a relatively low temperature (e.g., 60-80 °C) to avoid thermal decomposition of the Ni₂O₃.
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Handle Nickel(II) nitrate with care as it is an oxidizer and a suspected carcinogen.[1][3][4] Avoid creating dust.[3]
-
Sodium hypochlorite is corrosive and can release toxic chlorine gas if mixed with acids.[2][5][6] Ensure good ventilation.[5]
-
Always add the alkaline hypochlorite solution to the nickel solution, not the other way around.
Protocol 2: Thermal Decomposition of Nickel(II) Nitrate
This protocol outlines a general procedure for the synthesis of nickel oxides via thermal decomposition. Achieving pure Ni₂O₃ can be challenging with this method and requires precise temperature control.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
Equipment:
-
Crucible (ceramic or quartz)
-
Tube furnace with temperature and atmosphere control
-
Mortar and pestle
Procedure:
-
Precursor Preparation: Place a known amount of Ni(NO₃)₂·6H₂O powder into a crucible.
-
Decomposition: Place the crucible in the tube furnace. Heat the sample according to a controlled temperature program. The decomposition of nickel nitrate to nickel oxides occurs in several stages. To favor the formation of Ni₂O₃, a specific temperature range (e.g., 250-350 °C) should be targeted.[7] The heating rate should be slow to allow for complete decomposition at each stage.
-
Atmosphere Control: The decomposition should be carried out in an atmosphere that favors the formation of the higher oxidation state, such as a flowing air or oxygen atmosphere.
-
Cooling: Once the desired temperature and dwell time are reached, cool the sample down to room temperature.
-
Grinding: Gently grind the resulting powder with a mortar and pestle to obtain a fine, homogeneous powder.
Safety Precautions:
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][8]
-
Perform the thermal decomposition in a well-ventilated area or a fume hood, as toxic nitrogen oxides are released during the process.
-
Nickel(II) nitrate is a strong oxidizer; avoid contact with combustible materials.[4]
Data Summary
The following table summarizes the influence of key experimental parameters on the final nickel oxide product.
| Parameter | Effect on Purity and Morphology |
| pH | In chemical precipitation, a higher pH (alkaline conditions) generally favors the formation of Ni₂O₃ over Ni(OH)₂. However, extremely high pH can lead to agglomeration of nanoparticles.[9] |
| Temperature | Higher temperatures in thermal decomposition methods promote the formation of the more stable NiO phase. In chemical precipitation, lower temperatures are often preferred to stabilize the Ni₂O₃ phase. |
| Precursor Concentration | Higher precursor concentrations can lead to faster precipitation and smaller particle sizes, but may also increase the likelihood of impurity incorporation if not carefully controlled.[10][11] |
| Oxidizing Agent Ratio | In chemical precipitation, a sufficient molar excess of the oxidizing agent is crucial to ensure the complete conversion of Ni²⁺ to Ni³⁺. |
| Calcination Atmosphere | For thermal decomposition, an oxidizing atmosphere (e.g., air or O₂) is necessary to promote the formation of higher nickel oxides. |
Visualizations
Caption: Experimental workflow for the chemical precipitation of Ni₂O₃.
Caption: Troubleshooting logic for Ni₂O₃ synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tikweld.com [tikweld.com]
- 6. coherentmarketinsights.com [coherentmarketinsights.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Effect of precursor concentration on stoichiometry and optical properties of spray pyrolyzed nanostructured NiO thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mitigating electrode degradation in Ni2O3-based supercapacitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate electrode degradation in Ni₂O₃-based supercapacitors. Due to the limited availability of research focused specifically on Ni₂O₃, this guide draws upon extensive studies of closely related nickel oxides, such as NiO, which share similar electrochemical behaviors and degradation pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, characterization, and cycling of Ni₂O₃-based supercapacitor electrodes.
| Issue | Possible Causes | Recommended Solutions |
| Rapid Capacitance Fading | 1. Structural Degradation: Significant volume changes during charge/discharge cycles can lead to pulverization and detachment of the active material from the current collector. 2. Electrolyte Decomposition: Undesirable reactions between the electrolyte and the electrode surface can form a resistive layer, impeding ion transport. 3. Dissolution of Active Material: Partial dissolution of the nickel oxide material into the electrolyte can occur, leading to a loss of active sites. | 1. Incorporate Conductive Binders: Utilize conductive polymers (e.g., PANI, PPy) in the electrode slurry to improve structural integrity and conductivity. 2. Optimize Electrolyte: Use a stable aqueous electrolyte (e.g., KOH, NaOH) and consider additives that can form a stable solid-electrolyte interphase (SEI). 3. Surface Coating: Apply a thin, protective layer of a stable material (e.g., Al₂O₃, carbon) onto the Ni₂O₃ nanostructures to prevent direct contact with the electrolyte. |
| Low Specific Capacitance | 1. Poor Electrical Conductivity: Ni₂O₃ has intrinsically low electrical conductivity, which can limit its electrochemical performance. 2. Inefficient Ion Diffusion: A dense electrode morphology can hinder the diffusion of electrolyte ions to the active sites. 3. Incomplete Faradaic Reactions: Not all active material may be participating in the redox reactions. | 1. Composite Formation: Synthesize Ni₂O₃ composites with highly conductive materials like graphene or carbon nanotubes (CNTs). 2. Nanostructuring: Fabricate nanostructured Ni₂O₃ with high surface area and porosity (e.g., nanosheets, nanowires) to enhance ion accessibility. 3. Doping: Introduce foreign ions (e.g., Co, Mn) into the Ni₂O₃ lattice to improve its electronic conductivity. |
| High Equivalent Series Resistance (ESR) | 1. Poor Contact: Inadequate adhesion between the active material and the current collector. 2. Resistive Surface Layer: Formation of a passivating layer on the electrode surface. 3. Low Intrinsic Conductivity: The inherent resistance of the Ni₂O₃ material itself. | 1. Surface Treatment of Current Collector: Pre-treat the current collector (e.g., nickel foam) to enhance surface roughness and promote better adhesion. 2. Controlled Synthesis: Optimize the synthesis conditions to minimize the formation of resistive byproducts. 3. Incorporate Conductive Additives: Add conductive carbon black or graphene to the electrode slurry. |
| Poor Rate Capability | 1. Slow Ion Diffusion: Limited pathways for electrolyte ions to reach the inner parts of the electrode at high charge/discharge rates. 2. Slow Faradaic Reactions: The kinetics of the redox reactions may be too slow to keep up with high current densities. | 1. Hierarchical Nanostructures: Design hierarchical electrode architectures that provide efficient ion transport channels. 2. Thinner Electrodes: Reduce the thickness of the electrode to shorten the ion diffusion path. 3. Catalytic Additives: Incorporate materials that can catalyze the redox reactions. |
| Inconsistent Experimental Results | 1. Substrate Interference: The current collector (e.g., Ni foam) can contribute to the measured capacitance, leading to overestimated performance.[1][2] 2. Non-uniform Electrode Coating: Uneven distribution of the active material on the current collector. 3. Electrolyte Contamination: Impurities in the electrolyte can affect the electrochemical reactions. | 1. Bare Substrate Testing: Always test the electrochemical performance of the bare current collector under the same conditions to quantify its contribution. 2. Homogeneous Slurry Preparation: Ensure the electrode slurry is well-mixed and uniformly coated onto the substrate. 3. Use High-Purity Chemicals: Utilize high-purity electrolyte and deionized water for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for Ni₂O₃-based supercapacitor electrodes?
A1: While direct studies on Ni₂O₃ are limited, based on research on similar nickel oxides, the primary degradation mechanisms are believed to be:
-
Volumetric Expansion and Contraction: During the charge and discharge cycles, the insertion and extraction of ions cause the crystal lattice of Ni₂O₃ to expand and contract. This repeated mechanical stress can lead to the pulverization of the electrode material, loss of electrical contact, and detachment from the current collector.
-
Electrolyte Decomposition and Side Reactions: The highly reactive surface of the Ni₂O₃ electrode, especially at high potentials, can catalyze the decomposition of the aqueous electrolyte. This can lead to the formation of a resistive solid-electrolyte interphase (SEI) layer, which increases the internal resistance and hinders ion transport.
-
Dissolution of Nickel Species: There can be a partial dissolution of nickel ions from the electrode surface into the electrolyte, leading to a gradual loss of active material and a decrease in capacitance over time.
Q2: How does doping improve the stability and performance of Ni₂O₃ electrodes?
A2: Doping Ni₂O₃ with other metal ions (e.g., Co, Mn, Fe) can enhance its performance in several ways:
-
Improved Electrical Conductivity: The introduction of dopants can create more charge carriers within the Ni₂O₃ structure, thereby increasing its electrical conductivity and facilitating faster electron transport during redox reactions.
-
Enhanced Structural Stability: Doping can help to stabilize the crystal lattice of Ni₂O₃, making it more resistant to the mechanical stresses of volumetric changes during cycling. This can reduce pulverization and improve long-term stability.
-
Increased Number of Active Sites: Dopants can create more electrochemically active sites for Faradaic reactions, leading to higher specific capacitance.
Q3: What is the purpose of creating Ni₂O₃ nanocomposites with carbonaceous materials?
A3: Creating composites of Ni₂O₃ with materials like graphene or carbon nanotubes (CNTs) is a common strategy to overcome the inherent limitations of nickel oxide. The benefits include:
-
Enhanced Conductivity: Graphene and CNTs are highly conductive and create a conductive network throughout the electrode, improving electron transport to the Ni₂O₃ particles.
-
Buffering Volumetric Changes: The flexible and robust nature of the carbon matrix can help to accommodate the volume expansion and contraction of Ni₂O₃ during cycling, thus preventing the pulverization of the electrode.
-
Increased Surface Area: The high surface area of these carbon materials can increase the overall active surface area of the electrode and prevent the agglomeration of Ni₂O₃ nanoparticles.
Q4: What are the ideal characteristics of an electrolyte for Ni₂O₃-based supercapacitors?
A4: The ideal electrolyte should possess the following characteristics:
-
High Ionic Conductivity: To ensure rapid ion transport and support high charge/discharge rates.
-
Wide Electrochemical Stability Window: To allow for a larger operating voltage, which increases the energy density of the supercapacitor.
-
Chemical Inertness: The electrolyte should not react with the Ni₂O₃ electrode or the current collector to form passivating layers or cause corrosion.
-
Good Thermal Stability: To ensure safe operation over a wide range of temperatures.
-
Low Cost and Environmental Friendliness: For practical and sustainable applications. Aqueous electrolytes like KOH and NaOH are commonly used due to their high ionic conductivity and low cost.
Quantitative Data on Performance Enhancement
The following tables summarize the performance improvements observed in nickel oxide-based supercapacitors through various mitigation strategies. Note: The data presented here is primarily from studies on NiO, as specific quantitative data for stabilized Ni₂O₃ is scarce. These values can be considered indicative of the potential improvements for Ni₂O₃.
Table 1: Effect of Doping on NiO-based Electrode Performance
| Dopant | Specific Capacitance (F/g) | Current Density (A/g) | Cycle Life (Cycles) | Capacitance Retention (%) | Reference |
| Undoped NiO | 335 | 1 | 1000 | 83.3 | [3] |
| Co-doped NiO | 880 | 1 | 1000 | 83.3 | [3] |
| Undoped NiO | 78 | 1 | - | - | [4] |
| Ni-doped CuO | 722 | 1 | - | - | [4] |
Table 2: Effect of Composite Formation on NiO-based Electrode Performance
| Composite Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycle Life (Cycles) | Capacitance Retention (%) | Reference |
| Pure NiO | 915.40 | 0.005 (scan rate) | 5000 | 96.7 | [5] |
| NiO@Graphene (20 wt%) | 915.40 | 0.005 (scan rate) | 5000 | 96.7 | [5] |
| NiS/NiO | 1260 | 0.5 | 30,000 | 93 | [6] |
| NiCo₂S₄@NiO | 12.2 (F/cm²) | 0.001 | 10,000 | 89 | [7] |
Experimental Protocols
1. Synthesis of Ni₂O₃ Nanostructures (Adapted from a general nickel oxide synthesis)
This protocol describes a hydrothermal method for synthesizing nickel oxide nanostructures on a nickel foam substrate.
-
Materials: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), urea (CO(NH₂)₂), deionized water, nickel foam.
-
Procedure:
-
Clean a piece of nickel foam by sonicating it in acetone, ethanol, and deionized water for 15 minutes each.
-
Prepare a precursor solution by dissolving Ni(NO₃)₂·6H₂O and urea in deionized water.
-
Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
After cooling to room temperature, take out the nickel foam, rinse it with deionized water and ethanol, and dry it in an oven.
-
To obtain the oxide phase (potentially including Ni₂O₃), anneal the as-prepared sample in air at a controlled temperature (e.g., 300-400 °C) for a few hours.
-
2. Surface Coating of Ni₂O₃ Electrodes with Al₂O₃ via Atomic Layer Deposition (ALD)
This protocol outlines a general procedure for applying a protective Al₂O₃ coating.
-
Materials: Ni₂O₃ electrode, trimethylaluminum (TMA) precursor, deionized water, nitrogen gas.
-
Procedure:
-
Place the prepared Ni₂O₃ electrode into the ALD reaction chamber.
-
Heat the chamber to the desired deposition temperature (e.g., 150-250 °C).
-
Purge the chamber with nitrogen gas to remove any contaminants.
-
Introduce the TMA precursor into the chamber for a set pulse time, allowing it to react with the electrode surface.
-
Purge the chamber with nitrogen to remove unreacted TMA and byproducts.
-
Introduce water vapor into the chamber for a set pulse time to react with the TMA layer, forming Al₂O₃.
-
Purge the chamber with nitrogen to remove unreacted water and byproducts.
-
Repeat steps 4-7 for the desired number of cycles to achieve the target coating thickness.
-
Visualizations
Caption: Electrode degradation pathway in Ni₂O₃-based supercapacitors.
Caption: Workflow of mitigation strategies for Ni₂O₃ electrode degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of cycling degradation and strategy to stabilize a nickel-rich cathode - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. passive-components.eu [passive-components.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of NiO, Ni(OH)2, and NiS Nanoparticles as Effective Electrode Materials for Supercapacitors | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Long-term Stability of Nickel(III) Oxide Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the long-term stability of Nickel(III) oxide (NiO) catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving NiO catalysts, offering potential causes and solutions in a direct question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| 1. Rapid Catalyst Deactivation | Sintering: High reaction temperatures can cause NiO nanoparticles to agglomerate, reducing the active surface area.[1][2] Carbon Deposition (Coking): Carbonaceous species can form on the catalyst surface, blocking active sites.[1][3][4] Poisoning: Impurities in the reactant stream (e.g., sulfur compounds) can irreversibly bind to active sites.[2][4][5] | Sintering: - Optimize reaction temperature to the lowest effective level. - Utilize supports with strong metal-support interactions (e.g., γ-Al2O3, CeO2) to anchor NiO particles.[6][7] - Introduce promoters like Y2O3 to improve thermal stability.[8][9] Carbon Deposition: - Co-feed a small amount of an oxidizing agent (e.g., O2, H2O, CO2) to gasify carbon deposits.[2][3] - Modify the catalyst with basic promoters (e.g., CaO) to inhibit coke formation.[4] Poisoning: - Purify the reactant feed to remove sulfur and other poisons. - Employ guard beds to trap impurities before they reach the catalyst. |
| 2. Decrease in Product Selectivity | Change in Active Sites: Sintering or surface reconstruction can alter the nature of the catalytic active sites. Formation of Byproducts: Carbon deposition can catalyze unwanted side reactions. | - Characterize the used catalyst (XRD, TEM, XPS) to identify structural changes. - Implement regeneration procedures to restore the initial catalyst state. - Adjust reaction conditions (temperature, pressure, feed composition) to favor the desired reaction pathway. |
| 3. Increased Pressure Drop Across the Reactor | Catalyst Attrition: Mechanical stress can lead to the breakdown of catalyst particles, creating fines that block the reactor bed. Coke Formation: Extensive coking can physically block the pores of the catalyst and the interstitial spaces in the reactor bed.[4] | - Use mechanically robust catalyst supports. - Screen the catalyst to remove fines before loading into the reactor. - Implement strategies to mitigate coke formation. |
| 4. Inconsistent Catalytic Performance Between Batches | Variations in Synthesis: Minor deviations in synthesis parameters (e.g., pH, temperature, aging time) can lead to differences in catalyst properties. Incomplete Precursor Decomposition: Insufficient calcination temperature or time can result in residual precursors. | - Strictly control all synthesis parameters and document them meticulously. - Characterize each new batch of catalyst (BET, XRD, TPR) to ensure consistency. - Optimize calcination conditions to ensure complete conversion of the precursor to NiO.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation?
A1: The main causes of deactivation are thermal degradation (sintering), carbon deposition (coking), and poisoning by contaminants like sulfur compounds.[4] Sintering involves the agglomeration of nickel particles at high temperatures, which reduces the active surface area.[1][2] Coking occurs when carbon deposits block active sites on the catalyst's surface.[3][4] Poisoning happens when impurities in the reactants bind strongly to the active sites, rendering them inactive.[2][5]
Q2: How can I improve the thermal stability of my NiO catalyst?
A2: To enhance thermal stability and prevent sintering, you can:
-
Utilize a stable support material: Materials like gamma-alumina (γ-Al2O3) or ceria (CeO2) can have strong interactions with NiO particles, anchoring them and preventing agglomeration.[6][7]
-
Add promoters: Incorporating promoters such as yttrium oxide (Y2O3) can improve the dispersion and thermal stability of NiO.[8][9]
-
Control synthesis method: Preparation methods that lead to highly dispersed nickel species with strong metal-support interactions can enhance stability.[1]
Q3: What are effective strategies to minimize carbon deposition?
A3: Minimizing coke formation can be achieved by:
-
Alloying the nickel surface: Introducing a second metal, like tin (Sn), can alter the surface chemistry to favor the oxidation of carbon atoms rather than the formation of carbon-carbon bonds.[11]
-
Using basic supports or promoters: The addition of basic oxides can help in the gasification of carbon deposits.[4]
-
Optimizing reaction conditions: Adjusting the feed composition, for instance, by adding steam, can help remove surface carbon.[1]
Q4: Is it possible to regenerate a deactivated NiO catalyst?
A4: Yes, regeneration is often possible depending on the deactivation mechanism.
-
For carbon deposition: The catalyst can typically be regenerated by treating it with an oxidizing agent like oxygen or steam at high temperatures to burn off the carbon.[2][3]
-
For sulfur poisoning: Regeneration can sometimes be achieved by treatment with steam or hydrogen at elevated temperatures, although this can also lead to sintering.[2] For some low-temperature applications where poisoning is irreversible, regeneration may not be feasible.[4]
-
For sintering: Sintering is generally irreversible. However, some studies suggest that treatment in an oxidative atmosphere can redisperse the active metal particles to some extent.[2] A hydrometallurgical method involving leaching and reprecipitation can also be used to recover nickel from the spent catalyst.[12]
Q5: What characterization techniques are essential for evaluating NiO catalyst stability?
A5: Key characterization techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phases of nickel (e.g., NiO, metallic Ni) and to estimate crystallite size, which can indicate sintering.[3][13]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of NiO nanoparticles on the support.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and oxidation states of nickel.[16][17]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution, which can be affected by sintering and coking.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of NiO species and the strength of the metal-support interaction.[6]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[8]
Experimental Protocols
Protocol 1: Synthesis of NiO/γ-Al2O3 Catalyst via Impregnation
This protocol describes a common method for preparing a supported this compound catalyst.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
γ-Alumina (γ-Al₂O₃) support
-
Deionized water
Procedure:
-
Pre-treatment of Support: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.
-
Preparation of Impregnation Solution: Calculate the required amount of Ni(NO₃)₂·6H₂O to achieve the desired NiO loading (e.g., 10 wt%). Dissolve the nickel salt in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).
-
Impregnation: Add the impregnation solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at 120°C for 12 hours.
-
Calcination: Calcine the dried powder in a furnace under a static air atmosphere. Ramp the temperature at 5°C/min to 500°C and hold for 4 hours to decompose the nitrate precursor and form NiO.[6][10]
-
Characterization: Characterize the final catalyst using XRD, BET, and TPR.
Protocol 2: Long-Term Stability Testing
This protocol outlines a procedure for evaluating the stability of a NiO catalyst over an extended period.
Apparatus:
-
Fixed-bed reactor system with temperature and flow control
-
Gas chromatograph (GC) or other online analytical equipment
Procedure:
-
Catalyst Loading: Load a known amount of the catalyst into the reactor.
-
Catalyst Pre-treatment/Reduction (if required): Heat the catalyst under a specific gas flow (e.g., H₂/N₂) to a designated temperature to reduce the NiO to metallic Ni if the reaction requires it.
-
Reaction Start-up: Introduce the reactant feed stream at the desired temperature, pressure, and flow rate.
-
Data Collection: Monitor the reactor temperature, pressure, and product composition over time using the online analytical equipment. Collect data at regular intervals for an extended duration (e.g., 100-1000 hours).[18]
-
Performance Evaluation: Plot catalyst activity (e.g., conversion) and selectivity as a function of time on stream to assess stability.
-
Post-Characterization: After the stability test, carefully cool down the reactor and collect the spent catalyst for characterization (TGA, XRD, TEM) to investigate deactivation mechanisms.
Quantitative Data Summary
Table 1: Effect of Y₂O₃ Promoter on Ni/Al₂O₃ Catalyst Performance in Ethanol Autothermal Reforming
| Catalyst | Ethanol Conversion (%) at 480 min | H₂ Selectivity (%) at 480 min | CO₂ Selectivity (%) at 480 min | Coke Formation (mg_coke/mg_catalyst) |
| Ni/Al₂O₃ | ~95 | ~55 | ~30 | <1 |
| Ni(10%)/Y₂O₃(1%)-Al₂O₃ | 100 | >60 | >35 | <1 |
Data synthesized from information in references[8][9]. Conditions: 600°C, H₂O/C₂H₅OH/O₂ molar ratio of 3:1:0.5.
Table 2: Impact of Regeneration on Ni/SiO₂ Catalyst Properties
| Catalyst State | BET Surface Area (m²/g) | Ni Crystallite Size (nm) |
| Fresh | 215 | 17.7 |
| After 1st Reaction | 46 | - |
| After 4th Reaction (Spent) | 39 | 37.3 |
Data extracted from reference[19]. The increase in crystallite size indicates sintering occurred over multiple reaction-regeneration cycles.
Visualizations
Caption: Workflow for NiO catalyst synthesis, characterization, and stability testing.
Caption: Common deactivation pathways for this compound catalysts.
References
- 1. Strategies for improving the performance and stability of Ni-based catalysts for reforming reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of dispersion and surface states of NiO/γ-alumina and NiO/La2O3–γ-alumina catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of NiO nanostructures and their catalytic activity in the thermal decomposition of ammonium perchlorate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Degradation and regeneration mechanisms of NiO protective layers deposited by ALD on photoanodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and Regeneration of Nickel-Based Catalysts for Hydrodeoxygenation of Beech Wood Fast Pyrolysis Bio-Oil [mdpi.com]
Validation & Comparative
Validating the Purity of Synthesized Ni₂O₃: A Comparison Guide Using EDX and XRD Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pure nickel(III) oxide (Ni₂O₃) is crucial for various applications, including catalysis, battery materials, and drug development, where impurities can significantly alter material properties and experimental outcomes. This guide provides a comparative framework for validating the purity of synthesized Ni₂O₃ using Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Diffraction (XRD) analysis. We present supporting experimental data, detailed protocols, and a clear workflow to distinguish pure Ni₂O₃ from common impurities like nickel(II) oxide (NiO) and metallic nickel (Ni).
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data from EDX and XRD analyses for pure Ni₂O₃ and its common alternatives.
Table 1: EDX Elemental Composition Comparison
| Compound | Element | Theoretical Atomic % | Theoretical Weight % |
| Ni₂O₃ | Ni | 40.00 | 70.98 |
| O | 60.00 | 29.02 | |
| NiO | Ni | 50.00 | 78.59 |
| O | 50.00 | 21.41 | |
| Ni | Ni | 100 | 100 |
| O | 0 | 0 |
Note: Experimental values may deviate slightly due to instrumental factors and sample preparation.
Table 2: XRD Peak Comparison (Cu Kα radiation, λ = 1.5406 Å)
| Compound | JCPDS Card No. | Crystal System | Key 2θ Positions (°) and (hkl) Planes |
| Ni₂O₃ | 14-0481 | Hexagonal | ~31.8° (002) , ~56.3° (104), ~66.0° (110)[1] |
| NiO | 04-0835 | Cubic | ~37.2° (111), ~43.3° (200), ~62.9° (220)[2][3] |
| Ni | 45-1027 | Cubic | ~44.5° (111), ~51.8° (200), ~76.4° (220)[4] |
Experimental Protocols
Synthesis of Ni₂O₃ Nanoparticles (Chemical Precipitation Method)
This protocol is adapted from a simple and effective chemical precipitation method.[1][5]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a solution of nickel nitrate by dissolving a specific amount (e.g., 4.365 g) in deionized water (e.g., 150 mL) with continuous stirring.
-
Separately, prepare a sodium hydroxide solution (e.g., 30 mM in 150 mL of deionized water).
-
Slowly add the NaOH solution dropwise to the nickel nitrate solution while stirring vigorously. A light green precipitate of nickel hydroxide (Ni(OH)₂) will form.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure a complete reaction.
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[5]
-
Dry the resulting powder in an oven at a moderate temperature (e.g., 80-100 °C) to obtain Ni(OH)₂.
-
Finally, calcine the dried Ni(OH)₂ powder in a furnace at a specific temperature (e.g., 300-400 °C) for a few hours to induce thermal decomposition into Ni₂O₃. The color of the powder should change to black or dark gray.
EDX Analysis Protocol
Sample Preparation:
-
Ensure the synthesized Ni₂O₃ powder is completely dry.
-
Mount a small amount of the powder onto a carbon adhesive tab fixed to an aluminum SEM stub.[3]
-
Gently tap the stub to remove any loose powder and ensure a thin, uniform layer of particles.[3]
-
For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied using a sputter coater to prevent charging under the electron beam.
Analysis Procedure:
-
Introduce the prepared stub into the SEM chamber and evacuate to the required vacuum level.
-
Locate a representative area of the sample using the SEM imaging function.
-
Select the EDX analysis mode and acquire a spectrum from the chosen area. An accelerating voltage of 15-20 kV is typically sufficient.
-
Collect the spectrum for a sufficient duration to obtain good signal-to-noise ratio.
-
Use the EDX software to perform qualitative (peak identification) and quantitative (atomic and weight percentage) analysis of the elemental composition.
XRD Analysis Protocol
Sample Preparation:
-
Finely grind the synthesized Ni₂O₃ powder using an agate mortar and pestle to ensure random orientation of the crystallites and to obtain a homogenous sample.[6]
-
Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge. A glass slide can be used to gently press the surface flat.[6]
Analysis Procedure:
-
Place the sample holder into the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current (e.g., 40 kV and 30 mA).
-
Define the scanning range of 2θ angles (e.g., from 20° to 80°) and the step size (e.g., 0.02°).
-
Initiate the scan and collect the diffraction pattern.
-
Analyze the resulting diffractogram by identifying the 2θ positions of the diffraction peaks.
-
Compare the experimental peak positions with standard diffraction patterns from the JCPDS database (as listed in Table 2) to identify the crystalline phases present in the sample.
Mandatory Visualization
Caption: Workflow for the validation of synthesized Ni₂O₃ purity.
References
- 1. researchgate.net [researchgate.net]
- 2. azonano.com [azonano.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis & Characterization Of Nickel Oxide Nanoparticles By Using Co- Precipitation Method. [journalijar.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of Nickel(III) Oxide and Nickel(II) Oxide Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ni₂O₃ and NiO Catalytic Performance with Supporting Experimental Data.
In the realm of catalysis, transition metal oxides are pivotal for a myriad of chemical transformations. Among these, nickel oxides, particularly Nickel(II) oxide (NiO) and Nickel(III) oxide (Ni₂O₃), have garnered significant attention due to their electronic properties and reactive surface chemistry. This guide provides a comprehensive comparative study of the catalytic activities of Ni₂O₃ and NiO, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalyst for their specific applications.
Executive Summary
While both NiO and Ni₂O₃ exhibit catalytic activity in various reactions, their performance profiles differ significantly. Ni₂O₃, with its higher oxidation state, often demonstrates superior activity and stability in specific electrochemical reactions, such as urea oxidation, due to its enhanced tolerance to poisoning. Conversely, NiO has been more extensively studied and applied in a broader range of catalytic applications, including photocatalysis and oxidation of organic compounds. This guide will delve into the nuances of their catalytic behavior, providing a data-driven comparison to inform catalyst design and selection.
Comparative Catalytic Performance
The catalytic efficacy of Ni₂O₃ and NiO has been evaluated across several key reaction types. Below is a summary of their performance based on available experimental data.
| Catalytic Reaction | Catalyst | Reactant(s) | Product(s) | Key Performance Metrics | Reference(s) |
| Electrochemical Urea Oxidation | Ni₂O₃ | Urea, KOH | N₂, CO₂, H₂ | Activity: ~6 times higher than NiO; Stability: Retained 70% of performance after 25 hours. | [1] |
| NiO | Urea, KOH | N₂, CO₂, H₂ | Stability: Lost 50% of activity within 10 hours. | [1] | |
| CO Oxidation | Ni₂O₃⁻ cluster | CO | CO₂ | Rate Constant: 1.9 ± 0.1 × 10⁻¹³ cm³ s⁻¹ | [2] |
| NiO₂⁻ cluster | CO | CO₂ | Rate Constant: 9.2 ± 0.5 × 10⁻¹⁴ cm³ s⁻¹ | [2] | |
| Photocatalytic Degradation of Methyl Orange | Bi₂O₃-NiO | Methyl Orange | Degraded Products | Degradation Efficiency: 100% | [3] |
| NiO | Methyl Orange | Degraded Products | Degradation Efficiency: 46% | [3] | |
| Oxidative Degradation of Nitrite (NO₂⁻) | NiO nanoparticles | NO₂⁻ | NO₃⁻ | Demonstrated better catalytic properties over time compared to Ni(OH)₂. | |
| Oxidative Degradation of Nitric Oxide (NO) | NiO nanoparticles | NO | NO₃⁻ | Absorbance intensity five times higher than bulk Ni salt. |
Detailed Experimental Protocols
Reproducibility is paramount in catalytic research. This section provides detailed methodologies for the synthesis of NiO and Ni₂O₃ nanocatalysts and the experimental setups for key catalytic reactions.
Synthesis of Nickel(II) Oxide (NiO) Nanoparticles
A common method for synthesizing NiO nanoparticles is the chemical co-precipitation method.[3]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonia solution (NH₃)
-
Distilled water
Procedure:
-
Dissolve a calculated amount of Nickel(II) nitrate hexahydrate in distilled water to create a solution of a specific molarity (e.g., 1M).
-
Stir the solution magnetically at room temperature for 30 minutes.
-
Slowly add ammonia solution dropwise while continuously stirring until a precipitate is formed.
-
Continue stirring for an additional 2 hours to ensure complete precipitation.
-
Wash the precipitate multiple times with distilled water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the precipitate in an oven at a low temperature (e.g., 80°C) overnight.
-
Calcination of the dried powder is then performed in a muffle furnace at a specific temperature (e.g., 400-600°C) for several hours to obtain crystalline NiO nanoparticles.
Synthesis of this compound (Ni₂O₃) Nanoparticles
A simple chemical process can be employed for the synthesis of Ni₂O₃ nanomaterials.[4][5]
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Potassium hydroxide (KOH)
-
Distilled water
Procedure:
-
Dissolve 5.34 g of NiCl₂·6H₂O in 250 ml of distilled water at room temperature.[4][5]
-
Add 1.97 g of KOH to the solution under continuous stirring until a pH of 8 is reached.[4][5]
-
Heat the solution to 250°C and maintain it for 2 hours with continuous stirring.[4][5]
-
A green solution will form, indicating the synthesis of Ni₂O₃.[4][5]
-
Allow the solution to cool down to room temperature.
-
The final product can be collected and stored for further analysis.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and reaction mechanisms is crucial for understanding the underlying principles of catalysis. The following diagrams, generated using Graphviz, illustrate key workflows and proposed signaling pathways.
References
A Comparative Guide to Nickel and Cobalt Oxide-Based Supercapacitors for Researchers
An in-depth analysis of the performance, synthesis, and electrochemical characteristics of Ni2O3, NiO, and Cobalt Oxide (Co3O4) as electrode materials in high-performance supercapacitors.
The quest for efficient, high-power energy storage solutions has positioned supercapacitors at the forefront of materials science research. Among the plethora of materials being investigated for supercapacitor electrodes, transition metal oxides, particularly those of nickel and cobalt, have garnered significant attention due to their high theoretical specific capacitance, distinct redox activities, and cost-effectiveness. This guide provides a comprehensive performance comparison of Ni2O3, NiO, and cobalt oxide (predominantly Co3O4), offering researchers, scientists, and drug development professionals a valuable resource for material selection and experimental design.
Performance Benchmarks: A Quantitative Comparison
The performance of supercapacitor electrode materials is critically evaluated based on key metrics such as specific capacitance, energy density, power density, and cyclic stability. The following table summarizes these parameters for NiO and cobalt oxide (Co3O4), drawing from various experimental findings. Data for Ni2O3 is less prevalent in the literature, reflecting its emerging status as a material of interest.
| Performance Metric | NiO | Cobalt Oxide (Co3O4) | Notes |
| Specific Capacitance (F/g) | 110 - 943.5[1][2] | 426 - 1306[3][4] | Cobalt oxide generally exhibits a higher specific capacitance due to its richer redox chemistry. |
| Energy Density (Wh/kg) | ~17.63 - 59.41[5] | ~31.3 - 88.1[6] | The higher capacitance of Co3O4 often translates to a greater energy storage capacity. |
| Power Density (W/kg) | ~700 - 850[5] | ~800 - 3629.76[7] | Both materials can achieve high power densities, enabling rapid charge and discharge cycles. |
| Cyclic Stability (%) | ~79% after 50,000 cycles[8] | ~95.5% after 3,000 cycles[3] | Stability can vary significantly based on the nanostructure and synthesis method. |
Note: The performance of these materials is highly dependent on their morphology, synthesis method, and the overall electrode architecture.
The Emerging Potential of Ni2O3
While extensive performance data for Ni2O3 in supercapacitors is not yet widely available in the literature, its synthesis has been reported, suggesting its potential as a novel electrode material. Further research into the electrochemical properties of Ni2O3 is warranted to fully understand its capabilities and benchmark its performance against the more established NiO and Co3O4.
Experimental Protocols: Synthesis and Electrochemical Characterization
Reproducible experimental procedures are fundamental to advancing materials science. Below are detailed methodologies for the synthesis of nickel and cobalt oxide nanomaterials and the subsequent electrochemical testing of supercapacitor electrodes.
Synthesis of Electrode Materials
1. Hydrothermal Synthesis of Cobalt Oxide (Co3O4) Nanostructures
This method is widely used to produce Co3O4 nanomaterials with controlled morphologies.
-
Precursors: Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and a precipitating agent such as urea (CO(NH₂)₂) or ammonia.
-
Procedure:
-
Dissolve a specific molar concentration of cobalt nitrate and the precipitating agent in deionized water.
-
Stir the solution to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 100-180°C for 6-24 hours.
-
After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.
-
Finally, anneal the dried powder at a temperature typically between 300-500°C to obtain crystalline Co3O4.
-
2. Synthesis of Nickel(III) Oxide (Ni2O3) Nanomaterial
A simple chemical precipitation method can be employed for the synthesis of Ni2O3.
-
Precursors: Nickel chloride hexahydrate (NiCl₂·6H₂O) and potassium hydroxide (KOH).
-
Procedure:
-
Dissolve NiCl₂·6H₂O in distilled water.
-
Separately prepare a KOH solution.
-
Slowly add the KOH solution to the nickel chloride solution under constant stirring to induce precipitation.
-
Continue stirring for a set period to ensure complete reaction.
-
Collect the precipitate by filtration, wash thoroughly with distilled water to remove impurities, and dry under vacuum.
-
The resulting powder is the Ni2O3 nanomaterial.
-
Electrochemical Characterization
The performance of the synthesized electrode materials is evaluated using a three-electrode system in an aqueous electrolyte (e.g., 2-6 M KOH).
-
Working Electrode Preparation:
-
Mix the active material (Ni2O3, NiO, or Co3O4), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of approximately 80:10:10.
-
Add a few drops of a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) and dry it in a vacuum oven.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the operating potential window.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density from the charge-discharge curves.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the electrode.
-
Visualizing the Workflow
To better illustrate the logical flow from material synthesis to performance evaluation, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3D net-like Co3O4@NiO nanostructures for high performance supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hierarchical NiO–In2O3 microflower (3D)/ nanorod (1D) hetero-architecture as a supercapattery electrode with excellent cyclic stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Nickel(III) Oxide and Manganese Dioxide for Oxygen Evolution Reaction Catalysis
For Researchers, Scientists, and Drug Development Professionals
The oxygen evolution reaction (OER) is a critical bottleneck in various renewable energy technologies, including water splitting and metal-air batteries. The development of efficient, cost-effective, and durable electrocatalysts is paramount to advancing these fields. Among the numerous materials explored, non-precious metal oxides such as Nickel(III) oxide (Ni₂O₃) and Manganese dioxide (MnO₂) have emerged as promising candidates. This guide provides an objective comparison of their catalytic performance for the OER, supported by experimental data and detailed methodologies.
Performance Data Summary
The following table summarizes key performance metrics for Ni₂O₃ and MnO₂-based OER catalysts from various studies. It is important to note that direct comparisons can be challenging due to variations in synthesis methods, electrode preparation, and testing conditions across different research efforts.
| Catalyst | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference/Notes |
| Nickel-based Oxides | ||||
| NiOₓ Nanoparticles | 1 M KOH | 330 | Not specified | [1] |
| Ni(OH)₂ Nanoparticles | 1 M KOH | 300 | Not specified | [1] |
| Fe₂O₃–Ni–MCC | 1 M KOH | 360 | Not specified | [2] |
| NiFe Oxide (Ni/Fe = 32/1) | Alkaline | 291 | Not specified | Optimized Ni-Fe composite[3] |
| Manganese-based Oxides | ||||
| α-MnO₂ Nanowires | Not specified | ~450 (at 50 mA/cm²) | Not specified | [4] |
| MnO₂-NiFe-LDH/CC | Alkaline Seawater | 284 | 68.6 | [5] |
| Mn₂O₃ | 1.0 M KOH | 379 | 93 | [5] |
| NiS₂/NiS/Mn₂O₃ | Alkaline | 333 (at 20 mA/cm²) | Lower than 161.2 | [6] |
Experimental Protocols
Synthesis of Catalysts
1. Hydrothermal Synthesis of α-MnO₂ Nanowires
This protocol is adapted from methods described for the synthesis of one-dimensional MnO₂ nanostructures.[7][8][9]
-
Precursors: Potassium permanganate (KMnO₄) and Manganese chloride (MnCl₂·4H₂O).
-
Procedure:
-
Prepare aqueous solutions of KMnO₄ and MnCl₂·4H₂O.
-
Mix the solutions in a desired molar ratio (e.g., 2.5:1 KMnO₄:MnCl₂·4H₂O) in a Teflon-lined stainless-steel autoclave.[10]
-
Maintain the autoclave at a specific temperature (e.g., 180°C) for a set duration (e.g., 12-24 hours).[7][10] The temperature and reaction time can be varied to control the phase and morphology of the resulting MnO₂.[9]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) overnight.
-
2. Chemical Precipitation Synthesis of Ni₂O₃ Nanoparticles
This protocol is based on a simple chemical process for synthesizing Ni₂O₃.[11]
-
Precursors: Nickel chloride hexahydrate (NiCl₂·6H₂O) and Potassium hydroxide (KOH).
-
Procedure:
-
Dissolve a specific amount of NiCl₂·6H₂O (e.g., 5.34 g) in deionized water (e.g., 250 ml) at room temperature with continuous stirring.[11]
-
Slowly add a KOH solution to the nickel chloride solution while stirring until a pH of 8 is reached.[11]
-
Heat the resulting solution to 250°C and maintain this temperature for 2 hours.[11]
-
Allow the solution to cool to room temperature.
-
Collect the black precipitate by filtration, wash thoroughly with deionized water to remove impurities.
-
Dry the synthesized Ni₂O₃ nanoparticles in an oven.
-
Electrochemical Evaluation of OER Performance
A standard three-electrode setup is used for all electrochemical measurements.[12][13][14][15]
-
Working Electrode: A glassy carbon electrode or other conductive substrate coated with the catalyst ink. The ink is typically prepared by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a binder like Nafion.
-
Counter Electrode: A platinum wire or graphite rod.[12]
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[12] All potentials are converted to the reversible hydrogen electrode (RHE) scale.
-
Electrolyte: Typically a 1.0 M aqueous solution of potassium hydroxide (KOH) for alkaline OER.[16]
-
Instrumentation: A potentiostat is used for all electrochemical measurements.
-
Key Techniques:
-
Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²). Typically performed at a slow scan rate (e.g., 5-10 mV/s).[17]
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to evaluate the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and electrode kinetics.
-
Chronopotentiometry or Chronoamperometry: To assess the long-term stability of the catalyst at a constant current or potential.
-
Visualizing the Process and Mechanism
To better understand the experimental evaluation and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for evaluating OER electrocatalysts.
Caption: Adsorbate Evolution Mechanism (AEM) for OER in alkaline media.
Concluding Remarks
Both this compound and Manganese dioxide show considerable promise as cost-effective electrocatalysts for the oxygen evolution reaction. The performance data suggests that while pristine forms of these oxides exhibit moderate activity, their performance can be significantly enhanced through nanostructuring, doping, and the formation of composite materials. For instance, combining manganese oxides with nickel and iron has been shown to lower the overpotential and improve reaction kinetics.[5] The choice between Ni₂O₃ and MnO₂ will ultimately depend on the specific application, desired operating conditions, and the feasibility of synthesis and integration into the electrode assembly. Further research focusing on direct comparative studies under standardized conditions is necessary to definitively establish the superior catalyst for specific OER applications.
References
- 1. Enhanced oxygen evolution activity by NiOx and Ni(OH)2 nanoparticles - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. matlab.labapress.com [matlab.labapress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent progresses in the synthesis of MnO2 nanowire and its application in environmental catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild hydrothermal synthesis of γ-MnO2 nanostructures and their phase transformation to α-MnO2 nanowires | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. gncl.cn [gncl.cn]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mrforum.com [mrforum.com]
- 17. pubs.acs.org [pubs.acs.org]
A comparative analysis of different synthesis methods for Ni2O3
A Comparative Guide to the Synthesis of Nickel(III) Oxide (Ni₂O₃)
This compound (Ni₂O₃), an important p-type semiconductor, has garnered significant attention from the research community due to its wide range of applications in catalysis, energy storage, and electronics. The performance of Ni₂O₃ is intrinsically linked to its material properties, such as crystallite size, surface area, and purity, which are in turn dictated by the chosen synthesis method. This guide provides a comparative analysis of common synthesis methods for Ni₂O₃, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific applications.
Method 1: Simple Chemical Process / Chemical Precipitation
This method is valued for its simplicity, cost-effectiveness, and potential for high yield. It typically involves the precipitation of a nickel precursor in an alkaline solution, followed by thermal treatment.
Experimental Protocol
A typical synthesis involves dissolving a nickel salt, such as nickel chloride hexahydrate (NiCl₂·6H₂O), in deionized water.[1][2] A precipitating agent, commonly a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is then added dropwise to the solution under constant stirring to achieve a desired pH, often around 8.[1] The resulting precipitate is then washed, dried, and calcined at a specific temperature, for instance, 250°C for 2 hours, to yield Ni₂O₃ nanoparticles.[1][2] In some variations, nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is used as the precursor.[3]
Figure 1: Experimental workflow for the chemical precipitation synthesis of Ni₂O₃.
Method 2: Sol-Gel Synthesis
The sol-gel method offers excellent control over the product's microstructure, leading to homogenous nanoparticles with a uniform size distribution.
Experimental Protocol
In a typical sol-gel synthesis of nickel oxide, a nickel precursor like nickel nitrate hexahydrate is dissolved in deionized water.[4] A chelating agent, such as citric acid, is added to the solution, which is then heated under continuous stirring to form a gel.[5] The gel is subsequently dried and calcined at a higher temperature (e.g., 400-450°C) to obtain the final nickel oxide nanoparticles.[5][6] The pH of the solution is a critical parameter and is often adjusted to a basic value (e.g., 11-12) using a base like sodium hydroxide.[4][6]
Figure 2: Experimental workflow for the sol-gel synthesis of NiO nanoparticles.
Method 3: Hydrothermal Synthesis
Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure, which facilitates the formation of well-crystallized nanoparticles.
Experimental Protocol
For the hydrothermal synthesis of nickel oxide, a nickel precursor, such as nickel chloride, is dissolved in water. A complexing agent and precipitant, like triethanolamine, is added to the solution. The mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 200°C) for a certain duration (e.g., 1 hour).[7] After the hydrothermal treatment, the resulting product is collected, washed, and calcined (e.g., at 400°C for 1 hour) to obtain the final nickel oxide nanopowder.[7]
Figure 3: Experimental workflow for the hydrothermal synthesis of NiO.
Comparative Performance Data
The choice of synthesis method significantly impacts the physicochemical properties of the resulting nickel oxide. The following table summarizes key performance indicators for Ni₂O₃ and related NiO synthesized via different methods.
| Synthesis Method | Precursors | Calcination Temp. (°C) | Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) | Reference |
| Simple Chemical Process | NiCl₂·6H₂O, KOH | 250 | 57.083 | - | [1][2][8] |
| Sol-Gel | Ni(NO₃)₂·6H₂O, Citric Acid | 400 | ~7 | 109.36 | [5] |
| Sol-Gel | Ni(NO₃)₂·6H₂O, NaOH | 400-450 | 2-4 (general), ~32.9 | - | [4][6][9] |
| Homogeneous Precipitation | - | - | ~2 | 377.1 | [10] |
| Hydrothermal | NiCl₂, Triethanolamine | 400 | ~10 | - | [7] |
Note: Data for NiO is included as a close reference where specific data for Ni₂O₃ is unavailable.
Conclusion
The selection of a synthesis method for Ni₂O₃ should be guided by the desired material properties and the specific application requirements.
-
The simple chemical process is advantageous for its operational simplicity and cost-effectiveness, making it suitable for large-scale production where precise control over nanoparticle size is not the primary concern.
-
The sol-gel method provides excellent control over particle size and morphology, yielding highly uniform and homogenous nanoparticles. This method is ideal for applications where well-defined material properties are critical.
-
Hydrothermal synthesis is effective for producing highly crystalline nanoparticles. The enclosed reaction environment allows for precise control over the reaction conditions, leading to high-purity products.
Researchers and drug development professionals should carefully consider the trade-offs between the simplicity of the synthesis process, the cost of precursors and equipment, and the final material properties to select the most appropriate method for their research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Sol-Gel Synthesis of Nio Nanoparticles and Investigation on Adsorption Capacity in the Removal of Cr(VI) From Aqueous Solution – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the Efficiency of Nickel(III) Oxide and Other Metal Oxides in Dye Degradation
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of water pollution by synthetic dyes from various industries necessitates the development of efficient and sustainable remediation technologies. Among the promising approaches, photocatalytic degradation using semiconductor metal oxides has garnered significant attention. This guide provides a comparative evaluation of the efficiency of nickel(III) oxide (Ni₂O₃) against other commonly studied metal oxides—namely titanium dioxide (TiO₂), zinc oxide (ZnO), and iron(III) oxide (Fe₂O₃)—in the degradation of organic dyes.
It is important to note that while Ni₂O₃ is a known oxide of nickel, a significant portion of the available research on the photocatalytic properties of nickel oxides focuses on nickel(II) oxide (NiO). Due to the limited number of studies that directly compare the photocatalytic efficiency of Ni₂O₃ with other metal oxides under identical experimental conditions, this guide will utilize data for NiO as a representative of nickel oxides. This approach allows for a baseline comparison while acknowledging the need for further research into the specific photocatalytic activities of Ni₂O₃.
Quantitative Comparison of Photocatalytic Dye Degradation
The efficiency of different metal oxide photocatalysts is influenced by numerous factors, including the type of dye, catalyst concentration, light source, and pH of the solution. The following table summarizes the photocatalytic degradation of common organic dyes by NiO, TiO₂, ZnO, and Fe₂O₃, as reported in various studies. To facilitate a more direct comparison, data from studies employing similar experimental setups have been prioritized.
| Metal Oxide | Dye | Catalyst Conc. (g/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| NiO | Methylene Blue | 1.0 | UV-visible | 98.7 | 120 | [1] |
| Rhodamine B | 1.0 | UV-visible | 80.3 | 120 | [1] | |
| Fast Green | 1.5 | Solar | 91.45 | - | [2][3] | |
| TiO₂ | Methylene Blue | 1.0 | UV | >90 | 60 | [4] |
| Rhodamine B | - | Sunlight | 100 | 360 | [5] | |
| ZnO | Methylene Blue | - | UV | - | - | [6][7] |
| Rhodamine B | - | UV/H₂O₂ | 97.72 | 90 | [8] | |
| Fe₂O₃ | Methylene Blue | - | Visible | - | - | [9] |
| Crystal Violet | 0.5 | Sunlight | 17 | 60 | [10] | |
| Rhodamine 6G | 0.5 | Sunlight | 53 | 60 | [10] |
Experimental Protocols
Synthesis of Nickel Oxide Nanoparticles (Co-Precipitation Method)
A common and straightforward method for synthesizing nickel oxide nanoparticles is co-precipitation.[2][3]
-
Preparation of Precursor Solution: A solution of a nickel salt, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), is prepared in deionized water.
-
Precipitation: A precipitating agent, typically a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is added dropwise to the nickel salt solution under constant stirring. This leads to the formation of nickel hydroxide (Ni(OH)₂) precipitate.
-
Washing and Drying: The precipitate is then thoroughly washed with deionized water and ethanol to remove any unreacted precursors and byproducts. The washed precipitate is dried in an oven at a controlled temperature (e.g., 80-100 °C).
-
Calcination: The dried nickel hydroxide powder is calcined in a muffle furnace at a high temperature (e.g., 400-600 °C) for a specific duration. This thermal decomposition process converts Ni(OH)₂ into NiO nanoparticles. To potentially obtain Ni₂O₃, the calcination conditions, such as temperature and oxygen partial pressure, would need to be carefully controlled, as Ni₂O₃ is less stable than NiO.
Photocatalytic Dye Degradation Experiment
The photocatalytic activity of the synthesized metal oxide nanoparticles is typically evaluated by monitoring the degradation of a model organic dye in an aqueous solution.[2][3][4]
-
Preparation of Dye Solution: A stock solution of the target dye (e.g., Methylene Blue, Rhodamine B) is prepared in deionized water. This stock solution is then diluted to the desired experimental concentration.
-
Photocatalytic Reaction Setup: A known amount of the metal oxide photocatalyst is suspended in the dye solution in a photoreactor. The suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Irradiation: The suspension is then irradiated with a light source (e.g., UV lamp, solar simulator, or natural sunlight) under continuous stirring.
-
Monitoring Degradation: At regular time intervals, aliquots of the suspension are withdrawn and centrifuged to remove the catalyst particles. The concentration of the dye in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at the dye's maximum absorption wavelength.
-
Calculation of Degradation Efficiency: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.
Visualizing the Process
To better understand the experimental and mechanistic aspects of photocatalytic dye degradation, the following diagrams are provided.
Caption: Experimental workflow for evaluating the photocatalytic degradation of dyes.
Caption: Generalized mechanism of photocatalytic dye degradation by a metal oxide.
Mechanism of Action
The photocatalytic degradation of organic dyes by semiconductor metal oxides generally follows a well-established mechanism. When a semiconductor photocatalyst, such as a nickel oxide, is irradiated with light of energy equal to or greater than its bandgap energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band.
These photogenerated electron-hole pairs are highly reactive. The electrons in the conduction band can react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻), while the holes in the valence band can react with water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the complex organic structure of the dye molecules into simpler, less harmful compounds, and ultimately, into carbon dioxide and water.
The efficiency of a photocatalyst is largely dependent on its ability to generate and separate these electron-hole pairs, as well as the rate of generation of reactive oxygen species. Factors such as particle size, surface area, and crystallinity of the metal oxide play a crucial role in its photocatalytic activity.
Conclusion
While direct comparative data for Ni₂O₃ is limited, the available literature on NiO suggests that nickel-based oxides are effective photocatalysts for the degradation of organic dyes. The comparison with other widely studied metal oxides like TiO₂, ZnO, and Fe₂O₃ indicates that the performance is highly dependent on the specific experimental conditions. TiO₂ and ZnO are often reported to have high photocatalytic efficiencies, particularly under UV irradiation. Fe₂O₃ shows promise for visible-light photocatalysis due to its narrower bandgap.
For researchers and professionals in drug development and environmental science, the choice of a metal oxide photocatalyst will depend on factors such as the target pollutant, the desired reaction conditions (e.g., light source), and cost-effectiveness. The development of composite materials, such as NiO/TiO₂ or NiO/ZnO heterojunctions, is a promising avenue to enhance photocatalytic activity by improving charge separation and extending the light absorption range. Further research is warranted to specifically evaluate the photocatalytic efficiency of Ni₂O₃ and to perform direct comparative studies with other metal oxides under standardized conditions to fully elucidate its potential in environmental remediation.
References
- 1. A comparative study for optimizing photocatalytic activity of TiO2-based composites with ZrO2, ZnO, Ta2O5, SnO, Fe2O3, and CuO additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NiO nanostructures: synthesis, characterization and photocatalyst application in dye wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Photocatalysis and adsorption kinetics of azo dyes by nanoparticles of nickel oxide and copper oxide and their nanocomposite in an aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Photocatalytic Degradation of Methylene Blue Using Ti-Doped ZnO Nanoparticles Synthesized by Rapid Combustion | MDPI [mdpi.com]
- 6. Comparison of TiO2 and ZnO nanoparticles for photocatalytic degradation of methylene blue and the correlated inactivation of gram-positive and gram-negative bacteria [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. deswater.com [deswater.com]
- 10. Synthesis and characterization of micro-/nano-α-Fe2O3 for photocatalytic dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ni-Co Oxides and Ni₂O₃ for High-Performance Supercapacitors
For researchers and scientists at the forefront of energy storage solutions, the choice of electrode material is paramount in the development of high-performance supercapacitors. This guide provides a comprehensive comparison of the supercapacitor performance of nickel(III) oxide (Ni₂O₃) and nickel-cobalt (Ni-Co) oxides, supported by experimental data and detailed protocols.
While both Ni₂O₃ and Ni-Co oxides are promising pseudocapacitive materials, the synergistic effects in binary metal oxides often lead to superior electrochemical performance. The incorporation of cobalt into the nickel oxide lattice is known to enhance electrical conductivity and provide richer redox reactions, contributing to higher specific capacitance and improved stability.
Performance Benchmarking: Ni₂O₃ vs. Ni-Co Oxides
The following table summarizes the key performance metrics for Ni₂O₃ and various Ni-Co oxides as supercapacitor electrode materials, based on reported experimental data. It is important to note that performance can vary significantly based on the synthesis method, material morphology, and testing conditions.
| Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| Ni₂O₃/Ni₂S₃ | Data for pure Ni₂O₃ is limited; composite material data is presented as a reference. | - | - | - |
| NiO | ~137.7 at 0.2 A/g | - | - | 91.6% after 1000 cycles |
| Ni-Co Oxide (Ni:Co = 0.8:1) | 750 at an unspecified current density | 34.9 | 875 | 86.4% after 10,000 cycles[1][2] |
| NiCo₂O₄ | 1479 at 1 A/g | - | - | - |
| NiCuCoO | 596 C/g at 1 A/g | 96 | 841 | 95% after 5000 cycles |
| MnCo₂O₄.₅@NiCo₂O₄ | 325 at 1 A/g | - | - | 70.5% after 3000 cycles[3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective comparison of materials. Below are representative methodologies for the synthesis and electrochemical characterization of Ni-Co oxides.
Synthesis of Ni-Co Oxides via Co-precipitation
A common and effective method for synthesizing Ni-Co oxides is co-precipitation followed by thermal annealing.
-
Precursor Solution Preparation: Nickel and cobalt salt precursors (e.g., nitrates or chlorides) are dissolved in a solvent, typically deionized water, in the desired molar ratio.
-
Co-precipitation: A precipitating agent, such as a solution of sodium or potassium hydroxide, is slowly added to the precursor solution under vigorous stirring. This leads to the formation of nickel-cobalt hydroxide precursors.
-
Washing and Drying: The resulting precipitate is washed multiple times with deionized water and ethanol to remove any remaining ions and then dried in an oven.
-
Calcination: The dried hydroxide precursor is then calcined in a furnace at a specific temperature (e.g., 300-400 °C) for a set duration. This thermal decomposition process converts the hydroxides into the desired nickel-cobalt oxide. The annealing temperature is a critical parameter that influences the crystallinity, particle size, and porosity of the final material.
Electrochemical Characterization
The supercapacitor performance of the synthesized materials is typically evaluated using a three-electrode system in an aqueous electrolyte (e.g., 2M KOH).
-
Working Electrode Preparation: The active material (Ni-Co oxide) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or carbon cloth), dried, and pressed.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the material by cycling the potential between defined limits at various scan rates.
-
Galvanostatic Charge-Discharge (GCD): GCD tests are performed at different current densities to calculate the specific capacitance, energy density, and power density of the electrode material.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion processes within the electrode.
-
Cycling Stability: Long-term cycling tests, typically involving thousands of charge-discharge cycles, are conducted to evaluate the material's durability and capacitance retention.
-
Synergistic Effects in Ni-Co Oxides
The enhanced performance of Ni-Co oxides compared to single nickel oxides can be attributed to several synergistic effects.
Caption: Synergistic effects in Ni-Co oxides leading to enhanced supercapacitor performance.
Experimental Workflow for Benchmarking
The process of benchmarking supercapacitor materials involves a systematic workflow from material synthesis to device testing.
Caption: Workflow for benchmarking supercapacitor electrode materials.
References
A Comparative Toxicological Profile of Nickel Oxide Nanoparticles: NiO vs. the Elusive Ni2O3
A critical analysis of the existing scientific literature reveals a significant disparity in our understanding of the toxicology of different nickel oxide nanoparticles. While nickel(II) oxide (NiO) nanoparticles have been the subject of extensive research, providing a wealth of data on their cytotoxic, genotoxic, and inflammatory effects, a comprehensive toxicological profile for nickel(III) oxide (Ni2O3) nanoparticles remains largely unavailable in the public domain. This guide, therefore, presents a detailed overview of the established toxicity of NiO nanoparticles, supported by experimental data, and highlights the current knowledge gap concerning Ni2O3 nanoparticles, urging the scientific community to address this critical area of research.
Executive Summary
The burgeoning field of nanotechnology has introduced a diverse array of engineered nanoparticles into various industrial and biomedical applications. Among these, nickel-based nanoparticles, particularly NiO, are of significant interest due to their unique physicochemical properties. However, their widespread use necessitates a thorough understanding of their potential adverse effects on human health. This guide provides a comparative analysis of the toxicity of NiO and Ni2O3 nanoparticles, with a primary focus on NiO due to the extensive available data. The toxicological assessment encompasses cytotoxicity, genotoxicity, oxidative stress induction, and inflammatory responses.
The available evidence strongly indicates that NiO nanoparticles induce dose- and time-dependent toxicity in various cell lines, primarily through mechanisms involving oxidative stress, leading to cellular damage, inflammation, and apoptosis. In stark contrast, the toxicological profile of Ni2O3 nanoparticles is largely uncharacterized, with a significant lack of published experimental data. This data deficiency precludes a direct and meaningful comparison of the two nanomaterials at this time.
Data Presentation: A Focus on NiO Nanoparticle Toxicity
The following tables summarize the quantitative data from various studies on the toxic effects of NiO nanoparticles.
Table 1: Cytotoxicity of NiO Nanoparticles
| Cell Line | Concentration (µg/mL) | Exposure Time (h) | Viability Reduction (%) | Assay |
| A549 (Human lung carcinoma) | 100 | 24 | 42.2 | MTT |
| A549 (Human lung carcinoma) | 100 | 48 | 73.0 | MTT |
| BEAS-2B (Human bronchial epithelial) | 20-100 | 24 | Significant reduction | Not specified |
| A549 | 20-100 | 24 | Significant reduction | Not specified |
| Caco-2 (Human intestinal epithelial) | 351.6 | Not specified | 50 (IC50) | MTT |
Table 2: Genotoxicity of NiO Nanoparticles
| Cell Line/Organism | Concentration | Effect | Assay |
| Human bronchial epithelial cells (HBEC) | 5-25 µg/mL | Increased DNA strand breaks | Comet assay |
| V79 (Chinese hamster lung fibroblasts) | 62-500 µg/mL | Significant increase in DNA damage | Comet assay |
| Rats (in vivo) | 500 mg/kg bw (oral) | Significant DNA damage in liver, lungs, and kidneys | Comet assay |
| Caco-2 | 30-150 µg/mL | DNA damage | Comet assay |
Table 3: Oxidative Stress Induced by NiO Nanoparticles
| Cell Line | Concentration (µg/mL) | Exposure Time (h) | Key Findings | Assay |
| A549 | 100 | 24 | 2.5-fold increase in Oxidative Stress | DCFH-DA |
| A549 | 100 | 48 | 12.7-fold increase in Oxidative Stress | DCFH-DA |
| HEp-2 (Human airway epithelial) | Dose-dependent | Not specified | Depletion of glutathione, induction of ROS and lipid peroxidation | Various |
| MCF-7 (Human breast cancer) | Dose-dependent | Not specified | Depletion of glutathione, induction of ROS and lipid peroxidation | Various |
Table 4: Inflammatory Response to NiO Nanoparticles
| Model | Exposure | Key Findings |
| Rats (in vivo) | Intratracheal instillation | Neutrophilic and lymphocytic inflammatory response |
| BEAS-2B and A549 cells | 20-100 µg/mL for 24h | Significant release of IL-6 and IL-8 |
| Rats (in vivo) | Intratracheal instillation | Sustained pulmonary inflammation, inflammatory cell infiltration, cytokine secretion |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings. Below are summaries of commonly used protocols in the toxicological assessment of nanoparticles.
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
Nanoparticle suspensions of varying concentrations are added to the wells.
-
After the desired exposure time, the medium is removed, and MTT solution is added.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
2. Comet Assay for Genotoxicity
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Procedure:
-
Cells are exposed to nanoparticles.
-
Harvested cells are embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.
-
The slides are placed in an electrophoresis chamber, and an electric field is applied.
-
Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized under a microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
3. DCFH-DA Assay for Oxidative Stress
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).
-
Procedure:
-
Cells are incubated with DCFH-DA, which diffuses across the cell membrane.
-
Intracellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorometer or fluorescence microscope and is proportional to the amount of ROS produced.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is a widely used immunological assay for quantifying soluble proteins such as cytokines in biological samples.
-
Procedure:
-
A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.
-
Cell culture supernatant or other biological samples are added to the wells.
-
The plate is washed, and a detection antibody, also specific for the cytokine, is added. This antibody is typically conjugated to an enzyme.
-
A substrate for the enzyme is added, which produces a measurable color change.
-
The absorbance of the solution is measured, and the concentration of the cytokine is determined by comparison to a standard curve.
-
Signaling Pathways in NiO Nanoparticle Toxicity
The toxicity of NiO nanoparticles is mediated by complex intracellular signaling pathways. A key mechanism is the induction of oxidative stress, which triggers downstream inflammatory and apoptotic pathways.
Oxidative Stress and Inflammatory Response Pathway
Caption: NiO nanoparticle-induced cellular toxicity pathway.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for in vitro nanoparticle toxicity testing.
The Uncharted Territory of Ni2O3 Nanoparticle Toxicity
A comprehensive search of the scientific literature reveals a significant void in the toxicological data for Ni2O3 nanoparticles. While a single study was found to mention Ni2O3 nanoparticles in the context of aquatic toxicity, it provided insufficient data for a thorough assessment. A safety data sheet for Ni2O3 nanopowder indicates potential for eye and respiratory irritation but lacks detailed toxicological studies on cellular and molecular mechanisms.
This lack of data prevents a direct comparison with NiO nanoparticles and represents a critical knowledge gap. The toxicological properties of nanoparticles are highly dependent on their physicochemical characteristics, including size, shape, surface chemistry, and importantly, their chemical composition and oxidation state. Therefore, it cannot be assumed that Ni2O3 nanoparticles will exhibit the same toxicological profile as NiO nanoparticles.
Conclusion and Future Directions
The available evidence clearly demonstrates that NiO nanoparticles pose a significant toxicological risk, primarily through the induction of oxidative stress, which leads to a cascade of adverse cellular events including inflammation, DNA damage, and apoptosis. The signaling pathways involving the NLRP3 inflammasome and NF-κB are key mediators of the inflammatory response to NiO nanoparticle exposure.
-
Comprehensive toxicological screening of Ni2O3 nanoparticles: This should include in vitro and in vivo studies to assess their cytotoxicity, genotoxicity, and inflammatory potential.
-
Direct comparative studies: Well-controlled studies directly comparing the toxicity of NiO and Ni2O3 nanoparticles with thorough characterization of the nanomaterials are essential to understand the influence of the nickel oxidation state on toxicity.
-
Mechanistic investigations: Elucidating the specific cellular and molecular mechanisms underlying the toxicity of Ni2O3 nanoparticles is crucial for a complete understanding of their risk profile.
Addressing these research priorities will be instrumental in ensuring the safe development and application of nickel-based nanomaterials in the future.
Validating the Electrocatalytic Activity of Ni₂O₃ Through Kinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrocatalytic performance of Nickel(III) oxide (Ni₂O₃) against other common nickel oxides, namely Nickel(II) oxide (NiO) and Nickel(II) hydroxide (Ni(OH)₂), for the oxygen evolution reaction (OER). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate experimental workflows and reaction pathways.
The efficiency of many electrochemical processes, including water splitting for hydrogen production, is often limited by the sluggish kinetics of the OER. Nickel-based materials are promising, cost-effective catalysts for this reaction. While NiO and Ni(OH)₂ are widely studied, the electrocatalytic activity of Ni₂O₃ is less understood. This guide aims to provide a clear comparison based on available kinetic data.
Comparative Analysis of Electrocatalytic Kinetics
The electrocatalytic activity of a material for the OER is primarily evaluated based on several key kinetic parameters obtained from electrochemical measurements. These include the overpotential (η) required to achieve a certain current density (typically 10 mA/cm²), the Tafel slope, and the exchange current density (j₀). A lower overpotential and a smaller Tafel slope indicate a more efficient electrocatalyst.
| Catalyst | Overpotential (η) @ 10 mA/cm² (V) | Tafel Slope (mV dec⁻¹) | Exchange Current Density (j₀) (A cm⁻²) | Notes |
| Ni₂O₃ | Data not available for pure Ni₂O₃ in OER | 21 (for Urea Oxidation Reaction) | Data not available | Studies suggest pure Ni₂O₃ has low intrinsic activity for OER and may require activation[1]. The provided Tafel slope is for the Urea Oxidation Reaction and suggests potentially favorable kinetics if activated for OER. |
| NiO | 0.345 - 0.397 | 48 - 168 | Data not available | Performance varies with morphology and synthesis method. Nanostructured NiO shows better activity. |
| Ni(OH)₂ | 0.300 | 98 - 104 | Data not available | Often considered a precatalyst that transforms into the more active NiOOH during the OER process. |
Experimental Protocols
Reproducible and reliable data is contingent on standardized experimental procedures. Below are detailed methodologies for the synthesis of the nickel oxide catalysts and the subsequent electrochemical evaluations.
Catalyst Synthesis
1. Synthesis of Ni(OH)₂ (Hydrothermal Method)
-
Precursors: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and urea (CO(NH₂)₂).
-
Procedure:
-
Dissolve Ni(NO₃)₂·6H₂O and urea in deionized water to form a homogeneous solution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60 °C.
-
2. Synthesis of NiO (Thermal Decomposition)
-
Precursor: As-synthesized Ni(OH)₂ or nickel carbonate (NiCO₃).
-
Procedure:
-
Place the precursor powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the precursor under a controlled atmosphere (e.g., air or an inert gas) at a specific temperature (e.g., 300-500 °C) for a set duration (e.g., 2-4 hours).[2][3]
-
Allow the furnace to cool down to room temperature. The resulting powder is NiO.
-
3. Synthesis of Ni₂O₃ (Chemical Precipitation)
-
Precursors: Nickel chloride hexahydrate (NiCl₂·6H₂O) and potassium hydroxide (KOH).
-
Procedure:
-
Dissolve NiCl₂·6H₂O in deionized water.
-
Separately, prepare a KOH solution.
-
Slowly add the KOH solution to the nickel chloride solution while stirring vigorously.
-
A precipitate will form. Continue stirring for a set period to ensure complete reaction.
-
Collect the precipitate by filtration, wash thoroughly with deionized water to remove any remaining ions, and dry at a low temperature (e.g., 80 °C).
-
Electrochemical Characterization
Electrochemical measurements are typically performed in a three-electrode cell containing the working electrode (catalyst-coated electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE) in an alkaline electrolyte (e.g., 1 M KOH).
1. Linear Sweep Voltammetry (LSV)
-
Purpose: To determine the overpotential required to drive the OER at a specific current density.
-
Procedure:
-
The potential of the working electrode is swept linearly with time from a starting potential to a final potential at a slow scan rate (e.g., 5 mV/s) to approximate steady-state conditions.
-
The resulting current is measured as a function of the applied potential.
-
The overpotential (η) is calculated using the equation: η = E - E⁰, where E is the applied potential and E⁰ is the equilibrium potential for the OER (1.23 V vs. RHE).
-
2. Cyclic Voltammetry (CV)
-
Purpose: To investigate the redox processes occurring at the electrode surface and to electrochemically activate the catalyst.
-
Procedure:
-
The potential is swept linearly between two vertex potentials for a number of cycles.
-
The resulting current is plotted against the applied potential, revealing characteristic oxidation and reduction peaks.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To investigate the charge transfer kinetics and interfacial properties of the electrocatalyst.
-
Procedure:
-
A small amplitude AC voltage is applied to the working electrode at a specific DC potential over a range of frequencies.
-
The impedance of the system is measured at each frequency.
-
The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance (Rct). A smaller Rct indicates faster charge transfer kinetics.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Electrocatalyst Validation
References
Safety Operating Guide
Proper Disposal of Nickel(III) Oxide: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Nickel(III) oxide (Ni₂O₃), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). This compound is known to cause serious eye and respiratory irritation, as well as skin irritation and potential allergic reactions.[1][2] It is also classified as a suspected carcinogen.[3]
Essential Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation or potential for dust formation, wear a NIOSH-approved respirator.[4] The EPA may mandate full-face respirators with N100 grade cartridges if there is a risk of dust exposure.[1]
-
Eye and Face Protection: Wear safety glasses with side-shields or goggles that conform to EN166 or NIOSH standards.[1][2]
-
Hand Protection: Wear impervious chemical-resistant gloves. Always inspect gloves before use and use proper glove removal techniques to avoid skin contact.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[2] Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1][2]
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][5][6][7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]
Spill Response Protocol
In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][6]
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2]
-
Clean the Spill:
-
Decontaminate the Area: After the spilled material has been collected, clean the area with water and a suitable cleaning agent.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing and cleaning supplies, should be placed in a sealed container for proper disposal.
Step-by-Step Disposal Procedure
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated, compatible, and sealable container.[7]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the date of accumulation.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed and certified professional waste disposal company to arrange for the pickup and disposal of the this compound waste.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of all hazardous waste generated, including the amount and date of disposal. Follow all local, state, and federal regulations for hazardous waste documentation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 1 mg (Ni)/m³ | [4] |
| ACGIH Threshold Limit Value (TLV) | 1 mg (Ni)/m³ | [4] |
| Melting Point | Decomposes at approx. 600°C | [6] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nickel(III) Oxide
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and logistical procedures for the handling and disposal of Nickel(III) oxide (Ni₂O₃) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures to prevent adverse health effects. It is classified as causing serious eye irritation and potential respiratory irritation[1]. Furthermore, it may cause an allergic skin reaction, and prolonged or repeated exposure can cause damage to organs[2][3][4]. It is also identified as a potential carcinogen[2][3][4].
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Requirements | Standards and Additional Notes |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (P95, P100, or N100)[1][3]. A full-facepiece positive-pressure, air-supplied respirator is recommended for emergencies or unknown exposure levels[5]. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1][3]. |
| Eye and Face Protection | Chemical safety goggles and/or a full face shield where dusting or splashing is possible[5]. Safety glasses with side-shields are also an option[1]. | Eye protection should be tested and approved under standards such as NIOSH (US) or EN 166 (EU)[1][3]. An eyewash fountain should be readily available[6][7]. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., rubber gloves)[7][8]. | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact[1][3]. |
| Body Protection | Impervious protective clothing, including a lab coat, apron, or coveralls to prevent skin contact[5]. A complete suit protecting against chemicals is recommended[3]. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1][3]. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation where dust can be formed[1].
-
Handling: Avoid breathing dust, fumes, or mists[1][2][6]. Minimize dust generation and accumulation[6]. Avoid contact with skin, eyes, and clothing[6]. Do not eat, drink, or smoke in the work area[5][7].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[1][5][7]. Store locked up[1][2]. Store away from oxidizing agents[7].
-
Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking[1][7][9]. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[2][6].
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Procedures
In the event of an emergency or the need for disposal, the following steps must be taken to ensure safety and environmental protection.
Emergency Response Plan:
| Emergency Type | Immediate Actions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1][5][6]. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation or a rash occurs[5][6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention immediately[1][5][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately[1][5][6]. |
| Spill or Leak | Evacuate personnel to a safe area. Wear appropriate PPE. Ventilate the area. Avoid dust formation. Sweep or vacuum up the spill using a HEPA filter and place it in a suitable, closed container for disposal. Do not let the product enter drains[1][7]. |
Disposal Plan:
-
Waste Collection: Collect waste material, including contaminated PPE, in suitable, closed containers for disposal[1].
-
Disposal Method: Dispose of contents and containers in accordance with local, state, and federal regulations[2][5][8]. Contact a licensed professional waste disposal service[1]. Do not allow the product to enter drains or waterways[1][10].
Caption: Emergency Response for a this compound Spill.
References
- 1. n.b5z.net [n.b5z.net]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. isoflex.com [isoflex.com]
- 4. web.faa.illinois.edu [web.faa.illinois.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. aksci.com [aksci.com]
- 7. Nickel Oxide NiO - ESPI Metals [espimetals.com]
- 8. Nickel Oxide NiO - ESPI Metals [espimetals.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. ctmpotterssupplies.co.uk [ctmpotterssupplies.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
